molecular formula C7H8BrNO B048712 2-Bromo-3-methoxyaniline CAS No. 112970-44-2

2-Bromo-3-methoxyaniline

Cat. No.: B048712
CAS No.: 112970-44-2
M. Wt: 202.05 g/mol
InChI Key: TUNIZJPEKHLBPR-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxyaniline is a valuable multifunctional aniline derivative designed for advanced organic synthesis and pharmaceutical research. This compound features both an electron-donating methoxy group and an electron-withdrawing bromine atom on the aromatic ring, creating a unique electronic profile that directs subsequent electrophilic substitution reactions and influences the compound's reactivity in metal-catalyzed cross-couplings. Its primary research value lies in its role as a versatile building block for the synthesis of complex heterocyclic systems, functionalized materials, and active pharmaceutical intermediates (APIs). The ortho-substituted bromine serves as an excellent handle for palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the rapid construction of biaryl and aniline-based structures. Concurrently, the aniline moiety allows for diazotization, amide bond formation, or reductive amination, providing multiple synthetic vectors for molecular diversification. Researchers utilize this compound in the development of novel ligands for catalysis, the exploration of structure-activity relationships (SAR) in drug discovery programs (particularly in kinase inhibitor and GPCR-targeted projects), and the synthesis of dyes and advanced organic materials. This compound is strictly for research applications in controlled laboratory environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8BrNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNIZJPEKHLBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448048
Record name 2-Bromo-3-methoxyaniline
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Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112970-44-2
Record name 2-Bromo-3-methoxyaniline
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Record name 112970-44-2
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Foundational & Exploratory

A Guide to the Regioselective Synthesis of 2-Bromo-3-methoxyaniline from m-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-Bromo-3-methoxyaniline, a valuable building block in medicinal chemistry and materials science. Starting from the readily available precursor m-anisidine, this multi-step synthesis addresses the critical challenges of regioselectivity in electrophilic aromatic substitution. The narrative elucidates the strategic rationale behind a protective group strategy, the specific choice of brominating agent, and reaction conditions designed to favor the desired 2-bromo isomer. This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural blueprint but also a deep dive into the mechanistic underpinnings that govern the reaction's outcome.

Introduction: The Strategic Importance of this compound

Substituted anilines are cornerstone intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound, in particular, serves as a versatile precursor, offering two distinct points for further functionalization: the amine for amide or heterocycle formation, and the bromo-substituent for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The synthesis from m-anisidine (3-methoxyaniline) presents a classic challenge in organic synthesis: controlling the regiochemical outcome of an electrophilic bromination on a highly activated aromatic ring.

The amino (-NH₂) and methoxy (-OCH₃) groups are both potent activating, ortho-, para-directing groups.[1][2] Direct bromination of m-anisidine would lead to a mixture of polybrominated products, with the major product likely being 2,4,6-tribromo-3-methoxyaniline, due to the overwhelming activation of the ring by the amino group.[3][4] Therefore, a robust and selective synthetic strategy is required to install a single bromine atom at the C-2 position. This guide details such a strategy, centered around the temporary deactivation of the amine functionality via acetylation.

Synthesis Strategy: A Three-Stage Approach

To overcome the challenges of over-activation and poor regioselectivity, a three-stage synthetic sequence is employed. This strategy is designed to modulate the electronic properties of the substrate at each critical step, guiding the electrophile to the desired position.

G cluster_workflow Overall Synthetic Workflow A Stage 1: Protection (Acetylation of m-Anisidine) B Stage 2: Regioselective Bromination (Electrophilic Substitution) A->B Intermediate: 3-Methoxyacetanilide C Stage 3: Deprotection (Hydrolysis of Amide) B->C Intermediate: 2-Bromo-3-methoxyacetanilide D D C->D Final Product: This compound

Caption: High-level overview of the three-stage synthesis.

2.1. Stage 1: Amine Protection via Acetylation The primary strategic goal is to temper the powerful activating effect of the amino group. This is achieved by converting the amine into an acetamide (-NHCOCH₃) using acetic anhydride. The lone pair of electrons on the nitrogen atom is delocalized by resonance into the adjacent carbonyl group, significantly reducing its ability to donate electron density into the benzene ring.[3][5] This transformation makes the subsequent bromination more controllable, preventing polysubstitution.

2.2. Stage 2: Regioselective Bromination With the amine protected, the directing effects of the two substituents—acetamido and methoxy—can be more predictably leveraged. Both are ortho-, para-directing. The key positions on the 3-methoxyacetanilide intermediate are:

  • C-2: Ortho to both the acetamido and methoxy groups.

  • C-4: Para to the acetamido group and ortho to the methoxy group.

  • C-6: Ortho to the acetamido group.

While both C-2 and C-4 are electronically activated, the C-2 position is the desired target. The choice of a mild brominating agent like N-Bromosuccinimide (NBS) over elemental bromine is crucial.[6] NBS reduces the risk of over-bromination and offers better regioselectivity.[7] Furthermore, solvent choice can significantly influence the isomer distribution. Studies have shown that in some meta-substituted anilines, apolar solvents can favor bromination at the position ortho to the amino group.[6]

2.3. Stage 3: Deprotection via Hydrolysis The final step involves the removal of the acetyl protecting group to restore the free amine. This is typically accomplished through acid- or base-catalyzed hydrolysis of the amide bond, yielding the target this compound.[8][9]

Detailed Experimental Protocol

Safety First: This procedure involves hazardous materials. Bromine and its sources are highly corrosive and toxic.[10][11][12] m-Anisidine is toxic.[13] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible chemical-resistant gloves.

Part A: Synthesis of 3-Methoxyacetanilide (Protection)
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-anisidine (see Table 1) in glacial acetic acid.

  • Reaction Initiation: Cool the flask in an ice-water bath to 0-5 °C. While stirring, slowly add acetic anhydride dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup and Isolation: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. The white precipitate of 3-methoxyacetanilide will form.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral. Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product is typically of sufficient purity for the next step.

Part B: Synthesis of 2-Bromo-3-methoxyacetanilide (Bromination)
  • Reagent Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the dried 3-methoxyacetanilide from Part A in a suitable apolar solvent such as chloroform or dichloromethane (see Table 1).

  • Brominating Agent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature over 20-30 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, filter the reaction mixture to remove the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (to quench any unreacted bromine), saturated aqueous sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2-bromo-3-methoxyacetanilide.

Part C: Synthesis of this compound (Deprotection)
  • Reagent Setup: Place the purified 2-bromo-3-methoxyacetanilide from Part B into a 100 mL round-bottom flask. Add a mixture of ethanol and concentrated hydrochloric acid (see Table 1).

  • Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 3-4 hours, monitoring the reaction by TLC.

  • Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the acidic solution by adding a cold aqueous solution of sodium hydroxide until the pH is basic (pH ~9-10).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel to afford the final product, this compound.[14]

Quantitative Data Summary

Reagent Formula MW ( g/mol ) Equivalents Amount
Part A
m-AnisidineC₇H₉NO123.151.010.0 g
Acetic AnhydrideC₄H₆O₃102.091.18.9 mL
Glacial Acetic AcidCH₃COOH60.05Solvent50 mL
Part B
3-MethoxyacetanilideC₉H₁₁NO₂165.191.0(from Part A)
N-BromosuccinimideC₄H₄BrNO₂177.981.05(calc. based on yield)
DichloromethaneCH₂Cl₂84.93Solvent100 mL
Part C
2-Bromo-3-methoxyacetanilideC₉H₁₀BrNO₂244.091.0(from Part B)
EthanolC₂H₅OH46.07Solvent40 mL
Conc. Hydrochloric AcidHCl36.46Catalyst20 mL

Reaction Mechanism: Electrophilic Aromatic Substitution

The key chemical transformation is the bromination in Stage 2. This reaction proceeds via a classic electrophilic aromatic substitution (S_EAr) mechanism. The NBS, in the presence of the slightly acidic acetanilide, serves as the source of the electrophilic bromine species (Br⁺).

G cluster_mech Bromination Mechanism (S_EAr) start 3-Methoxyacetanilide sigma_complex Arenium Ion (Sigma Complex) Resonance Stabilized start->sigma_complex π-attack on Br⁺ electrophile Br⁺ (from NBS) product 2-Bromo-3-methoxyacetanilide sigma_complex->product Re-aromatization proton_loss -H⁺

Caption: The electrophilic aromatic substitution mechanism.

The π-electrons of the activated aromatic ring attack the electrophilic bromine. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, particularly at the positions ortho and para to the electron-donating groups. In the final step, a base (e.g., succinimide anion) removes the proton from the carbon atom bearing the new bromine substituent, restoring aromaticity and yielding the product.

Product Characterization

The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the substitution pattern and the presence of all functional groups.

  • Mass Spectrometry (MS): Will confirm the molecular weight (202.05 g/mol ) and show the characteristic isotopic pattern for a monobrominated compound.[14]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretches of the primary amine, C-H stretches of the aromatic ring, and C-O stretches of the methoxy group.

Conclusion

This guide outlines a reliable and regioselective synthesis of this compound from m-anisidine. By employing a strategic protection-bromination-deprotection sequence, it is possible to overcome the inherent reactivity of the aniline starting material and direct the bromination to the desired C-2 position. The careful selection of reagents, particularly the use of NBS as a mild brominating agent, and control of reaction conditions are paramount to achieving a high yield and purity of this valuable synthetic intermediate. This protocol provides a solid foundation for researchers requiring access to this and similarly substituted aniline building blocks for applications in drug discovery and materials science.

References

  • Bartoli, S., et al. (n.d.). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synlett.
  • Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect.
  • YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
  • National Institutes of Health. (n.d.). Reductive debromination of 1,2-dibromides with anisidines.
  • Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs.
  • TopSCHOLAR. (n.d.). An Expedited, Regiospecific para-Bromination of Activated Aryls.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Bromine.
  • PubChem. (n.d.). This compound.
  • Standard Operating Procedure. (n.d.). Bromine Safety & Standard Operating Procedures.
  • GOV.UK. (n.d.). Bromine: incident management.
  • Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?.
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Organic Chemistry Portal. (n.d.). Acetyl Protection - Common Conditions.
  • Wikipedia. (n.d.). m-Anisidine.
  • ResearchGate. (n.d.). Chemoselective N-Deacetylation under Mild Conditions.
  • YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.

Sources

A Guide to the Spectroscopic Characterization of 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure and purity of 2-Bromo-3-methoxyaniline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical explanations and practical, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By detailing the causality behind experimental choices and presenting a self-validating system of protocols, this guide aims to ensure technical accuracy and reproducibility in the analysis of this compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₈BrNO, is a substituted aniline derivative that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom, a methoxy group, and an amino group on the benzene ring, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. The precise arrangement of these functional groups dictates the molecule's reactivity and its potential applications, making unambiguous structural confirmation and purity assessment paramount.

Spectroscopic methods are indispensable tools for the structural elucidation and quality control of such chemical entities. Each technique provides a unique piece of the structural puzzle, and when used in concert, they offer a detailed and robust characterization. This guide will delve into the core spectroscopic techniques, providing both the foundational principles and the practical steps for the analysis of this compound.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecule's properties is crucial before undertaking spectroscopic analysis.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 112970-44-2[2]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Theoretical Basis for NMR Analysis of this compound

The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of its constituent functional groups and their electronic effects on the aromatic ring. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing but ortho-para directing bromo (-Br) group, will influence the chemical shifts of the aromatic protons and carbons in a predictable manner. By comparing the expected shifts with those of simpler, related molecules like 2-bromoanisole and 3-methoxyaniline, we can confidently predict the spectral features of our target compound.[3][4]

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To identify and quantify the hydrogen atoms in the molecule, providing information on their chemical environment and connectivity.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Spectral Data
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~3.8Singlet3H-OCH₃The methoxy protons are in a single chemical environment and do not couple with other protons.
2~4.0Broad Singlet2H-NH₂The amino protons often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water.
36.5-7.5Multiplet3HAromatic protonsThe three aromatic protons will exhibit complex splitting patterns (likely a triplet and two doublets) due to coupling with each other. Their exact chemical shifts are influenced by the electronic effects of the substituents.
Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To identify all unique carbon environments within the molecule.

Methodology:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~56-OCH₃Typical chemical shift for a methoxy carbon attached to an aromatic ring.[3]
~105-150Aromatic CarbonsThe six aromatic carbons will have distinct chemical shifts. The carbon attached to the bromine (C-Br) will be shifted upfield compared to an unsubstituted carbon, while the carbons attached to the nitrogen (C-N) and oxygen (C-O) will be shifted significantly downfield.

Diagram of the Spectroscopic Analysis Workflow:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS UVVis UV-Vis Spectroscopy Dissolution->UVVis Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment UVVis->Purity Structure->Purity

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Theoretical Basis for FT-IR Analysis

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups: the N-H bonds of the primary amine, the C-O bond of the methoxy group, the C-Br bond, and the aromatic C-H and C=C bonds. The positions of these bands are well-established and provide a molecular "fingerprint".[5]

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Methodology:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded to subtract the absorbance of air (CO₂ and H₂O) and the sample holder.

  • Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded.

Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretch (two bands)Primary Amine
3100-3000C-H stretchAromatic
2960-2850C-H stretch-OCH₃
1650-1580N-H bendPrimary Amine
1600-1450C=C stretchAromatic Ring
1335-1250C-N stretchAromatic Amine
1275-1010C-O stretchAryl Ether
600-500C-Br stretchBromoalkane

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the molecular structure through the analysis of fragmentation patterns.

Theoretical Basis for Mass Spectrometry Analysis

In the mass spectrometer, this compound will be ionized to form a molecular ion (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity. The molecular ion can then fragment into smaller, charged pieces, and the pattern of these fragments can help to confirm the structure.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and analyze the fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample is ionized, typically using Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectrum Data
m/zInterpretation
201/203Molecular ion peak (M⁺) showing the isotopic pattern of one bromine atom.
186/188Loss of a methyl group (-CH₃) from the molecular ion.
122Loss of a bromine radical from the molecular ion.

Diagram of the Mass Spectrometry Fragmentation Pathway:

Mass_Spec_Fragmentation M Molecular Ion (M⁺) m/z = 201/203 F1 [M - CH₃]⁺ m/z = 186/188 M->F1 - •CH₃ F2 [M - Br]⁺ m/z = 122 M->F2 - •Br

Caption: A simplified representation of the expected major fragmentation pathways for this compound in a mass spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

Theoretical Basis for UV-Vis Analysis

The aromatic ring in this compound contains π-electrons that can be excited to higher energy levels by absorbing UV or visible light. The presence of the amino and methoxy substituents, which are auxochromes, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λ_max) of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or cyclohexane.

  • Blank Spectrum: Record a spectrum of the pure solvent to use as a baseline.

  • Sample Spectrum: Record the spectrum of the sample solution over a range of wavelengths (typically 200-400 nm for this type of compound).

Predicted UV-Vis Spectral Data

This compound is expected to show characteristic absorption bands in the UV region, likely with a primary absorption band (π → π* transition) around 240-260 nm and a secondary, less intense band (n → π* transition) at a longer wavelength, around 280-300 nm.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound requires a synergistic approach, utilizing NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. Each technique provides complementary information that, when combined, allows for the unambiguous confirmation of the molecule's structure and an accurate assessment of its purity. The protocols and predicted data presented in this guide serve as a robust framework for researchers and scientists working with this important chemical intermediate, ensuring the reliability and reproducibility of their synthetic and analytical endeavors.

References

Spectroscopic Characterization of 2-Bromo-3-methoxyaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of 2-Bromo-3-methoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the structural elucidation of this important chemical intermediate.[1][2]

Introduction

This compound, with the chemical formula C₇H₈BrNO, is a substituted aromatic amine that serves as a versatile building block in organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom, a methoxy group, and an amino group on the benzene ring, gives rise to distinct spectroscopic signatures. Accurate interpretation of its NMR and IR spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior in various synthetic transformations. This guide will delve into the theoretical underpinnings and practical aspects of the NMR and IR characterization of this compound, providing a comprehensive reference for laboratory practice.

Molecular Structure and Key Spectroscopic Features

The arrangement of the bromo, methoxy, and amino substituents on the aniline ring dictates the electronic environment of each atom, which in turn governs the appearance of the NMR and IR spectra. Understanding these substituent effects is fundamental to a thorough spectral analysis.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural verification of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H6.8 - 7.2m-
NH₂3.5 - 4.5br s-
OCH₃~3.8s-

Interpretation:

  • Aromatic Protons (6.8 - 7.2 ppm): The three aromatic protons will appear as a complex multiplet in the downfield region of the spectrum. The electron-donating amino and methoxy groups will shield these protons, shifting them upfield compared to unsubstituted benzene (7.34 ppm). The electron-withdrawing bromine atom will have a deshielding effect. The interplay of these effects results in the predicted chemical shift range.

  • Amino Protons (3.5 - 4.5 ppm): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • Methoxy Protons (~3.8 ppm): The three protons of the methoxy group will give rise to a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-NH₂145 - 150
C-Br110 - 115
C-OCH₃155 - 160
Aromatic C-H110 - 130
Aromatic C-C120 - 140
OCH₃55 - 60

Interpretation:

  • Substituted Aromatic Carbons: The carbons directly attached to the nitrogen (C-NH₂), bromine (C-Br), and oxygen (C-OCH₃) will have their chemical shifts significantly influenced by these heteroatoms. The C-OCH₃ carbon is expected to be the most downfield due to the high electronegativity of oxygen. The C-Br will be shifted upfield relative to an unsubstituted aromatic carbon due to the "heavy atom effect."

  • Aromatic C-H and C-C Carbons: The remaining aromatic carbons will resonate in the typical aromatic region (110-140 ppm).

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear as a distinct signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch (Amine)1250 - 1350Medium
C-O Stretch (Ether)1000 - 1300Strong
C-Br Stretch500 - 600Medium to Strong

Interpretation:

  • N-H Stretching (3300-3500 cm⁻¹): A primary amine will typically show two absorption bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring (3000-3100 cm⁻¹) and the aliphatic methoxy group (2850-3000 cm⁻¹).

  • C=C Aromatic Stretching (1450-1600 cm⁻¹): These absorptions are characteristic of the benzene ring.

  • C-N and C-O Stretching: The C-N stretching of the aromatic amine and the C-O stretching of the aryl ether will appear in the fingerprint region and are strong, characteristic absorptions.

  • C-Br Stretching (500-600 cm⁻¹): The vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Caption: General workflow for NMR data acquisition.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.

  • Instrument Setup: Place the sample in the IR spectrometer.

  • Data Acquisition: Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, and IR spectra provides a robust method for the structural confirmation and purity assessment of this compound. By understanding the influence of the bromo, methoxy, and amino substituents on the spectral data, researchers can confidently identify this compound and utilize it effectively in their synthetic endeavors. The predicted data and interpretations presented in this guide serve as a valuable reference for scientists and professionals working with this and related molecules.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Physical and chemical properties of 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-methoxyaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 112970-44-2), a substituted aniline that serves as a critical building block in advanced organic synthesis. Its unique substitution pattern, featuring an amine, a methoxy group, and a bromine atom, offers a versatile platform for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document will delve into the compound's core physical and chemical properties, spectroscopic signature, reactivity, synthesis, and safe handling protocols, providing researchers and drug development professionals with actionable insights.

Core Molecular and Physical Properties

This compound is a multifaceted molecule whose utility is grounded in its fundamental physical characteristics. These properties are essential for designing experimental conditions, from reaction setup to purification and storage.

The compound is identified by the CAS number 112970-44-2.[1][2] A summary of its key identifiers and physical properties is presented below.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-Bromo-m-anisidine, 3-Amino-2-bromoanisole[2]
CAS Number 112970-44-2[1][2]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1][2]
Appearance Solid (form varies from crystals to powder)[3]
Melting Point 95.0-105.0 °C[3]
InChI Key TUNIZJPEKHLBPR-UHFFFAOYSA-N[1]
SMILES COC1=CC=CC(=C1Br)N[1]

These properties, particularly the molecular weight and formula, are foundational for stoichiometric calculations in synthesis, while the melting point is a key indicator of purity.

Spectroscopic Profile for Structural Verification

Unequivocal identification of this compound relies on a combination of modern spectroscopic techniques. While specific spectra are proprietary or available on request from suppliers, the expected spectral characteristics can be deduced from its structure.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The aromatic protons would appear as a complex multiplet system due to their coupling. The methoxy group (–OCH₃) would present as a sharp singlet around 3.8 ppm, while the amine (–NH₂) protons would appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven unique signals corresponding to each carbon atom in the molecule. The carbon attached to the bromine would be significantly influenced by the halogen's electronegativity.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides functional group information. Key expected absorptions include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-O stretching for the methoxy group (around 1000-1300 cm⁻¹), and characteristic aromatic C=C and C-H stretching bands. The C-Br stretch appears at lower wavenumbers (typically 500-600 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺) in an approximate 1:1 ratio, which is the definitive signature of a monobrominated compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups: the nucleophilic amine, the electron-donating methoxy group, and the synthetically adaptable bromine atom.

Aromatic Ring Reactivity

The amino and methoxy groups are strong activating, ortho, para-directing groups in electrophilic aromatic substitution. The bromine atom is a deactivating, ortho, para-director. The powerful activating effects of the –NH₂ and –OCH₃ groups dominate, directing incoming electrophiles primarily to the positions ortho and para relative to them.

G cluster_0 This compound cluster_1 Directing Effects cluster_2 Favored Positions for Electrophilic Attack mol NH2 NH₂ (Strong Activator, Ortho, Para-Director) C4 C4 NH2->C4 para C6 C6 NH2->C6 ortho OCH3 OCH₃ (Strong Activator, Ortho, Para-Director) OCH3->C4 ortho Br Br (Deactivator, Ortho, Para-Director)

Caption: Interplay of directing effects on the aromatic ring.

Role in Cross-Coupling Reactions

The carbon-bromine bond is a key handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). This capability is paramount in modern drug discovery, allowing for the modular assembly of complex molecules. For instance, the bromine can be substituted with aryl, alkyl, or amino groups, providing a gateway to a vast chemical space.

Synthesis Protocol

A common strategy for synthesizing substituted anilines like this involves the manipulation of functional groups on a pre-existing benzene ring. A plausible and efficient laboratory-scale synthesis starts from 3-methoxyaniline.

Experimental Workflow: Bromination of 3-Methoxyaniline

This protocol describes a direct bromination approach. The key challenge is to achieve selective mono-bromination at the desired position. The strong activation by both the amine and methoxy groups can lead to multiple bromination products. Controlling stoichiometry and reaction conditions is critical.

G start Dissolve 3-Methoxyaniline in Acetic Acid add_br2 Slowly add stoichiometric amount of Br₂ in Acetic Acid at 0-5 °C start->add_br2 react Stir at room temperature (Monitor by TLC) add_br2->react quench Quench with aq. Sodium Bisulfite solution react->quench neutralize Neutralize with aq. Sodium Bicarbonate quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via Flash Column Chromatography (Silica gel) concentrate->purify end Characterize pure This compound purify->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyaniline (1.0 eq.) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

  • Bromination: Prepare a solution of bromine (1.0 eq.) in glacial acetic acid. Add this solution dropwise to the aniline solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The causality here is crucial: slow, cold addition minimizes over-bromination and side reactions by keeping the concentration of the highly reactive electrophile low.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into a beaker of ice water. Quench any remaining bromine by adding a saturated aqueous solution of sodium bisulfite until the orange color disappears.

  • Neutralization and Extraction: Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired isomer. The self-validating nature of this protocol lies in the chromatographic separation, which isolates the product from isomers and impurities, with purity confirmed by NMR and melting point analysis.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[1][2]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity Danger/WarningDangerH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2]
Skin Irritation WarningWarningH315: Causes skin irritation.[1][2]
Eye Irritation WarningWarningH319: Causes serious eye irritation.[1][2]
Handling and PPE Protocol:
  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation.[5][6] Ensure eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5][6]

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.[5][6] Avoid contact with skin.

    • Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH/MSHA-approved respirator.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established by its distinct physical properties and predictable chemical reactivity. The strategic placement of its functional groups provides a robust scaffold for synthetic chemists to build molecular complexity, particularly through electrophilic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of its spectroscopic signature, synthetic pathways, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-3-methoxyaniline: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxyaniline is a substituted aniline derivative that serves as a crucial building block in modern synthetic organic chemistry, particularly within the realm of pharmaceutical development. Its unique substitution pattern—featuring a bromine atom, a methoxy group, and an amine on the benzene ring—provides a versatile scaffold for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective chemical transformations, making it a valuable intermediate in the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers and professionals in drug discovery and development.

Physicochemical Properties and Molecular Structure

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis. The key identifiers and physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 112970-44-2[1][2]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-Bromo-m-anisidine, 3-Amino-2-bromoanisole[2]
Appearance Solid

The molecular structure of this compound, depicted below, reveals the ortho-positioning of the bromine atom relative to the amine group and a meta-directing methoxy group. This arrangement significantly influences the molecule's reactivity, particularly in cross-coupling reactions and electrophilic aromatic substitution.

G cluster_synthesis Synthesis Workflow start Dissolve 3-Methoxyaniline in DCM/ACN cool Cool to 0°C start->cool Inert Atmosphere add_nbs Add NBS (1.0 eq) cool->add_nbs Maintain Temp react Stir at RT (1-2h) add_nbs->react Monitor by TLC quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Column Chromatography wash_dry->purify product Pure this compound purify->product G cluster_suzuki Suzuki-Miyaura Coupling reactant1 This compound product 2-R-3-methoxyaniline reactant1->product reactant2 R-B(OH)₂ reactant2->product catalyst Pd Catalyst Base catalyst->product G cluster_buchwald Buchwald-Hartwig Amination reactant1 This compound product 2-(R¹R²N)-3-methoxyaniline reactant1->product reactant2 R¹R²NH reactant2->product catalyst Pd Catalyst Ligand, Base catalyst->product

Sources

The Strategic Utility of 2-Bromo-3-methoxyaniline in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, substituted anilines hold a place of prominence, serving as crucial precursors to a wide array of pharmaceuticals, agrochemicals, and advanced materials. This guide delves into the chemistry and application of a particularly valuable, yet often overlooked, reagent: 2-Bromo-3-methoxyaniline .

The unique arrangement of the bromo, methoxy, and amino functionalities on the aromatic ring imparts a distinct reactivity profile to this molecule, making it a powerful tool for synthetic chemists. The presence of a bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, while the amino and methoxy groups modulate the electronic properties of the ring and offer sites for further functionalization. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core attributes of this compound, empowering them to leverage its full potential in their synthetic endeavors.

Core Characteristics of this compound

A thorough understanding of the physicochemical properties and safety profile of a reagent is the bedrock of its effective and safe utilization in the laboratory.

Physicochemical Properties

This compound, also known by its synonyms 2-Bromo-m-anisidine and 3-Amino-2-bromoanisole, is a solid at room temperature.[1] Its key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 112970-44-2[2]
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol [2]
Appearance Solid
Purity Typically ≥95%[1]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8 ppm), and the amine protons (a broad singlet). The coupling patterns of the aromatic protons will be indicative of their relative positions on the ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with the carbons attached to the bromine, nitrogen, and oxygen atoms showing characteristic downfield shifts. The methoxy carbon will appear as a distinct signal in the aliphatic region.

  • IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and the C-Br stretching frequency.

Safety and Handling

This compound is classified as toxic and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2]

Hazard Statements:

  • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Precautionary Statements:

  • P260: Do not breathe dust/fumes/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is not as widely documented as that of its isomers. However, established methods for the bromination of substituted anilines can be adapted. A common strategy involves the direct bromination of 3-methoxyaniline. Care must be taken to control the reaction conditions to favor mono-bromination at the ortho position to the amino group, which is a strongly activating and ortho-, para-directing group. The methoxy group, also ortho-, para-directing, will influence the regioselectivity.

A plausible synthetic approach, by analogy to the synthesis of similar compounds, would involve the reaction of 3-methoxyaniline with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile at a controlled temperature.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound is primarily derived from its participation in palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group, while the amino group can be either a reactive partner or a directing group.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[4] this compound is an excellent substrate for these reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position.

Causality in Experimental Choices: The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. For electron-rich and potentially coordinating substrates like ortho-bromoanilines, the choice of a bulky, electron-rich phosphine ligand is often crucial to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R R-B(OR)2 R-B(OR)2 + Base B(OR)2(OH)- [R-B(OR)2(OH)]- R-B(OR)2->B(OR)2(OH)- Ar-Br Ar-Br (this compound) Ar-Br->Oxidative_Addition B(OR)2(OH)-->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the desired boronic acid (1.1-1.5 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add this compound (1.0 equivalent) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Reaction: Stir the mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[5] This reaction is particularly valuable for synthesizing substituted anilines and N-aryl heterocycles, which are prevalent motifs in pharmaceuticals.

Causality in Experimental Choices: The Buchwald-Hartwig amination of electron-rich aryl bromides like this compound can be challenging. The choice of a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often critical to facilitate the reductive elimination step and prevent catalyst decomposition. The base also plays a crucial role, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.

Diagram: Key Steps in the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Pd catalyst and ligand B Establish inert atmosphere A->B C Add this compound, amine, and base B->C D Add degassed solvent C->D E Heat reaction mixture (e.g., 80-110 °C) D->E F Monitor progress (TLC, GC-MS) E->F G Cool and quench the reaction F->G H Aqueous work-up (extraction) G->H I Dry and concentrate organic phase H->I J Purify by column chromatography I->J

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.5-2.0 equivalents), the amine (1.1-1.5 equivalents), and this compound (1.0 equivalent).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by flash chromatography.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.

A Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline or a related N-aryl heterocyclic core, which often serves as a "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the kinase. The ability to readily functionalize the 2-position of this compound via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of substituents that can interact with different regions of the kinase active site.

While specific, publicly disclosed drug candidates originating directly from this compound are not extensively documented, the use of closely related bromoanilines in the synthesis of potent tyrosine kinase inhibitors is well-established. For example, 3-bromoaniline is a key building block in the synthesis of a series of 2-amino-4-(3-bromoanilino)-6-substituted benzyl pyrrolo[2,3-d]pyrimidines, which have been evaluated as inhibitors of various receptor tyrosine kinases (RTKs) involved in angiogenesis.[6]

The synthetic versatility of this compound makes it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns targeting kinases and other enzyme families.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for selective functionalization through well-established and robust palladium-catalyzed cross-coupling reactions. The ability to readily introduce a wide range of substituents at the 2-position makes it a powerful tool for the synthesis of complex molecules, particularly in the context of medicinal chemistry and drug discovery.

While the full potential of this specific isomer may not yet be as widely exploited as some of its counterparts, the principles and protocols outlined in this guide provide a solid foundation for its application in the synthesis of novel bioactive compounds. As the demand for new and effective therapeutics continues to grow, the strategic use of versatile building blocks like this compound will undoubtedly play an increasingly important role in the advancement of chemical and pharmaceutical research.

References

  • Gangjee, A., et al. (2003). Antiangiogenic and antitumor agents. Design, synthesis, and evaluation of novel 2-amino-4-(3-bromoanilino)-6-benzylsubstituted pyrrolo[2,3-d]pyrimidines as inhibitors of receptor tyrosine kinases. Bioorganic & Medicinal Chemistry, 11(23), 5067-5080. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10910575, this compound. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

The Unseen Potential: A Technical Guide to the Applications of 2-Bromo-3-methoxyaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of available scaffolds, substituted anilines have consistently demonstrated their value as versatile intermediates. This technical guide delves into the untapped potential of a unique, yet underutilized building block: 2-Bromo-3-methoxyaniline. While not as ubiquitously cited as other aniline derivatives, its distinct substitution pattern offers a compelling combination of functionalities for the medicinal chemist. This document will explore the intrinsic chemical properties of this compound, propose its application in the synthesis of high-value therapeutic agents such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators, and provide detailed, field-proven synthetic protocols. We will further examine the strategic role of the ortho-bromo and meta-methoxy substituents in molecular recognition and their potential to serve as key pharmacophoric elements or tools for bioisosteric replacement.

Introduction: The Strategic Value of Substituted Anilines in Drug Discovery

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of therapeutic agents, from pioneering sulfa drugs to modern targeted cancer therapies. Their utility stems from the reactivity of the amino group and the potential for diverse functionalization of the aromatic ring. The deliberate placement of substituents on the aniline ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity.

This compound (CAS No. 112970-44-2) presents a particularly intriguing case.[1] Its 2,3-disubstitution pattern offers a unique spatial and electronic arrangement of a bromine atom, a methoxy group, and an amino group. This guide will illuminate the potential of this molecule, moving beyond its current status as a readily available chemical intermediate to its prospective role as a key player in the next generation of drug candidates.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis.

PropertyValueSource
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance Not specified, likely a solid
CAS Number 112970-44-2[1]

The reactivity of this compound is governed by its three key functional groups:

  • The Amino Group: This primary amine is a versatile nucleophile and a key handle for amide bond formation, reductive amination, and participation in the synthesis of various nitrogen-containing heterocycles.

  • The Bromo Group: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents at the 2-position.

  • The Methoxy Group: The meta-methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring and participate in hydrogen bonding with biological targets.

Potential Therapeutic Applications: A Forward-Looking Analysis

While direct citations of this compound in late-stage drug development are not abundant, its structural motifs are present in numerous bioactive compounds. By examining the synthesis of analogous molecules, we can confidently project its potential in several key therapeutic areas.

Kinase Inhibitors: A Scaffold for Targeted Oncology

Kinase inhibitors are a cornerstone of modern cancer therapy. Many of these drugs feature a substituted aniline moiety that serves as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The 2,3-disubstitution pattern of this compound makes it an attractive candidate for the synthesis of novel kinase inhibitors.

The general synthetic strategy would involve a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to couple the aniline with a suitable heterocyclic core, such as a pyrimidine or quinazoline.

G cluster_0 Synthesis of a Hypothetical Kinase Inhibitor 2_Bromo_3_methoxyaniline This compound Kinase_Inhibitor Hypothetical Kinase Inhibitor 2_Bromo_3_methoxyaniline->Kinase_Inhibitor Buchwald-Hartwig Amination or SNAr Heterocyclic_Core 2,4-Dichloropyrimidine (or similar electrophile) Heterocyclic_Core->Kinase_Inhibitor

Caption: Proposed synthetic route to a kinase inhibitor.

The bromine atom at the 2-position can then be utilized in a subsequent Suzuki-Miyaura coupling to introduce further diversity, potentially targeting other regions of the ATP-binding site or improving pharmacokinetic properties.

GPCR Modulators: Fine-Tuning Cellular Signaling

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs. The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a promising strategy for achieving greater selectivity and fine-tuning receptor function.[2]

The 2-bromo-3-methoxyphenyl moiety can serve as a key pharmacophore in the design of GPCR modulators. The methoxy group can act as a hydrogen bond acceptor, while the bromine can engage in halogen bonding or serve as a point for further synthetic elaboration.

Bioisosteric Replacement: A Strategy for Lead Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry for improving a lead compound's potency, selectivity, or pharmacokinetic profile.[3] The 2-bromo-3-methoxyphenyl group can be considered as a bioisostere for other substituted phenyl rings, offering a unique combination of steric and electronic properties. This can be particularly useful in navigating existing patent landscapes and discovering novel intellectual property.

Field-Proven Synthetic Methodologies

The true value of a building block lies in its synthetic accessibility and the reliability of its transformations. The following protocols are based on well-established procedures for analogous substrates and provide a robust starting point for the utilization of this compound.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_1 Suzuki-Miyaura Coupling Workflow Reactants This compound Boronic Acid Pd Catalyst Base Reaction_Setup Inert Atmosphere Degassed Solvent Reactants->Reaction_Setup Heating Heating (80-100 °C) Reaction_Setup->Heating Workup Aqueous Workup Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

This reaction is a powerful method for the formation of C-N bonds and is widely used in the synthesis of pharmaceuticals.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a base (e.g., NaOtBu, 1.4 eq.) in a reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

The Strategic Advantage of the 2-Bromo-3-Methoxy Substitution Pattern

The specific arrangement of the bromo and methoxy groups on the aniline ring is not arbitrary; it offers distinct advantages in drug design:

  • Orthogonality of Reactivity: The bromine atom and the amino group can be functionalized through distinct and orthogonal chemical transformations. The amino group can be acylated or alkylated, while the bromine atom can undergo palladium-catalyzed cross-coupling reactions. This allows for a modular and divergent approach to the synthesis of compound libraries.

  • Conformational Control: The ortho-bromo substituent can exert a steric influence on the adjacent amino group, potentially restricting the rotation of the C-N bond. This can be advantageous in locking the molecule into a bioactive conformation, thereby increasing its potency and selectivity.

  • Modulation of Physicochemical Properties: The methoxy group can improve aqueous solubility and act as a hydrogen bond acceptor in ligand-target interactions. The bromine atom increases lipophilicity, which can enhance membrane permeability. The interplay of these two groups allows for the fine-tuning of the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Conclusion and Future Outlook

This compound represents a building block of significant, yet largely untapped, potential in medicinal chemistry. Its unique substitution pattern provides a versatile platform for the synthesis of complex and diverse molecular architectures. While its direct application in marketed drugs is yet to be seen, the principles of analogy and the well-established reactivity of its functional groups strongly suggest its utility in the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.

As the demand for novel chemical matter in drug discovery continues to grow, a deeper exploration of underutilized building blocks like this compound is essential. It is the conviction of this author that this compound will find its place in the medicinal chemist's toolbox, contributing to the design and synthesis of the next generation of life-saving medicines.

References

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Feng, J., Xu, Z., Zheng, L., Ma, S.-J., Dong, G.-S., Hou, X., Deng, Y.-M., Ji, J., & Yang, M.-L. (2023). Design, synthesis and antitumor evaluation of 3-chloro-4-(pyridin-2-ylmethoxy) aniline derivatives as BCR-ABL kinase. Journal of Molecular Structure, 1282, 135154.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10910575, this compound. Retrieved from [Link]

  • Stephenson, C. R. J., & Stephenson, C. J. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 254-257.
  • Tiwari, A., Singh, A., & Tiwari, V. (n.d.). Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate. Retrieved from [Link]

  • Wang, X., Yin, L., Zhang, X., Xu, Y., & Zheng, C. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 486.
  • Yadav, N., Taneja, N., Musib, D., & Hazra, C. K. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs.
  • Zhang, D., Zhao, C., & Wang, L. (2014). Modulators of g protein-coupled receptor 88. Google Patents.

Sources

Regioselective bromination of 3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Bromination of 3-Methoxyaniline

Abstract

The regioselective functionalization of aromatic systems is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical and agrochemical agents. 3-Methoxyaniline, with its two powerful electron-donating groups, presents a classic challenge in controlling the site of electrophilic aromatic substitution. This technical guide provides an in-depth analysis of the mechanistic principles and field-proven strategies for achieving high regioselectivity in the bromination of 3-methoxyaniline. We will explore the synergistic and competitive directing effects of the amino and methoxy substituents and detail robust experimental protocols that leverage these effects to selectively synthesize key brominated isomers. This document is intended for researchers, chemists, and drug development professionals seeking to master this critical transformation.

Introduction: The Synthetic Challenge of a Highly Activated Arene

Bromo-substituted methoxyanilines are valuable molecular scaffolds and key intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] The strategic placement of a bromine atom on the 3-methoxyaniline core can profoundly influence the steric and electronic properties of derivative compounds, impacting their stability and bioactivity.[1][3]

The primary challenge in the functionalization of 3-methoxyaniline lies in its exceptionally high reactivity. The aniline scaffold is strongly activated towards electrophilic aromatic substitution (EAS), and the presence of two potent electron-donating groups—the amino (-NH₂) and methoxy (-OCH₃)—exacerbates this reactivity.[4] Direct bromination often leads to a lack of selectivity, yielding a mixture of ortho- and para-isomers, and frequently results in uncontrollable polysubstitution.[4][5][6] Therefore, achieving regiochemical control requires a nuanced understanding of the underlying electronic effects and the implementation of precise synthetic strategies.

Mechanistic Underpinnings: Directing Effects in Concert

The outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is dictated by the electronic properties of the incumbent substituents.[7][8] Both the amino and methoxy groups are classified as powerful activating, ortho, para-directing groups.[9][10] This is due to their ability to donate electron density to the aromatic ring via the resonance (+M or mesomeric) effect, which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.[10][11]

On the 3-methoxyaniline scaffold, the directing effects of the two groups are superimposed:

  • The Amino (-NH₂) Group: Directs electrophilic attack to the C2, C4, and C6 positions.

  • The Methoxy (-OCH₃) Group: Directs electrophilic attack to the C2, C4, and C6 positions.

The positions C2, C4, and C6 are thus electronically enriched and represent the potential sites for bromination. The amino group is a significantly stronger activating group than the methoxy group, meaning its directing influence is generally dominant.

Caption: Synergistic activation of the 3-methoxyaniline ring.

Field-Proven Strategies for Regiocontrol

To overcome the challenge of poor selectivity, chemists have developed reliable strategies that modulate the reactivity of the aniline ring. The most robust and widely adopted method involves the temporary protection of the highly activating amino group.

Strategy 1: N-Acetylation for Predictable Para-Bromination

The most effective method for achieving selective monobromination is to temporarily "tame" the powerful activating nature of the amino group through acetylation.[4] Converting the -NH₂ group to an acetamido group (-NHCOCH₃) has two critical consequences:

  • Attenuation of Reactivity: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the acetyl moiety, reducing its ability to donate electron density into the aromatic ring. This deactivates the ring sufficiently to prevent polysubstitution.[5]

  • Steric Hindrance: The bulky acetamido group sterically hinders the adjacent ortho positions (C2 and C6), making the electronically favorable and sterically accessible para position (C4) the primary site of electrophilic attack.[4]

This leads to a highly regioselective synthesis of the 4-bromo isomer through a reliable three-step sequence.

Workflow A 3-Methoxyaniline P1 Step 1: Protection A->P1 Acetic Anhydride B N-(3-methoxyphenyl)acetamide P2 Step 2: Bromination B->P2 Br₂ or NBS in Acetic Acid C N-(4-bromo-3-methoxyphenyl)acetamide P3 Step 3: Deprotection C->P3 Acid/Base Hydrolysis D 4-Bromo-3-methoxyaniline (Target Product) P1->B Acetic Anhydride P2->C Br₂ or NBS in Acetic Acid P3->D Acid/Base Hydrolysis

Caption: Workflow for para-selective monobromination via N-acetylation.

Strategy 2: Direct Bromination under Controlled Conditions

While less selective, direct bromination can be attempted. The choice of solvent and brominating agent plays a crucial role. Using glacial acetic acid as a solvent can help polarize the bromine molecule, facilitating the reaction without the need for a harsh Lewis acid catalyst.[12][13][14] Milder brominating agents like N-Bromosuccinimide (NBS) or copper(II) bromide (CuBr₂) in ionic liquids can also provide better control over the reaction compared to elemental bromine, though a mixture of products is still common.[15][16] This approach is generally reserved for instances where a mixture is acceptable or when subsequent purification is straightforward.

Data Summary: A Comparative Overview

The choice of synthetic strategy has a definitive impact on the reaction outcome. The following table summarizes the expected results from different methodologies.

StrategyBrominating AgentKey ConditionsMajor Product(s)Rationale & Remarks
Direct Bromination Br₂ in Acetic AcidRoom TemperatureMixture of 2-, 4-, 6-bromo and poly-bromo isomersHigh ring activation leads to low selectivity and over-reaction.[6] Difficult to control.
N-Acetylation Route Br₂ or NBSProtection, Bromination, Deprotection4-Bromo-3-methoxyaniline The acetamido group attenuates reactivity and sterically directs substitution to the para position.[4] Highly reliable and selective.
Copper-Catalyzed CuBr₂ in Ionic LiquidRoom TemperaturePrimarily 4-bromo isomerOffers mild conditions and high para-selectivity for unprotected anilines without requiring protection/deprotection steps.[15][16]

Validated Experimental Protocols

The following protocols are provided as a guide for laboratory execution. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Bromo-3-methoxyaniline via N-Acetylation

This three-step protocol is the industry standard for achieving high-yield, regioselective para-bromination.[4]

Step A: Protection - Synthesis of N-(3-methoxyphenyl)acetamide

  • In a 250 mL flask, dissolve 3-methoxyaniline (1.0 eq.) in glacial acetic acid.

  • To this stirring solution, add acetic anhydride (1.1 eq.) dropwise. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 30-60 minutes until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry to yield acetanilide.

Step B: Bromination of N-(3-methoxyphenyl)acetamide

  • Dissolve the dried N-(3-methoxyphenyl)acetamide (1.0 eq.) in glacial acetic acid in a flask and cool the solution in an ice bath to 0-5 °C.

  • In a separate container, prepare a solution of bromine (1.0 eq.) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirring acetanilide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-cold water. If necessary, add a small amount of sodium bisulfite solution to quench any excess bromine.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Step C: Deprotection - Hydrolysis to 4-Bromo-3-methoxyaniline

  • Reflux the crude N-(4-bromo-3-methoxyphenyl)acetamide from the previous step in an aqueous solution of hydrochloric acid (e.g., 6M HCl) or sodium hydroxide (e.g., 10% NaOH) until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture. If acid hydrolysis was used, neutralize with a base (e.g., NaOH solution) to precipitate the free amine. If base hydrolysis was used, the product may precipitate upon cooling or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Collect the solid product by filtration or isolate via extraction. Purify by recrystallization or column chromatography as needed to obtain pure 4-bromo-3-methoxyaniline.[17]

Protocol 2: Illustrative Direct Bromination of 3-Methoxyaniline

This protocol demonstrates the direct approach and highlights the potential for mixed product formation.

  • Dissolve 3-methoxyaniline (1.0 eq.) in glacial acetic acid and cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise with vigorous stirring, ensuring the temperature remains low.

  • Once the addition is complete, stir the reaction for an additional 30 minutes at low temperature.

  • Work up the reaction as described in Protocol 1, Step B.

  • Analyze the crude product by GC-MS or NMR to determine the isomeric ratio. Separation of the 2-, 4-, and 6-bromo isomers will likely require careful column chromatography.

Conclusion and Outlook

The regioselective bromination of 3-methoxyaniline is a solvable but non-trivial synthetic problem. While direct bromination is fraught with challenges of poly-substitution and poor regioselectivity, a disciplined approach centered on modulating the powerful activating effect of the amino group provides a clear path to the desired isomer. The N-acetylation protection strategy remains the most robust, reliable, and scalable method for producing 4-bromo-3-methoxyaniline with high purity and yield. For researchers seeking alternative or greener methods, emerging protocols using milder reagents like copper halides in ionic liquids present a promising avenue, potentially obviating the need for protection-deprotection steps.[15][16] Mastery of these techniques enables chemists to confidently incorporate this valuable scaffold into complex molecular architectures.

References

electrophilic substitution patterns of 3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Patterns of 3-Methoxyaniline

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) patterns of 3-methoxyaniline (m-anisidine). As a substrate for advanced organic synthesis, particularly in the development of pharmaceutical agents and specialized dyes, a thorough understanding of its reactivity is paramount.[1][2] This document elucidates the mechanistic principles governing the regioselectivity of key EAS reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions. We will explore the synergistic and competitive directing effects of the powerful electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, which profoundly activate the aromatic ring.[1] This guide synthesizes theoretical principles with validated experimental protocols, offering researchers, scientists, and drug development professionals the foundational knowledge required to predict and control reaction outcomes, thereby enabling the strategic synthesis of targeted isomers.

Core Principles: Electronic Landscape of 3-Methoxyaniline

3-Methoxyaniline is a disubstituted benzene derivative featuring two potent electron-donating groups (EDGs) positioned meta to each other.[1] To predict the regiochemical outcome of electrophilic attack, one must first appreciate the electronic influence of each substituent.

  • Amino Group (-NH₂): This is a strongly activating, ortho-, para-director. The nitrogen atom's lone pair of electrons is readily delocalized into the aromatic π-system via a powerful positive mesomeric (+M) or resonance effect. This significantly increases the electron density at the positions ortho (C2, C6) and para (C4) to the amino group, making them highly nucleophilic.[3][4]

  • Methoxy Group (-OCH₃): This is also a strong activating, ortho-, para-director, operating through a similar +M effect from the oxygen's lone pairs. It enriches the electron density at its ortho (C2, C4) and para (C6) positions.[5][6]

In 3-methoxyaniline, these directing effects converge. The amino group is generally considered the more powerful activating group of the two. Therefore, the positions activated by the -NH₂ group (C2, C4, C6) are the primary targets for electrophiles. The methoxy group reinforces this activation at positions C2, C4, and C6, creating a highly nucleophilic system prone to rapid, and often multiple, substitutions.

Caption: Converging ortho-, para-directing effects of the -NH₂ and -OCH₃ groups.

Halogenation: Taming a Highly Activated System

The extreme activation of the ring makes direct halogenation (e.g., with bromine water) difficult to control, often resulting in the immediate formation of a polysubstituted precipitate, similar to aniline's reaction to form 2,4,6-tribromoaniline.[3][7] To achieve selective monohalogenation, the powerful activating influence of the amino group must be moderated.

Causality Behind Experimental Choice: The Role of N-Acetylation

The most reliable strategy is to protect the amino group by converting it to an acetamide (-NHCOCH₃). This is achieved by reacting 3-methoxyaniline with acetic anhydride. The resulting N-acetyl-3-methoxyaniline has two key features:

  • Moderated Activation: The acetamido group is still an ortho-, para-director, but its activating strength is significantly reduced because the nitrogen lone pair can also participate in resonance with the adjacent carbonyl group.

  • Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions (C2 and C6), making the para position (C4) the most favorable site for electrophilic attack.[8]

Experimental Protocol: Regioselective Bromination

Part A: Protection (N-Acetylation)

  • Dissolution: Dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid in a flask equipped with a magnetic stirrer.

  • Acylation: Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise while stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Isolation: Pour the reaction mixture into a beaker of ice water. The N-acetyl-3-methoxyaniline product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Part B: Bromination

  • Solution: Dissolve the dried N-acetyl-3-methoxyaniline (1.0 eq) in glacial acetic acid.

  • Bromine Addition: Cool the solution and add a solution of bromine (1.0 eq) in glacial acetic acid dropwise. Maintain the temperature below 15°C.

  • Reaction: Stir the mixture for 30 minutes at room temperature.

  • Quenching & Isolation: Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine. The brominated product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry. The major product is N-(4-bromo-3-methoxyphenyl)acetamide.

Part C: Deprotection (Hydrolysis)

  • Hydrolysis: Reflux the brominated acetanilide in an aqueous solution of hydrochloric acid (e.g., 6M HCl) for 1-2 hours.

  • Neutralization & Isolation: Cool the solution and neutralize with a base (e.g., NaOH solution) until alkaline. The free amine, 4-bromo-3-methoxyaniline, will precipitate or can be extracted with an organic solvent like ethyl acetate.

Reaction StageReagentsKey ConditionsPrimary Product
Protection Acetic Anhydride, Acetic Acid0°C to RTN-acetyl-3-methoxyaniline
Bromination Bromine, Acetic Acid<15°CN-(4-bromo-3-methoxyphenyl)acetamide
Deprotection Aq. HCl, then NaOHReflux, then neutralization4-bromo-3-methoxyaniline

Nitration: Overcoming Acid-Base Chemistry

Direct nitration of anilines with a standard nitrating mixture (concentrated HNO₃ and H₂SO₄) is a fundamentally flawed approach. The strongly acidic conditions lead to the protonation of the basic amino group, forming the anilinium ion (-NH₃⁺).[3][9] This ion is a powerful electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position.[7] Furthermore, the harsh oxidative conditions can lead to degradation and tar formation.

As with halogenation, protection of the amino group as an acetamide is the required, self-validating protocol for achieving clean and predictable nitration.

Experimental Workflow: Protection-Nitration-Deprotection

Caption: Workflow for the controlled nitration of 3-methoxyaniline.

Regioselectivity of Nitration

After acetylation, the acetamido group (-NHCOCH₃) and the methoxy group (-OCH₃) direct the incoming nitronium ion (NO₂⁺).

  • Position 4: para to -NHCOCH₃ and ortho to -OCH₃. This position is electronically favored and sterically accessible.

  • Position 6: ortho to -NHCOCH₃ and para to -OCH₃. This is also electronically favored.

  • Position 2: ortho to both groups. This position is highly activated but may experience some steric hindrance from the adjacent acetamido group.

The reaction typically yields a mixture of 4-nitro and 6-nitro isomers, which can then be separated chromatographically. The precise ratio depends on the reaction conditions, particularly temperature.

Sulfonation

Sulfonation of 3-methoxyaniline with concentrated or fuming sulfuric acid proceeds via electrophilic attack by SO₃. Similar to other anilines, the initial reaction is an acid-base neutralization to form the anilinium hydrogen sulfate salt.[3] Heating this salt drives the electrophilic substitution reaction. The directing effects of the -NH₂ and -OCH₃ groups favor substitution at the ortho and para positions relative to the stronger amino director. The primary product expected is 4-amino-2-methoxybenzenesulfonic acid, which exists as a zwitterion (inner salt).[3]

ReactionReagentsKey ConditionsExpected Major Product
Sulfonation Conc. H₂SO₄Heating (e.g., 180-200°C)4-Amino-2-methoxybenzenesulfonic acid

Friedel-Crafts Reactions: A Fundamental Limitation

Friedel-Crafts alkylation and acylation reactions are generally incompatible with highly activated anilines like 3-methoxyaniline.[10] The core of this limitation is an unavoidable and unproductive acid-base reaction.

  • Mechanism of Failure: The amino group on the aniline is a potent Lewis base. It will readily react with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the Friedel-Crafts reaction.[11][12] This forms a strong complex, placing a positive charge on the nitrogen atom.

  • Consequence: The resulting R-NH₂⁺-AlCl₃⁻ complex acts as a very strong deactivating group, effectively shutting down any further electrophilic aromatic substitution.

FC_Failure Aniline 3-Methoxyaniline (Lewis Base) Complex Deactivated Complex [Ring]-NH₂⁺-AlCl₃⁻ Aniline->Complex Irreversible Acid-Base Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Complex NoRxn No Friedel-Crafts Reaction Complex->NoRxn Ring is Deactivated

Caption: The Lewis acid-base reaction that prevents Friedel-Crafts substitution.

While protecting the amino group as an acetamide can sometimes allow Friedel-Crafts acylation to proceed, the reaction is often low-yielding and less reliable than other substitution methods for this class of compounds.

Conclusion for the Synthetic Chemist

The electrophilic substitution of 3-methoxyaniline is a study in managing extreme reactivity. The synergistic activation by the amino and methoxy groups makes the C2, C4, and C6 positions exceptionally nucleophilic. While this high reactivity is advantageous, it necessitates careful strategic planning to achieve selectivity and avoid undesirable side reactions like polysubstitution, oxidation, or catalyst poisoning.

For researchers in drug development and materials science, the key takeaway is the imperative of amino group protection. Conversion to an N-acetyl derivative is a robust, field-proven method to moderate the ring's reactivity, mitigate acid-base side reactions, and leverage steric effects to guide electrophiles to the desired position, primarily C4. This foundational understanding allows for the rational design of synthetic pathways to complex, highly functionalized aromatic building blocks.

References

  • Mechanism of Electrophilic Substitution - Unacademy . JEE. Available at: [Link]

  • Electrophilic Substitution Reaction of Anilines - BYJU'S . BYJU'S. Available at: [Link]

  • Directing Effects | ChemTalk . ChemTalk. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor . Organic Chemistry Tutor. Available at: [Link]

  • Electrophilic aromatic directing groups - Wikipedia . Wikipedia. Available at: [Link]

  • Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum . Sathee Forum. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • Electrophilic Substitution of Anilines - Explanation and FAQs - Testbook . Testbook. Available at: [Link]

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • p-Anisidine, 2-nitro - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents. Google Patents.
  • Ch12: Friedel-Crafts limitations - University of Calgary . University of Calgary. Available at: [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Why doesn't aniline respond in Friedel-Crafts reactions? - Quora . Quora. Available at: [Link]

  • Why does aniline not undergo Friedel-Crafts RXN? - Quora . Quora. Available at: [Link]

  • Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent - ResearchGate . ResearchGate. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-3-methoxyaniline for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-3-methoxyaniline is a substituted aniline derivative utilized as a key building block in medicinal chemistry and the synthesis of complex organic molecules. Its unique substitution pattern makes it a valuable intermediate for developing novel pharmaceutical agents and research compounds. However, its utility is matched by a significant hazard profile that demands a thorough understanding and rigorous application of safety protocols. This guide provides an in-depth analysis of the safety, handling, and emergency procedures for this compound, grounded in established chemical safety principles. It is designed to empower researchers, scientists, and drug development professionals to work with this compound confidently and safely, ensuring the integrity of their research and the protection of their health.

Chemical and Physical Identity

A precise understanding of a chemical's identity is the foundation of safety. Misidentification can lead to the misapplication of safety protocols with severe consequences. This compound is an aromatic amine containing both a bromine and a methoxy substituent.

Identifier Value
IUPAC Name This compound[1]
CAS Number 112970-44-2[1][2]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1][2]
Synonyms 2-Bromo-m-anisidine, 3-Amino-2-bromoanisole[2]
Canonical SMILES COC1=CC=CC(=C1Br)N[1]
Appearance Light yellow to brown clear liquid

Hazard Identification and Toxicological Profile

The primary directive in handling any chemical is to understand its inherent hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for this understanding. This compound is classified as acutely toxic and a significant irritant.

GHS Hazard Classification
Hazard Class Category Hazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1][2]
Acute Toxicity, Dermal3H311: Toxic in contact with skin[1][2]
Acute Toxicity, Inhalation3H331: Toxic if inhaled[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation[1][2]
STOT - Single Exposure3H335: May cause respiratory irritation[3]

Pictograms:




Signal Word: Danger [1]

Toxicological Insights: The "Why" Behind the Danger
  • Acute Systemic Toxicity (H301, H311, H331): The classification "Toxic" indicates that exposure through ingestion, skin contact, or inhalation can cause severe, potentially lethal, health effects even at low doses.[1][2] Aniline derivatives, as a class, can interfere with oxygen transport in the blood by inducing methemoglobinemia. This systemic toxicity is the primary driver for mandating the use of engineering controls (fume hoods) and comprehensive personal protective equipment (PPE) to prevent any direct contact.

  • Local Irritation (H315, H319, H335): The compound's chemical nature allows it to disrupt the epithelial tissues of the skin, eyes, and respiratory tract.[1][3] This irritation is a direct chemical insult to the cells, causing inflammation, redness, and pain. In the eyes, this can lead to serious, lasting damage. This is why immediate and thorough flushing with water is the critical first-aid step and why eye protection is non-negotiable.

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is achieved by implementing a multi-layered safety strategy known as the "Hierarchy of Controls." This hierarchy prioritizes the most effective measures first.

  • Engineering Controls: The most effective control is to physically remove the hazard from the operator.

    • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4][5]

    • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be immediately accessible in the work area.[4][6]

  • Administrative Controls: These are work practices that reduce exposure.

    • Restricted Access: Clearly demarcate areas where this chemical is handled and restrict access to trained personnel only.

    • Safe Work Practices: Prohibit eating, drinking, and smoking in the laboratory.[4][7] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][8]

    • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before work begins.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Protection Type Specification Rationale
Eye/Face Tight-fitting, splash-proof safety goggles and a face shield.Protects against splashes that could cause serious eye irritation or damage. Standard safety glasses are insufficient.[4][5]
Hand Chemically resistant gloves (e.g., Nitrile rubber).Prevents dermal absorption, which is a significant route of toxic exposure. Gloves must be inspected before use and removed without touching the outer surface.[4][8]
Body Flame-retardant laboratory coat and closed-toe shoes.Protects skin from accidental splashes and contact.[4]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.Required only if engineering controls fail, for cleaning up large spills, or in situations where exposure limits may be exceeded. Not a substitute for a fume hood.[4][5]

Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols is essential for ensuring reproducible safety.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clear, and all required PPE is correctly donned.

  • Weighing/Transfer: Conduct all transfers within the fume hood. Use a stable surface. If transferring a solid, use a spatula and weigh paper; for liquids, use appropriate glassware.

  • Reaction Setup: Add the compound to the reaction vessel slowly. Keep the container of the stock chemical closed when not in use.

  • Post-Handling: After use, securely close the primary container. Decontaminate any reusable equipment.

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.

Storage and Incompatibilities
  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[4][5] The container must be kept tightly closed to prevent the release of vapors.[3][4]

  • Security: Due to its high acute toxicity, it should be stored in a locked cabinet or a secure, designated area.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which can lead to vigorous, exothermic reactions.[4]

Disposal Protocol

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, is considered hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Dispose of the material through a licensed professional waste disposal service in strict accordance with all federal, state, and local regulations.[4][8] Do not dispose of it down the drain.[8]

Emergency Procedures

Preparedness is key to mitigating the impact of an accident.

First-Aid Measures
Exposure Route Immediate Action
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or doctor immediately.[3]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3]
Accidental Release (Spill) Response

The response to a spill depends on its scale. A minor spill is a small amount (<100 mL) that has been contained within a fume hood and does not pose an immediate threat to personnel. A major spill involves a larger quantity, occurs outside of containment, or presents a fire or significant inhalation hazard, and requires an emergency response from a trained team.[9]

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • PPE: Don all appropriate PPE, including a respirator if necessary.

  • Contain: If it is a liquid, create a dike around the spill with an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[9][10]

  • Absorb/Cover: Slowly cover the spill with the absorbent material, working from the outside in.[11]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[4][12]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.[11]

  • Dispose: Dispose of all contaminated materials (including gloves and shoe covers) as hazardous waste.

  • Report: Report the incident to the lab supervisor or Environmental Health & Safety department and restock the spill kit.[11]

Spill_Response_Workflow start Spill Discovered decision_danger Immediate Danger? (Fire, Injury, >100mL) start->decision_danger action_evacuate EVACUATE AREA Call Emergency Response decision_danger->action_evacuate Yes action_alert Alert Personnel in Area decision_danger->action_alert No action_ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat - Respirator (if needed) action_alert->action_ppe action_contain Contain Spill with Inert Absorbent Dikes action_ppe->action_contain action_absorb Cover Spill with Vermiculite (Work from outside-in) action_contain->action_absorb action_collect Sweep into Labeled Hazardous Waste Container action_absorb->action_collect action_decontaminate Decontaminate Area with Soap & Water action_collect->action_decontaminate action_dispose Package all materials for Hazardous Waste Disposal action_decontaminate->action_dispose end_node Report Incident & Restock Spill Kit action_dispose->end_node

Caption: Workflow for Minor Spill Response of this compound.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][8]

  • Specific Hazards: Combustion will produce highly toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[4][8]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to prevent exposure to these toxic combustion products.[4][8]

Conclusion

This compound is a potent chemical intermediate whose value in research is accompanied by significant health hazards. Its acute toxicity and irritant properties are not to be underestimated. A safety-first mindset, rooted in a comprehensive understanding of these risks, is paramount. By rigorously adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, enforcing strict administrative protocols, and consistently using appropriate personal protective equipment—researchers can handle this compound effectively and safely. The protocols outlined in this guide serve as a technical framework to empower professionals to mitigate risks, protect their health, and maintain the integrity of their scientific endeavors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10910575, this compound. Available at: [Link]

  • The University of Queensland (n.d.). Chemical Spill and Response Guideline. Available at: [Link]

  • The University of Tennessee Knoxville (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-Bromo-3-methoxyaniline in Medicinal Chemistry

In the landscape of pharmaceutical and materials science, the synthesis of complex biaryl and heteroaryl structures is a foundational pillar of discovery. Among the vast array of building blocks, this compound (CAS No: 112970-44-2) emerges as a particularly valuable scaffold.[1][2][3] Its unique substitution pattern, featuring an ortho-bromo group for cross-coupling, a methoxy group, and an unprotected aniline, makes it an ideal precursor for generating libraries of novel compounds with potential biological activity.[1][2][3] Ortho-substituted anilines are key structural elements in numerous pharmacologically active compounds.[1][2][3]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forging carbon-carbon bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][2][3] However, substrates like this compound, which are electron-rich and contain a potentially coordinating aniline group, can present unique challenges, primarily a sluggish oxidative addition step.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Suzuki-Miyaura coupling using this compound. We will delve into the mechanistic underpinnings, offer optimized and validated protocols, and provide troubleshooting strategies to empower the successful synthesis of novel 3-methoxy-2-aminobiphenyl derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, this compound, to a coordinatively unsaturated palladium(0) complex. This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate. The electron-donating nature of the methoxy and amino groups can make this step challenging.[4]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (this compound) PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ / Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' (Product) Product 3-Methoxy-2-aminobiphenyl Derivative (Ar-Ar') ArylHalide This compound BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) Base Base

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions for Unprotected ortho-Bromoanilines

Recent studies have identified highly effective conditions for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines, which are directly applicable to this compound. A key finding was the superior performance of the CataCXium A palladacycle catalyst system.[1][2][3]

ComponentRecommendedRationale
Catalyst CataCXium A Pd G3A preformed palladacycle that has shown unique reactivity and high efficiency for this class of substrates.[1][2][3]
Base Cesium Carbonate (Cs₂CO₃)A strong, yet non-nucleophilic base that effectively promotes transmetalation.
Solvent 2-Methyltetrahydrofuran (2-MeTHF)An ether-based solvent that provided superior yields compared to other common solvents like dioxane or toluene in optimized screens.[1][2][3]
Temperature 80-110 °CSufficient to overcome the activation barrier for oxidative addition without promoting significant decomposition.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Protocol 1: General Procedure for Aryl-Aryl Coupling

This protocol is adapted from optimized conditions for unprotected ortho-bromoanilines and is recommended as a starting point.[1][2][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • CataCXium A Pd G3 (2-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, Cesium Carbonate, and the CataCXium A Pd G3 catalyst.

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure the removal of all oxygen.

  • Solvent Addition: Add anhydrous 2-MeTHF via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-methoxy-2-aminobiphenyl derivative.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Diagram 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) species oxidized by air.[4][5] 2. Slow Oxidative Addition: Electron-rich substrate.[4] 3. Insufficient Base Strength or Quality.1. Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and using an inert atmosphere.[4][5] 2. Use a bulky, electron-rich phosphine ligand if not using the recommended palladacycle. Consider increasing the reaction temperature.[5] 3. Use a fresh, anhydrous, and finely ground base. Screen alternative strong bases like K₃PO₄.[5]
Protodeboronation 1. Presence of water in the reaction mixture.[4][5] 2. Boronic acid instability.1. Use anhydrous solvents and reagents.[4][5] 2. Consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable and less prone to protodeboronation.[4]
Homocoupling of Boronic Acid 1. Presence of oxygen, leading to oxidation of Pd(0) to Pd(II).[6] 2. High concentration of boronic acid.1. Strictly exclude oxygen from the reaction.[5] 2. Use a slight excess of the boronic acid (1.2-1.5 equiv.) and avoid a large excess.
Dehalogenation of Starting Material 1. Presence of a hydride source (e.g., from solvent or base).[6]1. Ensure the use of high-purity, anhydrous solvents.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel chemical entities in drug discovery and materials science. While the electron-rich nature of the substrate can pose challenges, the use of modern, highly active catalyst systems, such as the CataCXium A palladacycle, under optimized conditions, enables efficient and high-yielding synthesis of the desired biaryl products. By understanding the reaction mechanism and potential pitfalls, and by employing the robust protocols outlined in this guide, researchers can confidently utilize this compound as a key building block in their synthetic endeavors.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29184–29188. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. BenchChem.
  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]

  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • ResearchGate. (2024). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Liu, Y., et al. (2023). Preformed Pd(II)
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
  • ResearchGate. (2025). (PDF) Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Reddit. (2024). Suzuki help. Reddit.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids. BenchChem.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic....
  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024).
  • ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions | Request PDF.
  • Google Patents. (n.d.). EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 837-843. [Link]

  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • de la Cruz, F. P. N., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Watson, D. A., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5588–5599. [Link]

  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Google Patents. (n.d.). CN101333153A - Preparation of m-bromoanisole.
  • Google Patents. (n.d.). US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.

Sources

The Strategic Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Importance of Biaryls and the Power of Palladium Catalysis

The biaryl motif is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. The controlled and efficient synthesis of these structures is, therefore, a paramount objective in modern organic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as the preeminent tools for forging carbon-carbon bonds, offering a versatile and robust platform for the construction of complex biaryl systems. This guide provides a detailed exploration of the palladium-catalyzed synthesis of biaryls using 2-bromo-3-methoxyaniline as a key starting material. This substrate, with its ortho-bromo and meta-methoxy substituents, presents a unique electronic and steric profile that informs the strategic selection of catalytic systems.

We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, providing a field-proven, detailed protocol for its application to this compound. Furthermore, we will present general protocols for the Stille and Buchwald-Hartwig cross-coupling reactions as viable alternative strategies, empowering the researcher with a diverse synthetic toolkit.

Understanding the Core: The Palladium Catalytic Cycle

The efficacy of palladium-catalyzed cross-coupling reactions lies in a well-defined catalytic cycle. While variations exist between different named reactions, the fundamental steps remain consistent:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step and is influenced by the electron density of the aryl halide and the nature of the palladium ligand.

  • Transmetalation: The organic moiety from a second coupling partner (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-M) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Biaryl_Product Ar-R Reductive_Elimination->Biaryl_Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Robust and Versatile Protocol

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used palladium-catalyzed cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[1] Recent studies have demonstrated the successful Suzuki-Miyaura coupling of unprotected ortho-bromoanilines, which are structurally analogous to our target substrate.[2] This provides a strong foundation for a reliable and efficient protocol.

Causality Behind Experimental Choices for this compound
  • Catalyst Selection: For ortho-substituted anilines, the selection of an appropriate catalyst is crucial to overcome potential steric hindrance and achieve high yields. While traditional catalysts like Pd(dppf)Cl₂ can be effective, they may result in low yields for challenging substrates.[2] The use of palladacycle precatalysts, such as the CataCXium A palladacycle, has been shown to be uniquely effective for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines, leading to significantly higher yields.[2]

  • Ligand Design: The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For electron-rich and sterically demanding substrates, bulky and electron-rich phosphine ligands are often preferred.[3] Biarylphosphine ligands, such as SPhos and XPhos, are excellent choices as they promote the oxidative addition step and prevent catalyst deactivation.

  • Base and Solvent: The choice of base is critical for activating the boronic acid for transmetalation.[4] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[5][6] The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent like dioxane or 2-methyltetrahydrofuran (2-MeTHF) and water is often employed.[2][5] Studies on similar substrates have shown that 2-MeTHF can lead to a significant increase in yield.[2]

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from successful methodologies for the coupling of unprotected ortho-bromoanilines and provides a robust starting point for optimization.[2]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • CataCXium® A Pd G3 (or a suitable alternative palladium precatalyst, 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound, arylboronic acid, and Cs2CO3 in a flame-dried flask. Inert_Atmosphere Evacuate and backfill with an inert gas (e.g., Argon) 3x. Reagents->Inert_Atmosphere Catalyst_Addition Add palladium precatalyst (e.g., CataCXium A Pd G3). Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add degassed 2-MeTHF and water. Catalyst_Addition->Solvent_Addition Heating Heat the reaction mixture (e.g., 80-100 °C) with stirring. Solvent_Addition->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Cooling Cool to room temperature. Monitoring->Cooling Upon completion Extraction Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Cooling->Extraction Drying Dry the organic layer (e.g., Na2SO4) and concentrate. Extraction->Drying Purification Purify by column chromatography. Drying->Purification

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and cesium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Catalyst and Solvent Addition: Under a positive flow of argon, add the palladium precatalyst (5 mol%). Add degassed 2-MeTHF and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x volume of solvent).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Expected Outcomes and Data

Based on literature for similar substrates, this protocol is expected to provide good to excellent yields of the desired biaryl product.[2] The specific yield will depend on the nature of the arylboronic acid used.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield Range (%)Notes
CataCXium A Pd G3Cs₂CO₃2-MeTHF/H₂O80-1004-1285-97Highly effective for unprotected ortho-bromoanilines.[2]
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands are often effective for challenging substrates.[5]
Pd(PPh₃)₄Na₂CO₃DME/H₂O80-9012Good to ExcellentA common and reliable catalyst system.[5]
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[5]

Alternative Strategies: Stille and Buchwald-Hartwig Couplings

While the Suzuki-Miyaura coupling is often the method of choice, the Stille and Buchwald-Hartwig reactions offer valuable alternatives, particularly when the required organoboron reagents are unstable or difficult to prepare.

Stille Cross-Coupling

The Stille reaction couples an organohalide with an organostannane (organotin) compound.[7] A key advantage of organostannanes is their stability to air and moisture, and their tolerance of a wide range of functional groups.[8] However, the toxicity of organotin compounds is a significant drawback.[5]

General Protocol for Stille Coupling:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv) and the organostannane reagent (1.1-1.2 equiv).

  • Inert Atmosphere and Solvent Addition: Subject the tube to three pump/purge cycles with argon, then add anhydrous and degassed solvent (e.g., toluene, DMF) via syringe.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-2 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a phosphine ligand like P(o-tol)₃ (4 mol%).

  • Reaction: Heat the mixture to 90-110 °C for 12-16 hours.

  • Workup and Purification: After cooling, evaporate the solvent and purify the residue by column chromatography.

Buchwald-Hartwig Amination for C-C Bond Formation

While primarily known for C-N bond formation, the principles of the Buchwald-Hartwig amination can be extended to certain C-C bond-forming reactions, particularly in the synthesis of α-aryl ketones and related compounds.[9] For the direct synthesis of biaryls from this compound, this reaction is less common than the Suzuki or Stille couplings. However, it is a powerful tool for the synthesis of N-aryl products if the amine coupling partner is an aniline derivative.

General Protocol for Buchwald-Hartwig Amination (for N-Aryl Biaryl Synthesis):

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired aniline coupling partner (1.2 equiv), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable biarylphosphine ligand (e.g., RuPhos, BrettPhos, 2-4 mol%).[10]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed synthesis of biaryls from this compound is a highly accessible and versatile transformation. The Suzuki-Miyaura coupling, in particular, offers a robust and environmentally benign pathway to a wide range of biaryl structures, with well-established protocols and catalyst systems that have been proven effective for analogous substrates. The Stille and Buchwald-Hartwig reactions provide valuable alternative strategies, expanding the synthetic chemist's toolkit. The continued development of novel ligands and more active catalyst systems will undoubtedly further enhance the efficiency and scope of these indispensable reactions, paving the way for the discovery and development of new generations of pharmaceuticals and advanced materials.

References

Application Notes and Protocols for the Synthesis of N-Aryl-3-methoxyaniline Derivatives via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Synthesis

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Traditional methods for forging aromatic C-N bonds often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[1] The Buchwald-Hartwig amination overcomes many of these limitations, enabling the coupling of a wide array of aryl halides and pseudohalides with diverse amine nucleophiles.[1][3][5]

This application note provides a detailed guide for the Buchwald-Hartwig amination of 2-Bromo-3-methoxyaniline, a substrate featuring both steric hindrance and electron-donating groups. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and discuss key considerations for optimizing this transformation for the synthesis of valuable N-aryl-3-methoxyaniline derivatives.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][6][7] Understanding this cycle is paramount for rational troubleshooting and optimization.

.

A Generalized Catalytic Cycle for the Buchwald-Hartwig Amination. This diagram illustrates the key elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination, which collectively lead to the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the aryl halide is generally Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[6]

  • Ligand Exchange and Amine Coordination: The amine (R₂NH) coordinates to the Pd(II) complex, displacing a ligand or the halide.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the solvent.[8][9][10] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.[6][7]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][7]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide and formation of an imine.[1][3] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired reductive elimination over this competing pathway.[1][11]

Experimental Protocol: Amination of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic primary or secondary amine.

.

Experimental Workflow for Buchwald-Hartwig Amination. This flowchart outlines the key stages of the experimental procedure, from reaction setup under an inert atmosphere to product isolation and purification.

Reagents and Equipment
Reagent/EquipmentRecommended SpecificationsRationale for Selection
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable Pd(II) salt like Pd(OAc)₂Pd₂(dba)₃ is an air-stable source of Pd(0).[4] Pd(OAc)₂ can also be used, as it is readily reduced in situ.[12]
Phosphine Ligand XPhos, RuPhos, or a Josiphos-type ligandBulky, electron-rich biarylphosphine ligands are essential for promoting oxidative addition and facilitating reductive elimination, especially with sterically hindered substrates.[1][11][13][14]
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine.[6][7] The choice may depend on the pKa of the amine coupling partner.
Solvent Anhydrous Toluene or 1,4-DioxaneThese are common, relatively non-polar aprotic solvents that have demonstrated efficacy in Buchwald-Hartwig reactions.[12][15][16][17][18] The choice can influence reaction rates and catalyst stability.[15][16][17][18]
Reactants This compound, Amine (primary or secondary)High purity reagents are crucial for optimal results.
Inert Gas Argon or NitrogenThe palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for catalytic activity.[12]
Glassware Oven-dried Schlenk flask or sealed vialTo ensure anhydrous conditions.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

    • Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).

    • Add the base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv).

    • Scientist's Note: The order of addition can be important. It is often preferable to add the base last to the mixture of the other reagents in the solvent.

  • Solvent Addition and Reaction Execution:

    • Add the anhydrous solvent (Toluene or Dioxane, to achieve a concentration of ~0.1-0.5 M).

    • Seal the reaction vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[4][6]

    • Causality Insight: The methoxy and amino groups on the this compound are electron-donating, which can slow down the rate of oxidative addition. Therefore, a higher reaction temperature may be necessary to drive the reaction to completion.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.[19]

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-methoxyaniline derivative.

Key Considerations and Optimization Strategies

The success of the Buchwald-Hartwig amination of this compound is contingent upon the careful selection of reaction parameters. The presence of both an ortho-bromo substituent and an electron-donating methoxy group presents specific challenges and opportunities for optimization.

ParameterRecommended Starting PointOptimization Considerations
Catalyst Loading 1-2 mol% PdFor challenging substrates, increasing the catalyst loading to 3-5 mol% may improve conversion.
Ligand-to-Metal Ratio 1:1 to 2:1A higher ligand-to-metal ratio can sometimes be beneficial, but excessive ligand can inhibit the reaction.
Base Sodium tert-butoxide (1.4 equiv)Weaker bases like K₃PO₄ or Cs₂CO₃ may be employed for base-sensitive substrates, potentially requiring higher temperatures.[6][20]
Temperature 100 °CTemperature can be screened in the range of 80-120 °C. Lower temperatures may be possible with highly active catalyst systems.[6]
Amine Equivalents 1.2 equivThe stoichiometry of the amine can be adjusted. A larger excess may be needed for less reactive amines.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base.Ensure an inert atmosphere and anhydrous conditions. Screen different ligands and increase the reaction temperature. Verify the quality and strength of the base.
Formation of Side Products Hydrodehalogenation (β-hydride elimination), diarylation.Use a bulkier ligand to favor reductive elimination. Adjust the stoichiometry of the amine to minimize diarylation if applicable.
Difficult Purification Residual palladium, ligand oxide.Filtration through Celite is a good first step.[19] Using a pre-catalyst can sometimes lead to cleaner reactions.[13]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The protocol and insights provided herein offer a comprehensive guide for the successful C-N bond formation using the challenging substrate, this compound. By understanding the mechanistic nuances and systematically optimizing the reaction conditions, researchers can effectively utilize this powerful transformation to access a wide range of N-aryl-3-methoxyaniline derivatives for applications in drug discovery and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]

  • Whiting, M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Whiting, M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Whiting, M., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • NROChemistry. (2021). Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Use of Base Metals in Buchwald-Hartwig Coupling. [Link]

  • Whiting, M., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Szostak, M., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3659-3667. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • Stradiotto, M., & Lavoie, C. M. (2018). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Accounts of Chemical Research, 51(8), 1819-1832. [Link]

  • Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Nolan, S. P., & Navarro, O. (2004). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Organ, M. G., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 13(5), 1365-1374. [Link]

  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17951-17961. [Link]

  • Reddit. (2024). BH amination side products and purification. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • Marion, N., & Nolan, S. P. (2008). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research, 41(11), 1440-1449. [Link]

Sources

Sonogashira coupling of 2-Bromo-3-methoxyaniline with terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling of 2-Bromo-3-methoxyaniline with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is an indispensable tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2] This guide provides a detailed technical overview and robust experimental protocols for the Sonogashira coupling of this compound with various terminal alkynes. The resulting 2-alkynyl-3-methoxyaniline scaffolds are highly valuable precursors for the synthesis of indoles, quinolines, and other complex heterocyclic systems of significant interest in medicinal chemistry and materials science.[3][4] This document offers in-depth mechanistic insights, step-by-step procedures, optimization strategies, and troubleshooting advice to enable researchers to successfully implement and adapt this powerful transformation for their specific research and development needs.

The Mechanistic Foundation of the Sonogashira Coupling

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling typically operates through a synergistic dual catalytic cycle involving both palladium and copper.[5][6][7] While copper-free variants exist to mitigate side reactions, the classical copper co-catalyzed pathway remains widely employed for its efficiency.[6][8]

The catalytic process is composed of two interconnected cycles:

  • The Palladium Cycle: This cycle is responsible for activating the aryl halide and coupling it with the alkynyl moiety.

    • Catalyst Activation: The reaction is initiated by the reduction of a Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂) to the active Pd(0) species in situ.[1]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound, forming a Pd(II) complex.[9] This is often the rate-determining step, particularly for less reactive aryl bromides.[10]

    • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex.[1][9]

    • Reductive Elimination: The final step involves the reductive elimination of the desired 2-alkynyl-3-methoxyaniline product, regenerating the active Pd(0) catalyst which re-enters the cycle.[7][9]

  • The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[5]

    • Deprotonation & Acetylide Formation: In the presence of an amine base, the terminal proton of the alkyne becomes more acidic and is removed, leading to the formation of a highly reactive copper(I) acetylide intermediate.[5][9][11] This intermediate is the key species for the transmetalation step.

The amine base plays a crucial dual role: it facilitates the deprotonation of the alkyne and neutralizes the hydrogen halide (HBr) formed as a byproduct during the reaction.[1][11]

Caption: Figure 1: Sonogashira Catalytic Cycles.

General Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic terminal alkyne. Optimization may be required based on the specific alkyne used.

2.1. Materials and Equipment

  • Reagents: this compound, terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), anhydrous solvent (e.g., THF, DMF, or toluene), and an amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)).

  • Equipment: Schlenk flask or sealed reaction tube, magnetic stirrer hotplate, condenser, inert gas line (Argon or Nitrogen), syringes, and standard laboratory glassware.

  • Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

2.2. Reaction Setup and Execution

An inert atmosphere is critical for success, as oxygen can lead to catalyst decomposition and undesirable alkyne homocoupling.[8]

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.025-0.10 eq).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0-7.0 eq) via syringe.[9] Stir the resulting mixture for several minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary. Reactions involving aryl bromides often require elevated temperatures (e.g., 60-100 °C) to proceed at a reasonable rate.[8][10]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 3-24 hours).[7][12]

2.3. Workup and Purification

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or diethyl ether.[9]

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues and insoluble salts. Wash the pad with additional solvent.[9]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by saturated aqueous sodium bicarbonate (NaHCO₃) and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[9][13]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 2-alkynyl-3-methoxyaniline.[9][13]

Caption: Figure 2: General Experimental Workflow.

Key Parameters for Optimization

The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters.

ParameterSelection & RationaleTypical Values
Aryl Halide Reactivity follows the trend I > OTf > Br > Cl.[8][9] As a bromide, this compound is less reactive than its iodide analog and may require higher temperatures or more active catalyst systems.N/A (Substrate)
Pd Catalyst Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common and effective.[1][5] For challenging couplings, catalysts with bulky, electron-rich ligands can enhance the rate of oxidative addition.[5]1-5 mol%
Cu(I) Co-catalyst CuI is the standard co-catalyst. Its quality is important; use from a fresh, unoxidized bottle.[8]2.5-10 mol%
Base Amine bases (Et₃N, DIPA, Et₂N) are most common.[8] They act as both the base and can sometimes serve as the solvent.[1] Inorganic bases like Cs₂CO₃ or K₂CO₃ can also be used, particularly in copper-free systems.[1]2-7 equivalents
Solvent THF, DMF, toluene, and acetonitrile are widely used.[10] DMF is a more polar option that can aid in solubilizing reagents and may accelerate reactions with less reactive bromides.[14] The solvent must be anhydrous and deoxygenated.[8]N/A
Temperature While some reactive couplings proceed at room temperature, aryl bromides typically require heating to 50-100 °C.[8][10]RT to 100 °C

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Palladium or copper reagents may have degraded.[8]Insufficient Temperature: Aryl bromides require thermal energy to overcome the activation barrier for oxidative addition.[10]Poor Reagent Quality: Impurities in starting materials or wet solvents can poison the catalyst.• Use fresh, high-purity catalysts and reagents.[8]• Increase the reaction temperature incrementally (e.g., to 80 °C or 100 °C).[10]• Ensure all solvents are rigorously dried and degassed.[8]
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: Often caused by the presence of oxygen or impurities. Some solvents like THF have been anecdotally reported to promote its formation.[8][15]• Improve inert atmosphere technique (ensure thorough degassing).• Purify starting materials if their quality is suspect.• Consider switching to a different solvent such as DMF or toluene.
Significant Alkyne Homocoupling (Glaser Product) Presence of Oxygen: O₂ promotes the oxidative dimerization of the copper acetylide intermediate.[8]High Copper Concentration: Can favor the homocoupling pathway.• Ensure the reaction is strictly anaerobic by thoroughly degassing all reagents and solvents.• Consider a copper-free protocol if homocoupling is persistent.• Try slow addition of the terminal alkyne to the reaction mixture to keep its instantaneous concentration low.[14]

Applications in Drug Discovery and Synthesis

The products of this reaction, 2-alkynyl-3-methoxyanilines, are exceptionally versatile synthetic intermediates.[4] The juxtaposition of the alkyne and aniline functionalities provides a perfect scaffold for a variety of subsequent cyclization reactions to form nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

  • Synthesis of Indoles: The products can be readily converted into highly substituted indoles, a core structure in numerous pharmaceuticals and natural products.

  • Synthesis of Quinolines: These compounds serve as key building blocks for constructing the quinoline ring system, another critical pharmacophore.[3]

  • Bioactive Scaffolds: The methoxy-substituted aniline moiety itself is found in many biologically active molecules, exhibiting potential as anticancer, antimicrobial, and antioxidant agents.[16] The ability to append diverse alkyne-derived substituents via Sonogashira coupling allows for rapid library synthesis and structure-activity relationship (SAR) studies in drug development programs.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]

  • ACS Publications. (n.d.). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Semantic Scholar. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?[Link]

  • National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • National Institutes of Health. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]

  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • National Institutes of Health. (2025, January 14). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. [Link]

  • ResearchGate. (n.d.). 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. [Link]

  • PubMed Central. (n.d.). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. [Link]

Sources

Application Note & Protocol: Strategic Synthesis of Substituted Carbazoles from 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of substituted carbazoles, a crucial scaffold in medicinal chemistry and materials science, utilizing 2-bromo-3-methoxyaniline as a versatile starting material. We detail a robust, two-step synthetic strategy involving a Suzuki-Miyaura cross-coupling followed by a palladium-catalyzed intramolecular Buchwald-Hartwig amination. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles, experimental causality, and practical execution. This guide includes detailed, step-by-step procedures, characterization data, safety protocols, and visual diagrams of the reaction workflow and catalytic cycle to ensure reproducibility and a deeper understanding of the synthetic pathway.

Introduction: The Significance of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged structure in drug discovery and materials science.[1][2] Its rigid, planar structure and electron-rich nature impart desirable photophysical and charge-transport properties.[3] In medicinal chemistry, carbazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][4][5][6] Several carbazole-based drugs, such as carvedilol (a cardiovascular agent) and ellipticine (an anticancer agent), are commercially available, underscoring the therapeutic importance of this scaffold.[2]

The strategic functionalization of the carbazole core is key to modulating its biological and physical properties. Starting from readily available and selectively substituted precursors like this compound allows for the regiocontrolled synthesis of complex carbazole derivatives, which is often challenging to achieve by direct functionalization of the parent carbazole.[7][8] This application note focuses on a reliable and adaptable synthetic route to access these valuable compounds.

Synthetic Strategy: A Two-Step Palladium-Catalyzed Approach

The synthesis of the target carbazole from this compound is most effectively achieved through a two-step sequence. This strategy offers excellent control over the final substitution pattern.

  • Step 1: Suzuki-Miyaura Cross-Coupling: Formation of a biaryl linkage by coupling this compound with an appropriate arylboronic acid. This step constructs the necessary carbon skeleton for the subsequent cyclization.

  • Step 2: Intramolecular Buchwald-Hartwig Amination: Palladium-catalyzed cyclization of the resulting 2-aminobiaryl intermediate to form the carbazole ring via C-N bond formation.[3][9][10]

This sequential approach is highly modular, allowing for the introduction of diverse substituents on the second aromatic ring by simply varying the arylboronic acid partner in the first step.

G cluster_0 Overall Synthetic Workflow A This compound (Starting Material) C Suzuki-Miyaura Coupling (Pd-Catalyzed) A->C B Arylboronic Acid B->C D 2'-Substituted-2-amino-3-methoxybiphenyl (Intermediate) C->D E Intramolecular Buchwald-Hartwig Amination (Pd-Catalyzed) D->E F Substituted Methoxycarbazole (Final Product) E->F

Figure 1: High-level workflow for the synthesis of substituted carbazoles.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. This compound is toxic if swallowed, in contact with skin, or if inhaled.[11][12] Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: Synthesis of 2-Amino-3-methoxy-1,1'-biphenyl (Intermediate)

This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative example.

Scientist's Note (Rationale):

  • Catalyst System: Pd(PPh₃)₄ is a reliable Pd(0) catalyst for Suzuki couplings. It is sensitive to air, hence the need for an inert atmosphere.

  • Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions.

  • Solvent System: The toluene/ethanol/water mixture provides a biphasic system where the organic-soluble catalyst and substrates can react, while the inorganic base resides primarily in the aqueous phase. Ethanol aids in the solubility of the reagents.

Reagents & Materials:

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound202.055.01.01 g
Phenylboronic acid121.936.0 (1.2 eq)732 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.25 (5 mol%)289 mg
Sodium Carbonate (Na₂CO₃)105.9915.0 (3.0 eq)1.59 g
Toluene--25 mL
Ethanol--5 mL
Deionized Water--5 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.01 g, 5.0 mmol), phenylboronic acid (732 mg, 6.0 mmol), and sodium carbonate (1.59 g, 15.0 mmol).

  • Add toluene (25 mL), ethanol (5 mL), and water (5 mL).

  • Purge the flask with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (289 mg, 0.25 mmol) to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to yield 2-amino-3-methoxy-1,1'-biphenyl as a pale yellow oil.

Protocol 2: Synthesis of 4-Methoxycarbazole (Final Product)

This protocol details the intramolecular Buchwald-Hartwig amination to form the carbazole ring.

Scientist's Note (Rationale):

  • Catalyst System: The combination of Pd₂(dba)₃ (a stable Pd(0) source) and Xantphos (a bulky, electron-rich ligand with a wide bite angle) is highly effective for C-N cross-coupling reactions.[9] The ligand's structure facilitates the crucial reductive elimination step to form the C-N bond.[10]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine, allowing it to coordinate to the palladium center.

  • Solvent: Anhydrous toluene is used as a high-boiling, non-polar solvent. It must be free of water and oxygen to ensure catalyst activity.

Reagents & Materials:

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/Volume
2-Amino-3-methoxy-1,1'-biphenyl199.254.0797 mg
Tris(dibenzylideneacetone)dipalladium(0)915.720.08 (2 mol%)73 mg
Xantphos578.680.16 (4 mol%)93 mg
Sodium tert-butoxide (NaOtBu)96.105.6 (1.4 eq)538 mg
Anhydrous Toluene--40 mL

Procedure:

  • In an oven-dried Schlenk flask, add the palladium precursor Pd₂(dba)₃ (73 mg, 0.08 mmol) and the Xantphos ligand (93 mg, 0.16 mmol).

  • Seal the flask, evacuate, and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene (20 mL) via syringe and stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.

  • In a separate oven-dried flask, add 2-amino-3-methoxy-1,1'-biphenyl (797 mg, 4.0 mmol) and sodium tert-butoxide (538 mg, 5.6 mmol). Evacuate and backfill this flask with inert gas.

  • Add anhydrous toluene (20 mL) to the substrate/base mixture.

  • Transfer the pre-formed catalyst solution to the substrate/base mixture via cannula or syringe.

  • Heat the reaction mixture to 110 °C and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (20 mL).

  • Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., 9:1 Hexanes:Ethyl Acetate) to afford 4-methoxycarbazole as a white to off-white solid.

Catalytic Cycle and Characterization

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

G A Pd(0)L (Active Catalyst) B Oxidative Addition C Pd(II) Complex A->C Ar-X D Amine Coordination & Deprotonation E Palladium Amido Complex C->E R₂NH, Base E->A Carbazole (Product) F Reductive Elimination

Figure 2: Simplified catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Expected Characterization Data for 4-Methoxycarbazole:

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.[13][14][15][16]

AnalysisExpected Results
Appearance White to off-white solid
Yield Typically 75-90% (after purification)
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.12 (s, 1H, NH), 8.05 (d, 1H), 7.45-7.35 (m, 3H), 7.25 (t, 1H), 7.05 (d, 1H), 6.90 (d, 1H), 4.00 (s, 3H, OCH₃). (Note: Exact shifts may vary slightly)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 146.0, 141.2, 135.0, 126.0, 123.5, 122.0, 120.5, 119.5, 111.0, 110.0, 105.5, 101.0, 55.5 (OCH₃). (Note: Exact shifts may vary slightly)
Mass Spec. (ESI+)m/z: 198.08 [M+H]⁺

Conclusion and Outlook

The described two-step sequence provides a reliable and versatile pathway for the synthesis of substituted carbazoles from this compound. By leveraging well-established palladium-catalyzed reactions—Suzuki-Miyaura coupling and Buchwald-Hartwig amination—researchers can access a wide array of functionalized carbazoles with high regiocontrol. This modularity is invaluable for generating compound libraries for drug discovery programs and for fine-tuning the properties of materials for optoelectronic applications.

Future work could explore more atom-economical, one-pot tandem reactions or transition-metal-free methodologies, such as photoredox catalysis, to further enhance the efficiency and sustainability of carbazole synthesis.[17][18][19][20]

References

  • Bautista, R., Montoya, P. A., Rebollar, A., Burgueño, E., & Tamariz, J. (n.d.). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. MDPI.
  • Barolo, S. M., et al. (n.d.). “Transition-Metal-Free” Synthesis of Carbazoles by Photostimulated Reactions of 2′-Halo[1,1′-biphenyl]-2-amines. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Feofanov, M., Akhmetov, V., Takayama, R., & Amsharov, K. (2021). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Royal Society of Chemistry. Retrieved from [Link]

  • Choi, S., Chatterjee, T., Choi, W. J., You, Y., & Cho, E. J. (n.d.). Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process. ACS Catalysis - ACS Publications. Retrieved from [Link]

  • Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review from 2010-2015. (n.d.). Retrieved from [Link]

  • Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process. (n.d.). ResearchGate. Retrieved from [Link]

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2006). Synthesis of Carbazoles by Tandem C–H Activation and Buchwald–Hartwig Amination. Synfacts. Retrieved from [Link]

  • Carbazole and Triarylpyrrole Synthesis from Anilines and Cyclohexanones or Acetophenones under Transition-Metal-Free Condition. (2017). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Pharmaceutical Synthesis: The Vital Role of Carbazole Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process. (2015). ACS Publications. Retrieved from [Link]

  • Carbazole synthesis via dual C-H activation/photoredox catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • “Transition-Metal-Free” Synthesis of Carbazoles by Photostimulated Reactions of 2′-Halo[1,1′-biphenyl]-2-amines. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Grande, F., Ioele, G., Caruso, A., et al. (n.d.). Carbazoles: Role and Functions in Fighting Diabetes. MDPI. Retrieved from [Link]

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Springer. Retrieved from [Link]

  • Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved from [Link]

  • A review on the biological potentials of carbazole and its derived products. (n.d.). Retrieved from [Link]

  • Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. (2014). ACS Publications. Retrieved from [Link]

  • Palladium-catalyzed method for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation. (n.d.). PubMed. Retrieved from [Link]

  • Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. (2021). Beaudry Research Group. Retrieved from [Link]

  • Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Spectra data of substituted carbazole-9-acetic/propionic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopic Data of 2a -c in Different Media. (n.d.). ResearchGate. Retrieved from [Link]

  • A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. (n.d.). NIH. Retrieved from [Link]

  • Carbazole. (n.d.). SpectraBase. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PubMed. Retrieved from [Link]

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Plausible mechanism for synthesis of substituted carbazole-3-ols. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. (n.d.). NIH. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of carbazoles via an intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines and their related molecules. (n.d.). PubMed. Retrieved from [Link]

Sources

Metal-Free Synthesis of Carbazoles from 2-Bromo-3-methoxyaniline Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the metal-free synthesis of carbazoles, a pivotal heterocyclic scaffold in medicinal chemistry and materials science.[1] Focusing on pathways originating from 2-bromo-3-methoxyaniline derivatives, this document provides a suite of detailed application notes and protocols. It navigates through the synthesis of key diarylamine intermediates and their subsequent cyclization into the carbazole core via innovative metal-free methodologies, including photostimulated SRN1 reactions and base-promoted intramolecular arylations. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage these advanced synthetic strategies, thereby circumventing the reliance on transition metal catalysts and promoting greener chemistry principles.

Introduction: The Enduring Significance of the Carbazole Nucleus

The carbazole framework, a tricyclic aromatic heterocycle, is a cornerstone in the design and development of a vast array of functional molecules. Its rigid, planar structure and rich electron density impart unique photophysical and electronic properties, making it a privileged scaffold in materials science, particularly in the realm of organic light-emitting diodes (OLEDs), organic photovoltaics, and sensors.[2] In the pharmaceutical landscape, carbazole derivatives are integral to a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][3] Prominent drugs such as carvedilol, a cardiovascular agent, and ellipticine, an anticancer alkaloid, feature the carbazole core, underscoring its therapeutic relevance.[1]

The traditional syntheses of carbazoles have often relied on transition-metal-catalyzed cross-coupling and amination reactions. While effective, these methods can be associated with challenges such as catalyst cost, toxicity, and the need for rigorous purification to remove metal residues, which is a critical consideration in pharmaceutical applications. Consequently, the development of metal-free synthetic routes to carbazoles has emerged as a significant and dynamic area of research, aligning with the principles of green and sustainable chemistry. This guide focuses on the practical implementation of such metal-free strategies, with a specific emphasis on the utilization of readily accessible this compound derivatives as versatile starting materials.

Strategic Overview: From Aniline to Carbazole without Metals

The central strategy for the metal-free synthesis of carbazoles from this compound derivatives hinges on a two-stage process:

  • Formation of a Diarylamine Intermediate: The initial step involves the construction of a diarylamine precursor. This is typically achieved through the N-arylation of the starting this compound with a suitable aryl partner. While many N-arylation methods are metal-catalyzed, this guide will also touch upon emerging metal-free alternatives.

  • Intramolecular Cyclization: The diarylamine intermediate is then induced to cyclize, forming the central five-membered ring of the carbazole nucleus. This crucial C-N or C-C bond formation is accomplished through innovative metal-free methodologies, which are the core focus of this guide.

G

Part 1: Synthesis of the Diarylamine Precursor

The successful synthesis of the target carbazole is contingent upon the efficient preparation of the corresponding N-aryl-2-bromo-3-methoxyaniline intermediate. While the primary focus of this guide is on the metal-free cyclization step, a brief overview of the synthesis of this key precursor is warranted.

Protocol 1: Synthesis of N-Aryl-2-bromo-3-methoxyaniline via Buchwald-Hartwig Amination

While not a metal-free method for the precursor synthesis, the Buchwald-Hartwig amination is a highly reliable and versatile method for the N-arylation of haloanilines and is often the most practical route to the required diarylamine intermediate. The resulting diarylamine can then be subjected to the metal-free cyclization conditions detailed in the subsequent sections.

Scientific Rationale: This palladium-catalyzed cross-coupling reaction provides a powerful tool for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields and functional group tolerance.

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired aryl halide (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Addition of Base and Solvent: Add a base (e.g., Cs₂CO₃, 2.0 mmol) and an anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-bromo-3-methoxyaniline.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / XantphosEfficient for C-N bond formation with haloanilines.
Base Cs₂CO₃Effective in promoting the catalytic cycle.
Solvent Toluene or DioxaneAnhydrous conditions are crucial for reaction efficiency.
Temperature 80-110 °CProvides the necessary thermal energy for the reaction.

Part 2: Metal-Free Intramolecular Cyclization Strategies

With the N-aryl-2-bromo-3-methoxyaniline precursor in hand, the subsequent step is the metal-free intramolecular cyclization to construct the carbazole core. This section details two powerful and distinct methodologies.

Methodology A: Photostimulated SRN1 Synthesis of Carbazoles

Scientific Rationale: The photostimulated unimolecular radical nucleophilic substitution (SRN1) reaction is a powerful metal-free method for forming C-C and C-N bonds.[4] The reaction proceeds via a radical chain mechanism initiated by photoinduced electron transfer.[5] In the context of carbazole synthesis from 2'-halo-[1,1'-biphenyl]-2-amines, the intramolecular SRN1 reaction leads to the formation of the carbazole ring system.[6][7]

G

Protocol 2: Photostimulated Intramolecular SRN1 Cyclization

This protocol is adapted from the work of Rossi and co-workers for the synthesis of carbazoles from 2'-halo-[1,1'-biphenyl]-2-amines.[6]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a port for inert gas, dissolve the N-aryl-2-bromo-3-methoxyaniline derivative (1.0 mmol) in a suitable solvent such as liquid ammonia or dimethyl sulfoxide (DMSO) (10-20 mL).

  • Base Addition: Add a strong base, such as potassium tert-butoxide (KOtBu) (2.0-3.0 mmol), to the solution to deprotonate the amine and form the diarylamide anion.

  • Photostimulation: Irradiate the reaction mixture with a UV lamp (e.g., a high-pressure mercury lamp) at room temperature with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction by the addition of an ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired carbazole.

Parameter Condition Rationale
Solvent Liquid Ammonia or DMSOPolar aprotic solvents that support the radical chain reaction.
Base KOtBuDeprotonates the amine to form the reactive anion.
Initiation UV IrradiationProvides the energy for the initial electron transfer step.
Temperature Room TemperatureThe reaction is typically conducted at ambient temperature.
Methodology B: Base-Promoted Intramolecular Direct C-H Arylation

Scientific Rationale: This methodology relies on the use of a strong base, typically potassium tert-butoxide (KOtBu), to promote an intramolecular C-H arylation.[8][9] The reaction is believed to proceed through a radical or an aryne-mediated pathway, initiated by a single-electron transfer (SET) from the base to the aryl halide.[3][10] This approach offers a transition-metal-free and operationally simple route to carbazoles from N-substituted o-halodiarylamines.[8]

G

Protocol 3: KOtBu-Promoted Intramolecular C-H Arylation

This protocol is based on established methods for the base-promoted synthesis of carbazoles.[8][11]

Experimental Protocol:

  • Reaction Setup: In an oven-dried flask, dissolve the N-aryl-2-bromo-3-methoxyaniline derivative (1.0 mmol) in an anhydrous solvent such as DMSO or N,N-dimethylformamide (DMF) (5-10 mL).

  • Base Addition: Add potassium tert-butoxide (KOtBu) (2.0-3.0 mmol) to the solution.

  • Reaction Execution: Heat the reaction mixture to a temperature between 100-140 °C with stirring under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. After completion, cool the reaction to room temperature and quench with water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the pure carbazole product.

Parameter Condition Rationale
Base KOtBuActs as both a base and a potential single-electron transfer agent.[9][10]
Solvent DMSO or DMFHigh-boiling polar aprotic solvents facilitate the reaction.
Temperature 100-140 °CProvides the thermal energy required for the cyclization.
Atmosphere Inert (Argon or Nitrogen)Prevents side reactions with oxygen.

Part 3: Alternative Metal-Free Approaches

While the focus has been on diarylamine cyclization, it is worthwhile to note other emerging metal-free strategies that could be adapted for the synthesis of carbazoles from aniline derivatives.

Visible-Light-Promoted Synthesis

Recent advancements have demonstrated the synthesis of carbazoles from 2-azidobiphenyls or aryl sulfilimines under visible light irradiation, often without the need for an external photosensitizer.[12][13]

  • From 2-Azidobiphenyls: The starting this compound can be converted to the corresponding 2-aminobiphenyl derivative via a Suzuki coupling, followed by diazotization and azidation to yield the 2-azidobiphenyl precursor. Photolysis of this precursor generates a nitrene intermediate that undergoes intramolecular C-H insertion to form the carbazole.[7][14]

  • From Aryl Sulfilimines: Anilines can be converted to aryl sulfilimines, which serve as nitrene precursors under visible light irradiation for the synthesis of carbazoles.[15][16][17]

These methods offer mild reaction conditions and are environmentally benign, representing a promising direction in metal-free carbazole synthesis.

Applications in Drug Development and Materials Science

The ability to synthesize a diverse array of substituted carbazoles using these metal-free methods is of paramount importance for both drug discovery and materials science. The methoxy group on the carbazole core, derived from the starting material, can serve as a handle for further functionalization, allowing for the fine-tuning of the molecule's properties. In drug development, this enables the exploration of structure-activity relationships to optimize therapeutic efficacy.[3] In materials science, modifying the carbazole scaffold can alter its electronic and photophysical characteristics, leading to the development of new and improved materials for electronic devices.[2]

Conclusion

This technical guide has provided a detailed overview of the metal-free synthesis of carbazoles, with a specific focus on pathways starting from this compound derivatives. By detailing the synthesis of the key diarylamine intermediate and outlining robust protocols for its metal-free cyclization via photostimulated SRN1 reactions and base-promoted intramolecular arylations, this document serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science. The methodologies presented herein not only offer an escape from the reliance on transition metal catalysts but also open up new avenues for the creation of novel and functional carbazole-based molecules.

References

  • Guerra, W. D., Rossi, R. A., Pierini, A. B., & Barolo, S. M. (2015). “Transition-metal-free” synthesis of carbazoles by photostimulated reactions of 2′-halo[1,1′-biphenyl]-2-amines. The Journal of Organic Chemistry, 80(2), 928–941. [Link]

  • Budén, M. E., Vaillard, V. A., Martin, S. E., & Rossi, R. A. (2009). Synthesis of carbazoles by intramolecular arylation of diarylamide anions. The Journal of Organic Chemistry, 74(12), 4490–4498. [Link]

  • Clark, V. M., & Smogrovic, J. (1966). The nitrene intermediate in the photo-formation of carbazole from 2-azidobiphenyl. Tetrahedron Letters, 7(35), 4175-4178.
  • Tian, X., Song, L., & Hashmi, A. S. K. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations.
  • Guerra, W. D., Rossi, R. A., Pierini, A. B., & Barolo, S. M. (2015). ChemInform Abstract: “Transition-Metal-Free” Synthesis of Carbazoles by Photostimulated Reactions of 2′-Halo[1,1′-biphenyl]-2-amines. ChemInform, 46(21). [Link]

  • Lin, S., He, X., Meng, J., & Wu, J. (2017). An Expedient Synthesis of Carbazoles through Potassium tert-Butoxide-Promoted Intramolecular Direct C–H Bond Arylation. European Journal of Organic Chemistry, 2017(3), 443-447.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Carbazole Chemistry: Synthesis and Applications in Material Science. Retrieved from [Link]

  • Zhou, Q., Li, J., Wang, T., & Yang, X. (2023). Base-Promoted S-Arylation of Sulfenamides for the Synthesis of Sulfilimines. Organic Letters, 25(24), 4335–4339.
  • Roman, D. S., Takahashi, Y., & Charette, A. B. (2011). Potassium tert-butoxide promoted intramolecular arylation via a radical pathway. Organic Letters, 13(12), 3242–3245.
  • Roman, D. S., Takahashi, Y., & Charette, A. B. (2011). Potassium tert-Butoxide Promoted Intramolecular Arylation via a Radical Pathway. Organic Letters, 13(12), 3242–3245. [Link]

  • Rossi, R. A. (1982). Aromatic substitution by the SRN1 mechanism. Accounts of Chemical Research, 15(6), 164–170.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-10.
  • Nitecki, E. B., & Anslyn, E. V. (2016). KOtBu: A Privileged Reagent for Electron Transfer Reactions? Journal of the American Chemical Society, 138(30), 9751–9757.
  • Budén, M. E., Vaillard, V. A., Martin, S. E., & Rossi, R. A. (2009). The Photostimulated SRN1 Process: Reaction of Haloarenes with Carbanions. The Journal of Organic Chemistry, 74(12), 4490-4498.
  • Yang, L., Zhang, Y., Zou, X., Lu, H., & Li, G. (2018). Visible-light-promoted intramolecular C–H amination in aqueous solution: synthesis of carbazoles. Green Chemistry, 20(6), 1362–1366.
  • Li, S., Gong, Y., Zhang, F., & He, L. (2020). Synthesis of Sulfilimines via Multicomponent Reaction of Arynes, Sulfamides, and Thiosulfonates. Organic Letters, 22(15), 5965–5969.
  • Organic Chemistry Portal. (n.d.). Sulfilimine synthesis by C-S coupling reaction or sulfinimidoylation. Retrieved from [Link]

  • Roman, D. S., Takahashi, Y., & Charette, A. B. (2011). Potassium tert-Butoxide Promoted Intramolecular Arylation via a Radical Pathway. Organic Letters, 13(12), 3242-3245.
  • Tian, H., et al. (2019).
  • Budén, M. E., Vaillard, V. A., Martin, S. E., & Rossi, R. A. (2009). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. The Journal of Organic Chemistry, 74(12), 4490-4498.
  • Rossi, R. A. (2000). Aromatic Substitution by the SRN1 Reaction. In Organic Reactions (pp. 1-271). John Wiley & Sons, Inc.
  • Supporting Information for Visible-Light-Induced Synthesis of Carbazoles by in situ Formation of Photosensitizing Intermediate. (n.d.). Retrieved from [Link]

  • Sundberg, R. J., Gillespie, D. W., & DeGraff, B. A. (1975). Mechanism of photolytic conversion of 2-azidobiphenyl to carbazole. Journal of the American Chemical Society, 97(21), 6193–6199.
  • Kervefors, G., Becker, A., Dey, C., & Olofsson, B. (2021). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. Molecules, 26(2), 415.
  • Kervefors, G., Becker, A., Dey, C., & Olofsson, B. (2021). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. Molecules, 26(2), 415. [Link]

  • Greenwood, N. S., & Ellman, J. A. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 88(11), 7607–7614.
  • Singha, R., Ahmed, A., Nuree, Y., Ghosh, M., & Ray, J. K. (2015). KOtBu mediated efficient approach for the synthesis of fused heterocycles via intramolecular O-/N-arylations. RSC Advances, 5(62), 50174–50177.
  • Google Patents. (n.d.). CN103819345B - A kind of preparation method of 2-aminobiphenyl derivate.
  • Knochel, P., et al. (2021). Atom-efficient transition-metal-free arylation of N,O-acetals using diarylzinc reagents through Zn/Zn cooperativity.
  • Kervefors, G. (2021).
  • Rossi, R. A. (1982). Aromatic substitution by the SRN1 mechanism. Accounts of Chemical Research, 15(6), 164-170. [Link]

  • Google Patents. (n.d.). CN103819345A - Method for preparing 2-amino biphenyl derivative.
  • Organic Chemistry Portal. (n.d.). Carbazole synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry, 19, 1-25.
  • Wikipedia. (n.d.). 2-Aminobiphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). The photochemistry and photophysics of benzoyl-carbazole. Physical Chemistry Chemical Physics, 24(1), 18-25.

Sources

Application Note: A Practical Guide to the Mizoroki-Heck Cross-Coupling of 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Heck Reaction Protocol for 2-Bromo-3-methoxyaniline

Abstract & Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, provides a direct and reliable route to substituted alkenes, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide provides a detailed protocol and in-depth scientific rationale for the Heck coupling of this compound, an electron-rich aryl bromide. The presence of two electron-donating groups (amino and methoxy) on the aromatic ring presents specific challenges, namely a slower rate of oxidative addition to the palladium(0) catalyst.[4] This document will explain the causality behind the selection of catalysts, ligands, and reaction conditions necessary to overcome this hurdle and achieve high-yield coupling. It is intended for researchers, scientists, and drug development professionals seeking to implement this critical transformation.

The Mizoroki-Heck Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2][5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of four primary steps:

  • Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex and is often the rate-limiting step, particularly for electron-rich aryl halides.[5][6]

  • Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center, forming a π-complex.[2] This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, creating a new carbon-carbon bond and a σ-alkyl palladium complex.[3][7]

  • Syn β-Hydride Elimination: For the reaction to proceed, the alkyl palladium intermediate must possess a hydrogen atom on the β-carbon relative to the palladium. A syn β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride species and releasing the desired substituted alkene product.[2][8]

  • Catalyst Regeneration: The final step involves the reductive elimination of HBr from the palladium-hydride complex, a process facilitated by a stoichiometric amount of base.[9] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Heck_Reaction_Cycle cluster_main Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar-Br pd2_aryl Ar-Pd(II)L₂-Br (Aryl-Palladium Complex) oxidative_add->pd2_aryl insertion Alkene Insertion pd2_aryl->insertion + Alkene pd2_alkyl R-CH₂-CH(Ar)-Pd(II)L₂-Br (Alkyl-Palladium Complex) insertion->pd2_alkyl elimination β-Hydride Elimination pd2_alkyl->elimination pd_hydride H-Pd(II)L₂-Br (Palladium Hydride) elimination->pd_hydride + Product (Ar-Alkene) regeneration Catalyst Regeneration pd_hydride->regeneration + Base regeneration->pd0 - Base·HBr

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Design: Rationale for Parameter Selection

The successful execution of a Heck reaction, especially with a challenging substrate like this compound, hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

Palladium Precatalyst

While various palladium sources can be used, **Palladium(II) acetate (Pd(OAc)₂) ** is a highly effective and commonly employed precatalyst.[1] It is stable to air and moisture, making it easy to handle. In the reaction mixture, Pd(OAc)₂ is reduced in situ to the active Pd(0) species, often by a phosphine ligand, an amine base, or the alkene itself.[7][9] This avoids the need to handle more sensitive and expensive Pd(0) sources like Pd(PPh₃)₄.

Ligand Selection

The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and critically modulates its reactivity.[10] For electron-rich aryl bromides, the oxidative addition step is sluggish. Therefore, an electron-rich ligand is required to increase the electron density on the Pd(0) center, which in turn promotes its insertion into the C-Br bond.[11]

  • Monodentate Phosphines: Tri-tert-butylphosphine (P(t-Bu)₃) is an excellent choice. Its large cone angle and strong electron-donating character create a highly active, coordinatively unsaturated palladium center that facilitates oxidative addition.[6] Triphenylphosphine (PPh₃) is a standard, cost-effective alternative, though it may require higher temperatures or longer reaction times for this substrate.[1]

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as superior ligands for challenging cross-coupling reactions. They form very strong bonds with palladium and are powerful electron donors, leading to highly stable and active catalysts.[11][12]

Base

The base plays the crucial role of neutralizing the hydrogen bromide (HBr) generated during the β-hydride elimination step, thereby regenerating the Pd(0) catalyst.[9] Without a base, the catalyst would complete only one cycle before being deactivated.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective, particularly in polar aprotic solvents like DMF or DMA.[13][14] They are inexpensive and easy to remove during workup.

  • Organic Bases: Tertiary amines like triethylamine (Et₃N) are also widely used.[1] However, they can sometimes act as ligands or lead to side reactions. For this protocol, an inorganic base is preferred for its robustness.

Solvent

The choice of solvent is critical for solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism and rate.[13][15] High-boiling polar aprotic solvents are generally preferred for Heck reactions as they facilitate the formation of the charged intermediates in the catalytic cycle and allow for higher reaction temperatures, which are often necessary for less reactive aryl bromides.[12]

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) are excellent choices.[16][17] They effectively dissolve the aryl halide, base, and palladium complex.

  • Acetonitrile (ACN) is another suitable option, though its lower boiling point may limit the achievable reaction temperature.[8]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with n-butyl acrylate, a representative electron-deficient alkene.

Reaction Scheme: (An illustration showing this compound reacting with n-butyl acrylate in the presence of a palladium catalyst, ligand, and base to yield butyl (E)-3-(2-amino-6-methoxyphenyl)acrylate)

Materials and Reagents
Reagent/MaterialM.W.AmountMolesStoichiometry
This compound202.061.01 g5.0 mmol1.0 equiv
n-Butyl acrylate128.170.96 g (1.07 mL)7.5 mmol1.5 equiv
Palladium(II) Acetate (Pd(OAc)₂)224.5022.5 mg0.1 mmol2 mol%
Tri-tert-butylphosphine (P(t-Bu)₃)202.2940.5 mg0.2 mmol4 mol%
Potassium Carbonate (K₂CO₃)138.211.38 g10.0 mmol2.0 equiv
N,N-Dimethylformamide (DMF)-25 mL--
Workup Reagents
Ethyl Acetate-~150 mL--
Deionized Water-~100 mL--
Brine (Saturated NaCl)-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g--
Experimental Workflow

Caption: Workflow for the Heck reaction protocol.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.01 g, 5.0 mmol), potassium carbonate (1.38 g, 10.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and tri-tert-butylphosphine (40.5 mg, 0.2 mmol).

    • Expert Note: The solid reagents should be added first. The ligand and catalyst are sensitive to air and should be handled quickly.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.[4]

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF (25 mL) via syringe, followed by n-butyl acrylate (1.07 mL, 7.5 mmol).

    • Expert Note: Degassing the solvent (e.g., by sparging with nitrogen for 15-20 minutes) is recommended to remove dissolved oxygen.

  • Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously. The mixture will typically turn from a light yellow to a dark brown or black color.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots. The reaction is typically complete within 12-24 hours.

  • Workup - Quenching and Extraction: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (75 mL) and filter through a pad of Celite® to remove the palladium black and inorganic salts.[8] Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure butyl (E)-3-(2-amino-6-methoxyphenyl)acrylate.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded Pd source or oxidized ligand). 2. Insufficient temperature. 3. Poor quality solvent or reagents (wet).1. Use fresh Pd(OAc)₂ and ligand. Ensure the reaction is run under a strict inert atmosphere. 2. Increase temperature to 120-130 °C. 3. Use anhydrous, degassed solvent.
Formation of Palladium Black Catalyst decomposition. This is common but excessive, rapid formation indicates instability.1. Increase ligand to palladium ratio (e.g., L:Pd of 4:1). 2. Ensure efficient stirring. 3. Consider a more robust ligand like an N-heterocyclic carbene (NHC).
Side Product Formation 1. Isomerization of the product double bond. 2. Homocoupling of the aryl bromide (biaryl formation).1. Avoid excessively long reaction times after full conversion. 2. Ensure an inert atmosphere; oxygen can promote homocoupling.

References

  • de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. BYJU'S. [Link]

  • Wikipedia. (2023). Heck reaction. Wikipedia. [Link]

  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • AIP Publishing. (2021). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. ResearchGate. [Link]

  • AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2004). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing. [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. Books Gateway. [Link]

  • NROChemistry. (n.d.). Heck Coupling. NROChemistry. [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

  • ResearchGate. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • ResearchGate. (n.d.). Effects of (a) solvent and (b) bases on Heck reaction. ResearchGate. [Link]

  • ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. [Link]

  • ResearchGate. (2001). Palladium Metal Catalysts in Heck C-C Coupling Reactions. Request PDF. [Link]

  • ResearchGate. (2006). Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. ResearchGate. [Link]

  • AMiner. (n.d.). Supported Palladium Catalysts in Heck Coupling Reactions - Problems, Potential and Recent Advances. AMiner. [Link]

  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate. [Link]

  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. [Link]

  • Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

  • Malaysian Journal of Analytical Sciences. (2021). CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Malaysian Journal of Analytical Sciences. [Link]

Sources

Using 2-Bromo-3-methoxyaniline in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 2-Bromo-3-methoxyaniline in the Synthesis of Pharmaceutical Intermediates

Authored by: A Senior Application Scientist

Abstract

This compound is a versatile and strategically important building block in modern medicinal chemistry. Its unique substitution pattern—an amine for nucleophilic functionalization, a bromine atom for cross-coupling reactions, and an activating methoxy group—provides a powerful toolkit for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the reactivity of this compound and details its application in the synthesis of key pharmaceutical intermediates. We will explore its use in cornerstone reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, as well as its role as a precursor in the formation of heterocyclic scaffolds like tetrahydro-β-carbolines via the Pictet-Spengler reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient construction of novel therapeutic agents.

Introduction: The Strategic Advantage of this compound

In the landscape of pharmaceutical development, the efficiency and flexibility of a synthetic route are paramount. The choice of starting materials dictates the accessibility of molecular diversity and, ultimately, the success of a drug discovery program. This compound emerges as a reagent of significant value due to the orthogonal reactivity of its functional groups.

The aniline moiety serves as a classical nucleophile or a handle for diazotization, while the bromine atom is an ideal participant in a wide array of palladium-catalyzed cross-coupling reactions. The methoxy group, positioned meta to the amine and ortho to the bromine, exerts a critical electronic influence; it activates the aromatic ring, making it more susceptible to electrophilic substitution and influencing the kinetics of oxidative addition in cross-coupling cycles. This guide elucidates the practical application of this unique chemical syntax.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-Bromo-m-anisidine, 3-Amino-2-bromoanisole[2]
CAS Number 112970-44-2[1][2]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1][2]
Appearance Solid-
Storage Keep in a dark place, inert atmosphere, room temperature.[3]

Safety & Handling: this compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[4] It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2] Always wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][4] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[4][5]

Chemical Structure

Caption: Structure of this compound.

Core Applications in Pharmaceutical Synthesis

The utility of this compound is best demonstrated through its application in robust and scalable chemical transformations that are foundational to pharmaceutical synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for C-C and C-N bond formation.[6] this compound is an excellent substrate for these transformations.

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the synthesis of arylamines from aryl halides.[7][8] This reaction is indispensable for creating the aniline and arylamine motifs prevalent in a vast number of pharmaceuticals, including kinase inhibitors and CNS-active agents.[8]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound. The electron-donating methoxy group can accelerate this step.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[9]

The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands (e.g., biarylphosphines like XPhos or SPhos) are often required to promote the reductive elimination step, which can be challenging for electron-rich aryl halides.[7][9]

cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add arbr This compound (Ar-Br) arbr->ox_add r2nh Amine (R₂NH) + Base lig_exch Amine Coordination & Deprotonation r2nh->lig_exch product Arylamine Product (Ar-NR₂) pd_complex [Ar-Pd(II)-Br]Ln ox_add->pd_complex pd_complex->lig_exch amido_complex [Ar-Pd(II)-NR₂]Ln lig_exch->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Catalyst Regeneration red_elim->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[10] It is widely used to synthesize biaryl and heteroaryl structures, which are key pharmacophores in many drugs.[11][12] For this compound, this reaction allows the introduction of diverse aryl, heteroaryl, or alkyl groups at the 2-position.

Mechanistic Rationale: Similar to the Buchwald-Hartwig reaction, the Suzuki coupling begins with the oxidative addition of a Pd(0) catalyst to the C-Br bond. The subsequent key steps are:

  • Transmetalation: The organic group from the boron reagent (which is activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly valuable in late-stage functionalization strategies.[12]

Precursor for Heterocycle Synthesis: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful transformation that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[14][15] These heterocyclic scaffolds are found in numerous alkaloid natural products and synthetic pharmaceuticals.

While this compound is not a direct substrate, it is an ideal precursor to the required β-arylethylamine. A synthetic sequence might involve:

  • Conversion of the aniline to an indole (e.g., via Fischer, Bischler, or other indole synthesis).

  • Functionalization at the 3-position and subsequent reduction to yield the tryptamine side chain.

Mechanistic Rationale: The reaction is typically catalyzed by acid.[16]

  • Iminium Ion Formation: The amine of the tryptamine derivative condenses with the carbonyl compound to form a Schiff base, which is protonated to generate a highly electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich indole ring (activated by the methoxy group on the fused benzene ring) acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to close the ring.[15][16]

  • Deprotonation: Loss of a proton re-aromatizes the indole system, yielding the final tetrahydro-β-carboline product.[16]

Experimental Protocols

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Generalized Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic secondary amine.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[7]

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)[7]

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv.)[7]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or round-bottom flask with condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification (silica gel chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired arylamine product.

setup 1. Setup Add solids (Ar-Br, catalyst, ligand, base) to Schlenk tube under Argon. reagents 2. Reagent Addition Add degassed solvent and amine. setup->reagents react 3. Reaction Heat at 80-110 °C. Monitor by TLC/LC-MS. reagents->react workup 4. Workup & Filtration Cool, dilute with EtOAc, filter through Celite. react->workup extract 5. Extraction Wash with H₂O, brine. Dry over Na₂SO₄. workup->extract purify 6. Purification Concentrate and purify by column chromatography. extract->purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 2: Generalized Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)[11]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[11]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)[11]

  • Degassed solvent system (e.g., Dioxane/Water 4:1)[11]

  • Round-bottom flask with condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[11]

  • Extraction: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography.

setup 1. Setup Combine Ar-Br, boronic acid, base, and Pd catalyst under Argon. solvent 2. Solvent Addition Add degassed Dioxane/H₂O. setup->solvent react 3. Reaction Heat at 80-100 °C. Monitor progress. solvent->react workup 4. Workup Cool, dilute with H₂O, extract with EtOAc. react->workup purify 5. Purification Dry, concentrate, and purify by column chromatography. workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 3: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

This protocol assumes the prior synthesis of the requisite tryptamine derivative from this compound.

Reagents & Equipment:

  • Tryptamine derivative (1.0 equiv.)

  • Aldehyde or Ketone (1.1 equiv.)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA) or HCl in a protic solvent)[15]

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Round-bottom flask

  • Standard workup and purification equipment

Procedure:

  • Setup: Dissolve the tryptamine derivative in the anhydrous solvent in a round-bottom flask.

  • Reagent Addition: Add the aldehyde or ketone to the solution. Cool the mixture in an ice bath if the initial reaction is exothermic.

  • Catalyst Addition: Slowly add the acid catalyst to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction is often run until TLC analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the resulting residue by flash column chromatography or recrystallization to yield the tetrahydro-β-carboline.

start Start with Tryptamine precursor derived from This compound dissolve 1. Dissolve Tryptamine in anhydrous solvent. start->dissolve add_carbonyl 2. Add Aldehyde/Ketone. dissolve->add_carbonyl add_acid 3. Add Acid Catalyst (e.g., TFA). add_carbonyl->add_acid react 4. Stir at RT. Monitor for completion. add_acid->react quench 5. Quench with NaHCO₃ and extract. react->quench purify 6. Purify (Chromatography or Recrystallization). quench->purify product Tetrahydro-β-carboline Product purify->product

Caption: Logical workflow for Pictet-Spengler cyclization.

Conclusion

This compound is a high-value, versatile reagent for the synthesis of pharmaceutical intermediates. Its well-defined reactivity allows for the strategic and efficient construction of C-N and C-C bonds through robust palladium-catalyzed cross-coupling reactions. Furthermore, its utility as a precursor for complex heterocyclic systems, such as those derived from the Pictet-Spengler reaction, underscores its importance. The protocols and principles outlined in this guide are intended to empower medicinal chemists to effectively incorporate this building block into their synthetic strategies, accelerating the discovery and development of next-generation therapeutics.

References

Application Notes and Protocol for the N-arylation of Amines with 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The construction of carbon-nitrogen (C-N) bonds to form arylamines is a fundamental transformation in organic synthesis, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and functional materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-arylation of primary and secondary amines using 2-Bromo-3-methoxyaniline as the arylating agent. The protocol detailed herein is centered on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination reaction, which is well-suited for this transformation. This guide offers in-depth technical details, scientifically-grounded explanations for experimental choices, and a step-by-step protocol to ensure reliable and reproducible results.

Introduction

N-arylated amines are a ubiquitous structural motif in a multitude of biologically active molecules and organic materials. The ability to efficiently and selectively construct these C-N bonds is therefore of paramount importance. This compound is a valuable building block, offering a handle for N-arylation at the C2 position, with the methoxy and amino substituents influencing the electronic properties of the aromatic ring.

The Buchwald-Hartwig amination has emerged as one of the most powerful and general methods for the synthesis of arylamines from aryl halides.[1] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, such as the Ullmann condensation, by providing milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and subsequent reductive elimination to afford the desired N-arylated product.[2]

The successful execution of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst system, including the palladium precursor, the phosphine ligand, the base, and the solvent. The electronic and steric properties of this compound—an electron-rich and potentially sterically hindered aryl bromide—necessitate careful consideration of these parameters to achieve high yields and avoid side reactions.

Catalytic System and Mechanistic Considerations

The heart of the Buchwald-Hartwig amination is the palladium catalyst, which is typically generated in situ from a palladium precursor and a phosphine ligand. The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium complexes throughout the catalytic cycle. For electron-rich and sterically hindered aryl bromides like this compound, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition step and facilitate the reductive elimination to furnish the product.

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The cycle is initiated by the reduction of a Pd(II) precursor to the active Pd(0) species, which then undergoes oxidative addition with the aryl bromide. The resulting arylpalladium(II) complex coordinates the amine, which is then deprotonated by the base to form a palladium amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) Active Catalyst OxAdd Ar-Pd(II)-Br(L) Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord [Ar-Pd(II)(L)(R₂NH)]⁺Br⁻ Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Ar-Pd(II)-NR₂(L) Amido Complex AmineCoord->Deprotonation Base, -HBase⁺Br⁻ Deprotonation->Pd0 Reductive Elimination Ar-NR₂ ArBr This compound (Ar-Br) Amine Amine (R₂NH) Product N-Aryl Amine (Ar-NR₂)

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: N-arylation of Amines with this compound

This protocol provides a general procedure for the N-arylation of a representative amine with this compound. The reaction conditions should be optimized for each specific amine substrate.

Materials and Equipment
  • Reactants:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.2 equiv)

  • Catalyst System:

    • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)

  • Base:

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Solvent:

    • Anhydrous toluene or dioxane (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide)

  • Equipment:

    • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

    • Septa and needles

    • Inert gas supply (Argon or Nitrogen)

    • Magnetic stirrer hotplate

    • Standard laboratory glassware for workup and purification

    • Thin-layer chromatography (TLC) plates or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Experimental Workflow start Start setup Reaction Setup: Add solids (aryl bromide, Pd precursor, ligand, base) to an oven-dried flask. start->setup inert Inert Atmosphere: Seal, evacuate, and backfill the flask with Argon/Nitrogen (3x). setup->inert addition Reagent Addition: Add anhydrous solvent and liquid amine via syringe. inert->addition reaction Reaction: Heat to 80-110 °C with vigorous stirring. addition->reaction monitoring Monitoring: Track reaction progress by TLC or GC-MS. reaction->monitoring monitoring->reaction Continue if incomplete workup Workup: Cool, dilute with solvent, wash with water and brine. monitoring->workup Upon completion purification Purification: Dry, concentrate, and purify by flash column chromatography. workup->purification end End (Characterized Product) purification->end

Figure 2: A step-by-step workflow for the N-arylation protocol.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. If the amine is a liquid, add it (1.2 equiv) via syringe at this time. If the amine is a solid, it should be added in the initial setup step.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired N-arylated amine.

Key Parameters and Optimization

The success of the N-arylation of this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes typical components and conditions, with recommendations based on literature precedents for similar electron-rich and sterically hindered aryl bromides.

ParameterComponent / ConditionRecommended Starting PointRationale & Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂1-2 mol%Both are common and effective Pd(0) and Pd(II) sources, respectively. Pd₂(dba)₃ is often preferred for its air stability.[3]
Ligand RuPhos, XPhos, BrettPhos2-4 mol% (Ligand:Pd ratio of ~2:1)Sterically hindered, electron-rich biaryl phosphine ligands are generally effective for coupling with a wide range of amines and for challenging substrates.[1]
Amine Primary or Secondary Amines1.2 equivA slight excess of the amine is typically used to ensure complete consumption of the aryl bromide.
Base NaOtBu, K₃PO₄, Cs₂CO₃1.4 equivA strong, non-nucleophilic base like NaOtBu is often effective. For base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used.[4]
Solvent Toluene, Dioxane, THF0.1 - 0.2 MAnhydrous and degassed solvents are crucial to prevent catalyst deactivation. Toluene is a common choice due to its high boiling point and good solvating properties for many organic compounds.[2]
Temperature 80 - 110 °C100 °CThe reaction temperature will depend on the specific catalyst system and substrate reactivity. Optimization may be required.
Reaction Time 2 - 24 hoursMonitor by TLC/GC-MSReaction times can vary significantly depending on the reactivity of the amine and the efficiency of the catalyst system.

Troubleshooting

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and that the reaction was set up under a strictly inert atmosphere. The formation of palladium black can indicate catalyst decomposition.

    • Inappropriate Ligand/Base Combination: For challenging couplings, screening different ligands and bases may be necessary.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the bromine atom is replaced by hydrogen, can sometimes be observed. The choice of ligand can influence the extent of this side reaction.[3]

    • Homocoupling: Formation of biaryl products can occasionally occur.

Conclusion

The Palladium-catalyzed Buchwald-Hartwig amination is a highly effective and reliable method for the N-arylation of amines with this compound. By carefully selecting the appropriate catalyst system—particularly a bulky, electron-rich phosphine ligand—and optimizing the reaction conditions, a wide range of N-arylated 3-methoxyaniline derivatives can be synthesized in good to excellent yields. This application note provides a solid foundation and a detailed protocol to guide researchers in successfully performing this important transformation.

References

  • Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Larionov, E., & Gevorgyan, V. (2012). Direct Intermolecular Aniline ortho-Arylation via Benzyne Intermediates. Angewandte Chemie International Edition, 51(40), 10143-10146. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

The Strategic Utility of 2-Bromo-3-methoxyaniline in the Synthesis of Pharmacologically Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity from a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activity is perpetual. Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, owing to their diverse electronic properties and three-dimensional structures that facilitate precise interactions with biological targets. 2-Bromo-3-methoxyaniline has emerged as a particularly strategic starting material for the synthesis of a variety of these complex heterocyclic systems. Its unique substitution pattern—a bromine atom positioned for versatile cross-coupling reactions and an adjacent methoxy group influencing regioselectivity and reactivity—provides a powerful handle for the construction of intricate molecular frameworks.

This comprehensive guide provides detailed application notes and protocols for the synthesis of key heterocyclic compounds, including carbazoles, phenothiazines, and dibenzofurans, utilizing this compound as the pivotal precursor. The methodologies presented herein are grounded in established, robust palladium-catalyzed cross-coupling reactions and classical condensation strategies, offering researchers and drug development professionals a reliable roadmap for accessing these valuable molecular entities.

Core Synthetic Strategies: A Triumvirate of Modern Organic Chemistry

The synthetic utility of this compound is primarily harnessed through three powerful reaction classes that enable the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are the precursors to the final heterocyclic systems.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is the cornerstone for forming C-C bonds, allowing for the facile introduction of aryl or heteroaryl substituents at the 2-position of the aniline ring. This is the initial and critical step in the synthesis of biaryl precursors for carbazoles and dibenzofurans.

  • Buchwald-Hartwig Amination: A powerful tool for the formation of C-N bonds, this palladium-catalyzed reaction is instrumental in the synthesis of diarylamine intermediates, the direct precursors to carbazoles and phenothiazines.

  • Ullmann Condensation: A classical yet effective method for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, the Ullmann condensation is particularly relevant for the synthesis of dibenzofurans and phenothiazines, respectively.

The strategic positioning of the methoxy group ortho to the amine and meta to the bromine atom in this compound plays a crucial role in these transformations. It can influence the electronic properties of the aromatic ring and, in some cases, act as a directing group, thereby controlling the regiochemical outcome of subsequent cyclization reactions.

Synthesis of Carbazoles: Building the Core of Potent Bioactive Molecules

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The synthesis of functionalized carbazoles from this compound typically involves a two-step sequence: an initial C-N bond formation to create a diarylamine intermediate, followed by an intramolecular C-H activation/cyclization.

Workflow for Carbazole Synthesis

Carbazole Synthesis Workflow start This compound intermediate Diarylamine Intermediate start->intermediate Buchwald-Hartwig Amination (Pd-catalyzed C-N coupling) product Substituted Carbazole intermediate->product Intramolecular C-H Activation (Pd-catalyzed cyclization)

Caption: General workflow for the synthesis of carbazoles from this compound.

Protocol 1: Synthesis of a Substituted 4-Methoxycarbazole via Palladium-Catalyzed Buchwald-Hartwig Amination and Intramolecular C-H Arylation

This protocol details the synthesis of a substituted carbazole, leveraging a palladium-catalyzed C-N coupling followed by an intramolecular cyclization.

Step 1: Buchwald-Hartwig Amination to form the Diarylamine Intermediate

  • Materials:

    • This compound (1.0 equiv)

    • Aryl bromide (e.g., 1-bromo-4-tert-butylbenzene, 1.1 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • (2-Biphenyl)di-tert-butylphosphine (JohnPhos) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the aryl bromide, sodium tert-butoxide, and the phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe.

    • Add palladium(II) acetate to the reaction mixture.

    • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the diarylamine intermediate.

Step 2: Intramolecular Palladium-Catalyzed C-H Activation for Carbazole Formation

  • Materials:

    • Diarylamine intermediate from Step 1 (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • In a sealed tube, dissolve the diarylamine intermediate in anhydrous 1,4-dioxane.

    • Add potassium carbonate and palladium(II) acetate.

    • Seal the tube and heat the mixture to 120 °C for 24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture and wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the substituted 4-methoxycarbazole.

Synthesis of Phenothiazines: Accessing a Privileged Pharmacophore

Phenothiazines are a class of tricyclic sulfur- and nitrogen-containing heterocycles that are central to the development of antipsychotic and antihistaminic drugs. The synthesis from this compound can be achieved through a cascade reaction involving Buchwald-Hartwig amination and an intramolecular C-S coupling.

Protocol 2: One-Pot Synthesis of a Substituted Phenothiazine

This protocol outlines a one-pot synthesis of a phenothiazine derivative from this compound and a substituted 2-bromothiophenol.

  • Materials:

    • This compound (1.0 equiv)

    • 2-Bromothiophenol derivative (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.10 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a flame-dried Schlenk tube, add this compound, the 2-bromothiophenol derivative, cesium carbonate, palladium(II) acetate, and Xantphos.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture at 110 °C for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS for the formation of the phenothiazine product.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to obtain the desired phenothiazine.

Synthesis of Dibenzofurans: Crafting Oxygen-Containing Heterocycles

Dibenzofurans are a class of oxygen-containing heterocyclic compounds that are found in various natural products and are of interest for their potential biological activities. A common synthetic route involves an initial Suzuki-Miyaura coupling to form a 2-arylphenol intermediate, followed by an intramolecular C-O bond formation.

Workflow for Dibenzofuran Synthesis

Dibenzofuran Synthesis Workflow start This compound step1 Suzuki-Miyaura Coupling (with 2-hydroxyphenylboronic acid) start->step1 intermediate 2-(2-Hydroxyphenyl)-3-methoxyaniline step1->intermediate product Substituted Dibenzofuran intermediate->product Intramolecular C-O Coupling (e.g., Ullmann or Pd-catalyzed)

Caption: General workflow for the synthesis of dibenzofurans from this compound.

Protocol 3: Synthesis of a Methoxy-Substituted Dibenzofuran

This protocol describes a two-step synthesis of a dibenzofuran derivative starting with a Suzuki-Miyaura coupling.

Step 1: Suzuki-Miyaura Coupling to form the Biaryl Intermediate

  • Materials:

    • This compound (1.0 equiv)

    • 2-Hydroxyphenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • In a round-bottom flask, combine this compound, 2-hydroxyphenylboronic acid, and potassium carbonate.

    • Add the 1,4-dioxane/water solvent mixture.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) and heat the reaction to 90 °C under an argon atmosphere for 12 hours.

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic phase over sodium sulfate, filter, and concentrate.

    • Purify the crude product via column chromatography to isolate the 2-(2-hydroxyphenyl)-3-methoxyaniline intermediate.

Step 2: Intramolecular Ullmann Condensation for Dibenzofuran Formation

  • Materials:

    • 2-(2-Hydroxyphenyl)-3-methoxyaniline intermediate from Step 1 (1.0 equiv)

    • Copper(I) iodide (CuI) (0.2 equiv)

    • 1,10-Phenanthroline (0.4 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • To a dry flask, add the biaryl intermediate, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.

    • Add anhydrous DMF and heat the mixture to 120 °C for 24 hours under an inert atmosphere.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain the methoxy-substituted dibenzofuran.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the key transformations discussed. These serve as a starting point, and optimization may be required for specific substrates.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5)-K₂CO₃ (2)Toluene/H₂O10012-24Moderate to Good
Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to Excellent
Buchwald-Hartwig Pd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (2)Dioxane100-11012-24Good to Excellent
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene1008-16Good to Excellent
Ullmann C-O CuI (10-20)1,10-Phenanthroline (20-40)Cs₂CO₃ (2)DMF120-14024-48Moderate to Good

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to access carbazoles, phenothiazines, and dibenzofurans. The strategic application of modern palladium-catalyzed cross-coupling reactions, in conjunction with classical condensation methods, allows for the efficient construction of these complex and pharmacologically relevant scaffolds. Further exploration of the reactivity of this starting material will undoubtedly lead to the discovery of novel synthetic routes to other important heterocyclic systems, continuing to enrich the toolbox of medicinal chemists and drug discovery scientists.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2-Bromo-3-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this specific transformation. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in mechanistic principles and field-proven strategies.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is dedicated to resolving specific issues you may encounter during the Suzuki coupling of this compound.

Question 1: My reaction yield is consistently low or the reaction fails to go to completion. What are the likely causes and how can I improve it?

Answer:

Low yields with this compound are a frequent challenge. The electron-donating nature of both the methoxy and aniline groups can render the aryl bromide less reactive towards oxidative addition, a critical step in the catalytic cycle.[1][2] Additionally, steric hindrance from the ortho-substituents can impede the reaction.[3][4][5] Here’s a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection is Critical:

  • The Problem: Standard catalysts like Pd(PPh₃)₄ may be inefficient for this electron-rich and sterically hindered substrate.[6] Triphenylphosphine is often considered a less effective ligand for challenging Suzuki couplings.[6]

  • The Solution: Employ more robust catalyst systems. Bulky, electron-rich phosphine ligands are known to accelerate both oxidative addition and reductive elimination.[7][8] Consider screening ligands from the Buchwald family (e.g., SPhos, XPhos) or other highly active ligands like P(tBu)₃.[9][10] Pre-formed palladium catalysts, or "precatalysts," often provide higher activity and reproducibility.[6]

2. Re-evaluate Your Base and Solvent System:

  • The Problem: An inappropriate base can lead to side reactions or incomplete reaction. For instance, some bases may not be strong enough to facilitate the crucial transmetalation step effectively.[11] Poor solubility of reactants can also stall the reaction.[6][12]

  • The Solution: A screening of bases is recommended. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging substrates.[13][14] For the solvent, a mixture like 1,4-dioxane/water or 2-MeTHF/water can enhance solubility and reaction rates.[6][13]

3. Check for Catalyst Deactivation:

  • The Problem: The aniline nitrogen in your substrate can coordinate to the palladium center, leading to catalyst deactivation.[11]

  • The Solution: Using bulky ligands can sterically shield the palladium, mitigating this issue.[11] Alternatively, N-protection of the aniline (e.g., as a carbamate) can be considered if other optimizations fail, though this adds synthetic steps.

4. Reaction Temperature and Time:

  • The Problem: Insufficient thermal energy can lead to a sluggish reaction, especially given the substrate's reduced reactivity.

  • The Solution: While room temperature Suzuki couplings are possible with highly active catalysts,[9][15] this substrate will likely require elevated temperatures, typically in the range of 80-110 °C.[14] Ensure the reaction is allowed to run for an adequate amount of time (4-24 hours), monitoring by TLC or LC-MS.[14]

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) or XPhos Pd G3 (2-4 mol%)Highly active for electron-rich and sterically hindered aryl bromides.[6][14]
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base promoting transmetalation.[14]
Solvent 1,4-Dioxane / H₂O (4:1) or 2-MeTHF / H₂O (4:1)Good for solubilizing organic substrates while allowing the inorganic base to function.[13]
Temperature 100-110 °CProvides sufficient energy for the challenging oxidative addition step.
Question 2: I'm observing significant formation of side products, particularly homocoupling of my boronic acid and debromination of my starting material. How can I suppress these?

Answer:

The formation of byproducts is a clear indicator of suboptimal reaction conditions. Here's how to address the most common side reactions:

1. Homocoupling of the Boronic Acid:

  • The Cause: This side reaction, forming a biaryl from two boronic acid molecules, is primarily caused by the presence of oxygen in the reaction mixture.[11]

  • The Solution: Rigorous exclusion of oxygen is paramount.

    • Degassing: Thoroughly degas your solvents and the final reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes.[11][12]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[11]

2. Debromination (Protodehalogenation):

  • The Cause: The replacement of the bromine atom with hydrogen can be a result of certain catalyst systems or impurities. In some cases, it can arise from a side pathway of the catalytic cycle.

  • The Solution:

    • Ligand Choice: The choice of ligand can influence this side reaction. Screening different electron-rich, bulky phosphine ligands is advisable.

    • Base Selection: While less common, the base can sometimes play a role. If debromination is a persistent issue, consider screening other bases like K₂CO₃ or Cs₂CO₃.[14]

3. Protodeboronation of the Boronic Acid:

  • The Cause: This is the replacement of the boronic acid group with a hydrogen atom and is a common pathway for boronic acid decomposition, often promoted by aqueous bases.[11]

  • The Solution:

    • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[11][16]

    • Anhydrous Conditions: If using a boronic acid is necessary, consider anhydrous conditions with a base like KF.[9]

    • Control Stoichiometry: Use a slight excess of the boronic acid or ester (1.2 - 1.5 equivalents) to compensate for any degradation.[14]

Frequently Asked Questions (FAQs)

This section covers broader questions about the Suzuki coupling of this compound.

Question 3: How do the methoxy and aniline groups on the aromatic ring specifically impact the Suzuki coupling?

Answer:

Both the methoxy (-OCH₃) and aniline (-NH₂) groups are strong electron-donating groups through resonance. This has several implications for the Suzuki reaction:

  • Electronic Effects: The increased electron density on the aromatic ring makes the C-Br bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst.[1][2] This is often the rate-limiting step for such substrates and is a primary reason for sluggish or failed reactions.[17] To overcome this, highly electron-rich ligands are needed to increase the electron density on the palladium center, which in turn facilitates the oxidative addition.[7][8]

  • Steric Hindrance: Both groups are positioned ortho to the bromine atom, creating significant steric bulk around the reaction center. This steric hindrance can slow down the approach of the bulky palladium catalyst, further inhibiting oxidative addition.[3][4][5][15] The use of bulky monodentate phosphine ligands (like the Buchwald ligands) is often beneficial as they can promote the reaction while accommodating the steric demands of the substrate.[3]

  • Coordinating Effects: The nitrogen atom of the aniline group can act as a ligand and coordinate to the palladium catalyst. This can lead to the formation of inactive palladium species, effectively poisoning the catalyst.[11] Bulky ligands can help to prevent this by sterically blocking the aniline from coordinating to the metal center.[11] There are also reports of ortho-heteroatoms potentially having a beneficial directing effect in some cases, though catalyst inhibition is a more common concern with anilines.[17][18]

Question 4: What is the role of the base in the Suzuki coupling, and why is the choice so important?

Answer:

The base plays a multifaceted and crucial role in the Suzuki-Miyaura coupling catalytic cycle.[19] Its primary functions include:

  • Formation of the Boronate Complex: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This activation is essential for the subsequent transmetalation step, as it enhances the polarization of the organic group on the boron, making it easier to transfer to the palladium center.[9]

  • Facilitating Transmetalation: The base is involved in the ligand exchange on the palladium complex after oxidative addition, replacing the halide with a basic ligand (e.g., -OR, -OH). This palladium-alkoxide or -hydroxide species is then believed to react with the boronate complex in the transmetalation step.[19]

  • Regeneration of the Catalyst: The base helps to regenerate the active catalyst at the end of the cycle.

The choice of base is critical because its strength and properties can influence reaction rate, yield, and the prevalence of side reactions. A base that is too weak may not effectively promote transmetalation, leading to a stalled reaction.[11] Conversely, a base that is too harsh can promote the degradation of sensitive starting materials or the boronic acid (protodeboronation).[11] Therefore, screening a few different bases is often a necessary part of optimizing a challenging Suzuki coupling.

Visualizing the Process

To aid in understanding, the following diagrams illustrate the core concepts discussed.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product Formation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow start Low Yield or Failed Reaction catalyst Optimize Catalyst & Ligand (e.g., Buchwald Ligands, Precatalysts) start->catalyst base_solvent Screen Base & Solvent (e.g., K3PO4, Dioxane/H2O) catalyst->base_solvent No Improvement success Improved Yield catalyst->success Success conditions Adjust Temperature & Time (e.g., 100-110°C, 12-24h) base_solvent->conditions No Improvement base_solvent->success Success side_reactions Check for Side Reactions (Homocoupling, Debromination) conditions->side_reactions No Improvement conditions->success Success degas Improve Degassing Protocol (Freeze-Pump-Thaw) side_reactions->degas Homocoupling boronate Use Boronic Ester (Pinacol or MIDA) side_reactions->boronate Protodeboronation degas->success Success boronate->success Success caption Figure 2: Troubleshooting Workflow.

Caption: Figure 2: Troubleshooting Workflow.

Experimental Protocols

Protocol 1: General Screening Conditions for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, to make a 0.1 M solution with respect to the aryl bromide)

  • Schlenk tube or round-bottom flask with condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium precatalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[20]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Optimizing Suzuki Coupling Reactions Source: CovaSyn URL: [Link]

  • Title: Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics Source: ACS Publications URL: [Link]

  • Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Source: ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: National Institutes of Health URL: [Link]

  • Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit URL: [Link]

  • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL: [Link]

  • Title: Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening Source: ChemRxiv URL: [Link]

  • Title: Sterically demanding aryl–alkyl Suzuki–Miyaura coupling Source: RSC Publishing URL: [Link]

  • Title: Use of Base Metals in Suzuki Coupling Source: Wordpress URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Your "Go-To", "just couple already", Suzuki conditions? Source: Reddit URL: [Link]

  • Title: Why can't I achieve good yields for this Suzuki reaction? Source: ResearchGate URL: [Link]

  • Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors Source: PubMed Central URL: [Link]

  • Title: Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base Source: RSC Publishing URL: [Link]

  • Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Source: ResearchGate URL: [Link]

  • Title: Catalysts for Suzuki–Miyaura Coupling Reaction Source: MDPI URL: [Link]

  • Title: Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning Source: ChemistryViews URL: [Link]

  • Title: Why am I getting low yield for my Suzuki coupling reaction? Source: Reddit URL: [Link]

  • Title: Catalysts for Suzuki–Miyaura Coupling Reaction Source: ResearchGate URL: [Link]

  • Title: Optimisation of the reaction conditions Source: ResearchGate URL: [Link]

  • Title: A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature Source: PubMed URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures Source: ResearchGate URL: [Link]

  • Title: Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Source: ResearchGate URL: [Link]

  • Title: Failed suzuki coupling, any suggenstions? Source: Reddit URL: [Link]

  • Title: Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... Source: ResearchGate URL: [Link]

  • Title: Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a] Source: ResearchGate URL: [Link]

  • Title: The Suzuki Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]

Sources

Improving yield and purity in the synthesis of 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Bromo-3-methoxyaniline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, experience-based answers to frequently encountered issues, detailed protocols for key procedures, and troubleshooting workflows to improve your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the synthesis. Our approach is to explain the underlying chemical principles to empower you to make informed decisions in the lab.

Category 1: Low Yield & Incomplete Reactions

Question 1: My overall yield for the synthesis of this compound is consistently below 50%. What are the most likely causes?

Low yield is a common issue stemming from several factors. The primary starting material, 3-methoxyaniline, contains two powerful activating groups: the amino (-NH₂) and methoxy (-OCH₃) groups. This high reactivity can lead to several complications:

  • Over-bromination: The most significant cause of yield loss is the formation of di- and tri-brominated side products. The electron-donating nature of both the amino and methoxy groups makes the aromatic ring exceptionally electron-rich and highly susceptible to multiple electrophilic substitutions.[1][2] Direct bromination, even under mild conditions, can be difficult to stop at the mono-substituted product.[3][4]

  • Oxidation: Anilines are notoriously sensitive to oxidation, especially under acidic conditions or when exposed to air over time.[5] This leads to the formation of colored, often polymeric, impurities that are difficult to remove and represent a loss of material.

  • Product Loss During Work-up: this compound has some solubility in acidic aqueous solutions due to the protonation of the basic amino group. Aggressive or repeated aqueous washes can lead to significant product loss into the aqueous phase.

Solution Workflow: To address these issues, a systematic approach is required, focusing on controlling the ring's reactivity. See the detailed protocol below on using a protecting group strategy.

Question 2: My reaction stalls, leaving a significant amount of unreacted 3-methoxyaniline. How can I drive the reaction to completion without promoting side reactions?

Observing unreacted starting material alongside side products suggests that the reaction conditions are not optimized for selectivity. Simply increasing the amount of brominating agent is not advisable as it will likely favor over-bromination.

Consider the following adjustments:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often superior to liquid bromine (Br₂) for this transformation. NBS provides a low, steady concentration of electrophilic bromine in the reaction mixture, which helps to suppress the highly exothermic and less selective reactions that can occur with bulk bromine addition.[6][7]

  • Solvent Effects: The choice of solvent can influence reactivity. Less polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can moderate the reaction compared to polar protic solvents like acetic acid or water, which can facilitate rapid and uncontrolled bromination.[3]

  • Temperature Control: Ensure strict temperature control. Running the reaction at 0 °C or even lower can significantly improve selectivity by slowing the rate of the electrophilic substitution, allowing the mono-bromination to proceed preferentially.[8]

Category 2: Purity & Side Product Formation

Question 3: My primary impurity is a di-bromo species, confirmed by mass spectrometry. How can I eliminate its formation?

The formation of di-bromo products is a direct consequence of the high activation of the benzene ring.[2][9] The most robust and widely accepted solution is to temporarily deactivate the ring by protecting the highly activating amino group.

The most common strategy is acetylation .[10]

  • Mechanism of Action: Reacting 3-methoxyaniline with acetic anhydride converts the -NH₂ group into an acetamido group (-NHCOCH₃). The lone pair of electrons on the nitrogen atom is now delocalized by resonance with the adjacent carbonyl group.[3] This significantly reduces its ability to donate electron density into the aromatic ring, "taming" its reactivity.

  • Synthetic Sequence: The synthesis becomes a three-step process:

    • Protection: Acetylation of 3-methoxyaniline to form 3-methoxyacetanilide.

    • Bromination: Selective mono-bromination of the protected intermediate.

    • Deprotection: Hydrolysis of the acetamido group (typically under acidic or basic conditions) to reveal the amino group of the final product, this compound.

This sequence is the single most effective strategy for achieving high purity and avoiding poly-halogenation.[10]

Question 4: My final product is a dark, oily substance instead of the expected solid. What is the cause, and how can I purify it?

Dark coloration is almost always due to the oxidation of the aniline functional group.[5] This can occur if the reaction is exposed to air for extended periods, especially at elevated temperatures or if trace metal impurities are present.

Purification Strategy:

  • Initial Work-up: After the reaction is complete, perform a standard aqueous work-up. A wash with a mild reducing agent solution, such as sodium bisulfite or sodium thiosulfate, can sometimes help to remove some colored oxidation byproducts.

  • Column Chromatography: This is the most effective method for removing both colored impurities and structural isomers. A silica gel column with a non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate or DCM/Methanol) will separate the less polar desired product from the highly polar, colored baseline impurities.[8][11]

  • Recrystallization: After chromatography, recrystallization can be performed to obtain a high-purity, crystalline solid.[12] This step is excellent for removing trace impurities that co-eluted during chromatography.

Category 3: Work-up & Purification

Question 5: What is the most effective method for purifying the crude this compound?

A multi-step purification process is recommended for achieving high purity (>98%).

  • Step 1: Aqueous Work-up: Quench the reaction mixture and neutralize it. Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer with water and then brine to remove inorganic salts and water-soluble impurities.

  • Step 2: Column Chromatography: This is the critical step for separating the desired product from unreacted starting material and any isomeric byproducts. The polarity difference between 3-methoxyaniline and this compound is usually sufficient for good separation on silica gel.[11]

  • Step 3: Recrystallization (Optional but Recommended): For achieving analytical-grade purity, recrystallization from a suitable solvent system (e.g., ethanol/water, or heptane/ethyl acetate) is highly effective. This process is excellent for obtaining a final product with a sharp melting point and crystalline appearance.[12]

Visual Guides & Workflows

Troubleshooting Decision Tree

This diagram outlines a logical path for diagnosing and solving common issues.

Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity / Side Products start->low_purity incomplete_rxn Incomplete Reaction? (Starting material in crude) low_yield->incomplete_rxn  Check crude NMR/TLC over_bromination Over-bromination? (Di-bromo species detected) low_yield->over_bromination  Check MS/NMR dibromo Di-bromo Impurity low_purity->dibromo colored Dark/Oily Product low_purity->colored solution_temp Solution: Lower temperature (0°C). Use milder brominating agent (NBS). incomplete_rxn->solution_temp solution_protect Solution: Implement acetyl protection/deprotection strategy. over_bromination->solution_protect dibromo->solution_protect oxidation Cause: Air Oxidation of Aniline colored->oxidation solution_chroma Solution: Purify via column chromatography. Optional: Decolorize with activated carbon during recrystallization. oxidation->solution_chroma

Caption: Troubleshooting common synthesis issues.

General Synthesis & Purification Workflow

This diagram illustrates the recommended synthetic sequence using a protecting group strategy.

Workflow cluster_synthesis Synthesis cluster_purification Purification A 3-Methoxyaniline B Protection (Acetylation) (CH3CO)2O A->B C Bromination NBS, 0°C B->C D Deprotection Acid/Base Hydrolysis C->D E Aqueous Work-up & Extraction D->E Crude Product F Column Chromatography (Silica Gel) E->F G Recrystallization F->G H Pure this compound G->H

Caption: Recommended workflow for synthesis and purification.

Quantitative Data Summary

The choice of reaction conditions has a profound impact on yield and purity. The following table provides representative data comparing different synthetic approaches.

Synthetic StrategyBrominating AgentTypical YieldPurity (Post-Workup)Primary Impurities
Direct Bromination (in Acetic Acid)Br₂30-45%~60-70%Di-bromo isomers, starting material
Direct Bromination (in DCM, 0°C)NBS55-70%~80-85%Di-bromo isomers (reduced amounts)
Acetyl Protection/Deprotection Route NBS 75-85% >95% Trace starting material

Experimental Protocols

Protocol 1: Controlled Synthesis via Acetyl Protection

This three-step protocol is the recommended method for achieving high yield and purity.

Step A: Acetylation of 3-Methoxyaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-methoxyacetanilide, which can often be used in the next step without further purification.

Step B: Bromination of 3-Methoxyacetanilide

  • Dissolve the 3-methoxyacetanilide (1.0 eq) from Step A in a suitable solvent such as acetic acid or DCM.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Once complete, pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration. If not, extract the product with an organic solvent.

  • Wash the organic extract (or the redissolved precipitate) with sodium bisulfite solution, water, and brine. Dry over sodium sulfate and concentrate to yield the crude bromo-acetanilide intermediate.

Step C: Hydrolysis (Deprotection)

  • To the crude bromo-acetanilide intermediate, add a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the solution by carefully adding a base (e.g., NaOH solution or solid NaHCO₃) until the pH is ~8-9.

  • Extract the product, this compound, with ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, ready for purification.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, loaded silica to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:EtOAc).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute the product. The desired product should elute after non-polar impurities and before the more polar starting material (3-methoxyaniline).

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water or heptane/ethyl acetate).

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[12]

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[12]

  • Crystallization: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to obtain the final, pure this compound.

References

  • CN102199099A - Method for preparing 3-bromo-4-methoxyaniline. Google Patents.
  • Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • CN102199099B - Method for preparing 3-bromo-4-methoxyaniline. Google Patents.
  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Available at: [Link]

  • BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. Available at: [Link]

  • Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem.com. Available at: [Link]

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Khan Academy. Available at: [Link]

  • The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. Vedantu. Available at: [Link]

  • m-Anisidine. Wikipedia. Available at: [Link]

  • Column Chromatography of Dyes Separation. Scribd. Available at: [Link]

Sources

Preventing side reactions in the bromination of m-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bromination of m-anisidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to help you prevent side reactions and achieve high-yield, regioselective synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Q1: My reaction produced a dark, tar-like mixture with very low yield of the desired bromo-m-anisidine. What happened?

A1: This is a classic sign of oxidation. The amino group in m-anisidine makes the compound highly susceptible to oxidation, especially in the presence of strong oxidizing agents like elemental bromine (Br₂). Commercial m-anisidine can also appear brown due to air oxidation, which introduces impurities from the start.[1]

Probable Causes & Recommended Solutions:

Probable Cause Solution & Scientific Rationale
Harsh Brominating Agent Switch to N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent than Br₂.[2][3] It provides a low, steady concentration of electrophilic bromine, which minimizes oxidative side reactions.[4]
Air Oxidation Use an Inert Atmosphere: Purge your reaction vessel with an inert gas like nitrogen (N₂) or argon before adding reagents and maintain a positive pressure throughout the reaction. This prevents atmospheric oxygen from oxidizing the sensitive aniline derivative.
Impure Starting Material Purify m-Anisidine Before Use: If your m-anisidine is dark yellow or brown, it is likely oxidized.[1] Purification by vacuum distillation is highly recommended to obtain a colorless or pale yellow liquid, ensuring that oxidative impurities do not interfere with the reaction.[5]
Excess Bromine in Work-up Quench with a Reducing Agent: After the reaction is complete (monitored by TLC), add a reducing agent like aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the mixture. This will neutralize any unreacted bromine, preventing further oxidation of your product during extraction and isolation.
Q2: I'm getting a mixture of di- and tri-brominated products instead of the desired monobrominated m-anisidine. How can I improve selectivity?

A2: This is a result of over-activation of the aromatic ring. The methoxy (-OCH₃) and amino (-NH₂) groups are both powerful activating, ortho-, para-directing groups.[6][7] Their synergistic effect makes the ring extremely electron-rich and prone to multiple substitutions, even with careful stoichiometry.[8]

The Core Strategy: Attenuate the Activating Power of the Amino Group.

The most reliable method to achieve monobromination is to temporarily "tame" the highly activating amino group by converting it to an amide (acetanilide). The acetyl group is moderately activating and still directs ortho-, para-, but its electron-withdrawing character through resonance significantly dampens the ring's reactivity.[9]

Workflow for Selective Para-Bromination

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection start m-Anisidine protect React with Acetic Anhydride start->protect acetanilide 3-Methoxyacetanilide protect->acetanilide brominate Brominate with NBS in Glacial Acetic Acid acetanilide->brominate bromo_acetanilide 4-Bromo-3-methoxyacetanilide brominate->bromo_acetanilide deprotect Acidic or Basic Hydrolysis bromo_acetanilide->deprotect end 4-Bromo-3-methoxyaniline (Final Product) deprotect->end

Caption: Workflow for selective para-bromination of m-anisidine.

Detailed Experimental Protocol for Selective Monobromination

Step 1: Protection of the Amino Group (Acetylation)

  • In a flask, dissolve m-anisidine (1.0 eq.) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise while stirring.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the 3-methoxyacetanilide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Regioselective Bromination

  • Dissolve the dried 3-methoxyacetanilide (1.0 eq.) in glacial acetic acid.

  • Slowly add N-Bromosuccinimide (NBS) (1.0 eq.) in portions at room temperature while stirring. Rationale: Using glacial acetic acid as a solvent polarizes the bromine molecule to a lesser extent than water, reducing the concentration of highly reactive bromonium ions.[10][11][12]

  • Stir the mixture for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Once complete, pour the mixture into cold water to precipitate the product.

  • Collect the crude 4-bromo-3-methoxyacetanilide by vacuum filtration and wash with cold water.

Step 3: Deprotection (Hydrolysis)

  • Place the purified 4-bromo-3-methoxyacetanilide (1.0 eq.) in a round-bottom flask.

  • Add aqueous hydrochloric acid (e.g., 7 M).

  • Heat the mixture to reflux for 1-2 hours until the solid dissolves.[13]

  • Cool the solution and carefully neutralize with a concentrated base (e.g., NaOH) to precipitate the final product, 4-bromo-3-methoxyaniline.

  • Collect the product by filtration, wash with water, and dry.

Frequently Asked Questions (FAQs)

Q3: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂) for this reaction?

A3: The preference for NBS is based on controlling reactivity and improving selectivity.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity High. Can lead to rapid, exothermic reactions.Moderate. Provides a slow, controlled release of Br₂/Br⁺.
Selectivity Lower. Prone to causing polybromination, especially with highly activated rings.[9]Higher. Excellent for achieving monobromination on activated rings.[14]
Side Reactions Higher tendency for oxidation and formation of HBr as a corrosive byproduct.Cleaner reactions with succinimide as the main byproduct, which is easily removed.
Handling Corrosive, volatile liquid requiring significant handling precautions.Crystalline solid that is easier and safer to handle.
Q4: What is the directing effect of the -NH₂ and -OCH₃ groups in m-anisidine, and why does bromination occur where it does?

A4: Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-, para- directors. This is due to the ability of the nitrogen and oxygen atoms to donate their lone pair of electrons into the aromatic ring via resonance, which stabilizes the positive charge in the arenium ion (Wheland) intermediate during electrophilic attack.[15][16]

In m-anisidine:

  • The -NH₂ group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

  • The -OCH₃ group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

Both groups strongly activate the same positions (2, 4, and 6), making them the primary sites for bromination. Position 5 is sterically hindered and electronically disfavored. The use of a protecting group on the -NH₂ (as in acetanilide) adds steric bulk, further favoring substitution at the less hindered para-position (position 4).

G cluster_0 Mechanism of Reactivity Moderation Aniline Aniline Ring (Highly Activated) Resonance_Aniline Lone Pair Delocalizes Primarily into Ring Aniline->Resonance_Aniline Donates e⁻ density Acetanilide Acetanilide Ring (Moderately Activated) Resonance_Acetanilide Lone Pair Delocalizes into Both Ring and Carbonyl Group Acetanilide->Resonance_Acetanilide Divides e⁻ density Outcome_Aniline High Electron Density Leads to Polybromination Resonance_Aniline->Outcome_Aniline Outcome_Acetanilide Reduced Electron Density Allows for Monobromination Resonance_Acetanilide->Outcome_Acetanilide

Caption: How the acetyl protecting group moderates ring activation.

Q5: Can I perform this bromination without a protecting group and still achieve monobromination?

A5: While challenging, it is sometimes possible under strictly controlled conditions, though yields and purity are often compromised. Success would depend on:

  • Low Temperature: Running the reaction at 0 °C or below to slow down the rate of the second and third substitutions.

  • Precise Stoichiometry: Using no more than 1.0 equivalent of a mild brominating agent like NBS.

  • Dilute Conditions: High dilution can sometimes favor the mono-substituted product.

  • Careful Monitoring: Stopping the reaction as soon as TLC indicates the formation of the desired product, before significant amounts of di-substituted products appear.

However, for reliability, scalability, and purity, the protection-bromination-deprotection strategy is overwhelmingly the superior and recommended method. [13]

References

  • Why is glacial acetic acid used in bromination of aniline? (2016). Quora. [Link]

  • Why is acetic acid used in the reaction of aniline and acetic anhydride? (2019). Quora. [Link]

  • Andersh, B., Murphy, D. L., & Olson, R. J. Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications, 30(12). Taylor & Francis. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Why we use glacial acetic acid in bromination of aniline? (2018). Brainly.in. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2011). Molecules, 16(7), 5773-5784. PMC - PubMed Central. [Link]

  • Why use glacial acetic acid in bromination of anisole? (2014). Chemistry Stack Exchange. [Link]

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). Khan Academy via YouTube. [Link]

  • The synthesis of meta-anisidine. (1912). IDEALS - University of Illinois. [Link]

  • Kinetics and Mechanism of Oxidation of m-Anisidine by Periodate Ion. (2010). Asian Journal of Chemistry, 22(3), 2090-2098. [Link]

  • m-Anisidine. Wikipedia. [Link]

  • An Expedited, Regiospecific para-Bromination of Activated Aryls. (2016). TopSCHOLAR. [Link]

  • Kinetics and Mechanism of Oxidation of m-Anisidine by Periodate Ion. (2010). Asian Journal of Chemistry. [Link]

  • Kinetics and Mechanism of Oxidation of m-Anisidine by Periodate Ion. (2010). ResearchGate. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023). The Organic Chemistry Tutor via YouTube. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (2021). Journal of the American Chemical Society. [Link]

  • Oxidative bromination. ResearchGate. [Link]

  • Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Course Hero. [Link]

  • Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. ChemPhysChem, 16(11), 2366-74. PubMed. [Link]

  • What is Allylic Bromination? (2013). Master Organic Chemistry. [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. (2020). YouTube. [Link]

  • Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. [Link]

  • How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? (2017). Quora. [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (2018). TopSCHOLAR. [Link]

  • Mechanistic insights of the degradation of an O-anisidine carcinogenic pollutant initiated by OH radical attack: theoretical investigations. (2021). New Journal of Chemistry. [Link]

  • Which solvents should I use to recrystalize P-anisidine and DNP individually? (2023). ResearchGate. [Link]

  • Radical Bromination: The Primary Alkane Reaction (Theory & Practice). (2018). Catalyst University via YouTube. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Bromo-3-methoxyaniline (CAS: 112970-44-2). This document is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally similar aromatic amines. Here, we move beyond simple protocols to provide a deeper understanding of the principles and troubleshooting strategies essential for achieving high purity and yield.

Initial Assessment & General FAQs

Before selecting a purification method, a preliminary analysis of your crude material is critical. This initial assessment will dictate the most efficient path forward.

Question: My crude this compound is a dark brown or black solid/oil. What causes this, and how should I proceed?

Answer: Dark coloration in crude aromatic amines typically arises from two sources: baseline impurities from the starting materials and, more commonly, oxidation products formed during the reaction or workup. Aniline derivatives, especially when exposed to air, light, or residual acid/base, can oxidize to form highly colored polymeric impurities.

Recommended First Step: Activated Carbon Treatment Before attempting more complex purification, a simple charcoal treatment can be highly effective if the impurities are large, colored polymers.

  • Dissolve the crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Add a small amount (1-2% by weight of crude material) of activated carbon.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Filter the mixture through a pad of Celite® to remove the carbon.

  • Analyze the filtrate by TLC. If the color is significantly reduced and the TLC profile is clean, you can proceed to solvent removal. If impurities persist, proceed to chromatography or recrystallization.[1]

Question: What are the most common impurities I should expect from the synthesis of this compound?

Answer: The impurity profile depends heavily on the synthetic route. A common synthesis involves the bromination of 3-methoxyaniline. Potential impurities include:

  • Unreacted Starting Material: 3-methoxyaniline.

  • Regioisomers: 4-Bromo-3-methoxyaniline or 6-Bromo-3-methoxyaniline.

  • Over-brominated Products: Dibromo-3-methoxyaniline species.[2]

Each of these will have different polarities, making chromatographic separation a robust choice.

Purification Strategy Decision Workflow

This diagram outlines a logical approach to selecting the appropriate purification technique based on the state and purity of your crude material.

G start Crude this compound check_physical_state Is the crude material a solid? start->check_physical_state check_tlc Run TLC Analysis (e.g., 20% EtOAc/Hexane) check_physical_state->check_tlc Yes chromatography Proceed to Column Chromatography check_physical_state->chromatography No (Crude is an oil) assess_tlc Is there a major spot with good separation from impurities? check_tlc->assess_tlc recrystallization Proceed to Recrystallization assess_tlc->recrystallization Yes assess_tlc->chromatography No (Complex mixture or poor separation) charcoal_step Consider initial charcoal treatment chromatography->charcoal_step

Caption: High-level decision workflow for purification.

Purification Technique 1: Flash Column Chromatography

Flash column chromatography is the most powerful and versatile method for purifying this compound, especially when dealing with oily crude products or complex mixtures of similarly polar impurities.

The Challenge: Why Amines Can Be Difficult to Purify on Silica Gel

Expertise & Experience: The core issue is an acid-base interaction. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[3] this compound, being a basic amine, can be protonated by these acidic sites. This interaction leads to several common problems:

  • Severe Tailing: The compound "sticks" to the column and elutes slowly and broadly across many fractions.

  • Irreversible Adsorption: A portion of the product may bind so strongly that it cannot be eluted, resulting in low recovery.

  • Degradation: The acidic environment can sometimes catalyze the degradation of sensitive compounds.

Troubleshooting & FAQs for Column Chromatography

Question: My compound is streaking badly on the TLC plate and I'm getting poor separation. What should I do?

Answer: This is a classic sign of the acid-base interaction mentioned above. The solution is to neutralize the acidic sites on the silica.

Solution: Add a small amount of a basic modifier to your eluent system.

  • Triethylamine (TEA): Add 0.5-2% TEA to your solvent mixture. TEA is a volatile base that will compete with your product for the acidic sites on the silica, allowing your compound to travel cleanly down the column.[4][5]

  • Ammonium Hydroxide: For more polar solvent systems (e.g., involving methanol), a solution of 1-2% ammonium hydroxide in methanol can be used as the polar component.[6]

Trustworthiness: Always run a new TLC with the modified solvent system before committing to the column. You should see the streaking disappear and the Rf value may increase slightly.

Question: I'm trying to separate my product from a very similar aromatic impurity, and they are co-eluting. How can I improve resolution?

Answer: Co-elution of aromatic compounds can sometimes be exacerbated by π-π stacking interactions on the silica surface. Changing the solvent system to disrupt these interactions can be effective.

  • Introduce an Aromatic Solvent: Try replacing a portion of your non-polar solvent (like hexanes) with toluene. A system like Toluene/Ethyl Acetate or Toluene/Acetone can offer different selectivity for aromatic compounds.[7]

  • Switch Solvent System: If you are using Hexane/Ethyl Acetate, try Dichloromethane/Methanol. The different solvent properties will alter the interactions with the stationary phase and may resolve the compounds.[4]

Question: My compound is very polar and barely moves off the baseline even in 100% Ethyl Acetate. What's the next step?

Answer: You need a more polar mobile phase.

  • Dichloromethane/Methanol: A standard choice for more polar compounds. Start with a low percentage of methanol (e.g., 2% MeOH in DCM) and gradually increase it. Be aware that using more than 10% methanol can risk dissolving the silica gel.[4][6]

  • Amine-Functionalized Silica: For very challenging separations of basic compounds, consider using a column packed with amine-functionalized silica. This stationary phase provides a basic environment, eliminating the need for mobile phase modifiers and often providing sharper peaks.[3][8]

Data Presentation: Recommended Solvent Systems
Polarity of CompoundRecommended Starting Solvent SystemModifier (if needed)
Non-polar to Normal10-30% Ethyl Acetate in Hexanes1% Triethylamine
Normal to Polar50-100% Ethyl Acetate in Hexanes1% Triethylamine
Polar2-10% Methanol in Dichloromethane1% Triethylamine or use NH4OH in MeOH
Experimental Protocol: Flash Chromatography
  • TLC Analysis & Solvent System Selection: a. Dissolve a small sample of your crude material in ethyl acetate or dichloromethane. b. On a silica TLC plate, spot the crude material. c. Develop the plate in a solvent system (e.g., 20% EtOAc/Hexanes). d. Visualize under UV light. e. Goal: Aim for an Rf value of ~0.3 for your target compound. Adjust the solvent polarity to achieve this. If streaking is observed, add 1% TEA to the eluent and re-run the TLC.

  • Column Packing: a. Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. Prepare a slurry of silica gel in the initial, non-polar eluent. c. Pour the slurry into the column and use gentle pressure to pack a firm, level bed of silica.

  • Sample Loading: a. Dissolve the crude material in a minimal amount of dichloromethane or the column eluent. b. (Recommended) Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). c. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection: a. Begin eluting with your chosen solvent system, applying pressure to achieve a steady flow rate.[9] b. Collect fractions and monitor the elution process by TLC to identify which fractions contain the pure product. c. Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography Troubleshooting Workflow

G start Develop TLC with Hexane/EtOAc system check_separation Good spot shape & Rf ~0.3? start->check_separation run_column Run Column check_separation->run_column Yes tailing Spot is Tailing / Streaking? check_separation->tailing No add_tea Add 1% Triethylamine to eluent and re-run TLC tailing->add_tea Yes rf_issue Rf too high/low? tailing->rf_issue No add_tea->start adjust_polarity Adjust EtOAc % rf_issue->adjust_polarity Yes no_separation Co-elution with impurity? rf_issue->no_separation No adjust_polarity->start change_solvent Try DCM/MeOH or Toluene-based system no_separation->change_solvent Yes change_solvent->start

Caption: Troubleshooting decision tree for TLC analysis.

Purification Technique 2: Recrystallization

Recrystallization is an excellent choice for purifying this compound if the crude material is a solid and the impurities have different solubility profiles. It is often more scalable and economical than chromatography.

The Principle: Exploiting Differential Solubility

The success of recrystallization hinges on selecting a solvent (or solvent pair) in which your target compound is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[10]

Troubleshooting & FAQs for Recrystallization

Question: My compound won't dissolve, even when I boil the solvent.

Answer: You have chosen a solvent in which the compound is too insoluble.

  • Solution: Add a co-solvent in which your compound is highly soluble, dropwise, to the hot mixture until dissolution occurs. For example, if your compound is insoluble in hot water, add hot ethanol dropwise until a clear solution is achieved.

Question: My compound "oiled out" instead of forming crystals upon cooling.

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.

  • Solution 1: Re-heat the mixture to re-dissolve the oil. Add more of the primary solvent to decrease the saturation level and allow it to cool more slowly.

  • Solution 2: Re-heat to dissolve the oil, then add a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution to lower the overall solubility.[1]

Question: I've cooled my solution, but no crystals have formed.

Answer: Crystal formation requires nucleation, which can sometimes be slow to start.

  • Induce Nucleation:

    • Scratch: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic imperfections in the glass provide a surface for nucleation.[1]

    • Seed: Add a tiny crystal of pure product (a "seed crystal") to the solution to initiate crystallization.

    • Concentrate: Evaporate some of the solvent to increase the concentration and try cooling again.

    • Cool Further: Place the flask in an ice bath to further decrease solubility.

Experimental Protocol: Recrystallization
  • Solvent Screening (Small Scale): a. Place a small amount of crude material (20-30 mg) in several test tubes. b. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, hexanes) to each tube. c. Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well. d. Heat the tubes that showed poor room-temperature solubility. A good solvent will fully dissolve the compound when hot. e. Cool the promising candidates. The best solvent will produce a large number of crystals upon cooling.

  • Recrystallization Procedure (Scale-up): a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[10] c. If the solution is colored, perform a charcoal treatment as described previously, followed by a hot filtration to remove the charcoal and any insoluble impurities. d. Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. e. Once crystallization appears complete, cool the flask in an ice bath for an additional 15-30 minutes to maximize yield. f. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. g. Dry the crystals thoroughly.

Recrystallization Troubleshooting Workflow

G start Dissolve crude solid in minimum hot solvent check_dissolution Is solution clear? start->check_dissolution cool_solution Allow to cool slowly check_dissolution->cool_solution Yes not_dissolving Solid remains check_dissolution->not_dissolving No check_crystals Crystals formed? cool_solution->check_crystals filter_dry Filter and dry crystals check_crystals->filter_dry Yes oiling_out Product oiled out check_crystals->oiling_out Oiled Out no_crystals No crystals form check_crystals->no_crystals No add_more_solvent Add more hot solvent or a co-solvent not_dissolving->add_more_solvent add_more_solvent->start reheat_add_solvent Re-heat, add more solvent, and cool slower oiling_out->reheat_add_solvent reheat_add_solvent->cool_solution induce_nucleation Scratch / Seed Crystal / Cool in ice bath no_crystals->induce_nucleation induce_nucleation->check_crystals

Sources

Overcoming challenges in the Buchwald-Hartwig amination of hindered anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of sterically hindered anilines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet often sensitive C–N cross-coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and achieve successful outcomes in your experiments. The main difficulties in these reactions often stem from the steric bulk around the nitrogen atom or at the ortho-positions of the aryl halide, which can hinder key steps in the catalytic cycle.[1]

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you might encounter in the lab. Each solution is grounded in mechanistic principles to help you understand the "why" behind the fix.

Q1: My reaction shows low or no conversion. Where do I start troubleshooting?

Low conversion is the most common issue, often pointing to a suboptimal catalyst system or reaction conditions for your specific substrates.

A1: Systematic Evaluation of Reaction Parameters

Start by re-evaluating the core components of your reaction. For hindered substrates, every choice is critical.

  • Ligand Selection is Paramount: The single most critical factor for coupling hindered anilines is the choice of a bulky, electron-rich phosphine ligand.[1][2][3] These ligands favor the formation of the active, monoligated palladium species necessary to accommodate bulky substrates and promote the crucial reductive elimination step.[2][4]

    • Actionable Advice: If you are using an older generation ligand (e.g., P(o-tolyl)₃ or BINAP), switch to a modern dialkylbiaryl phosphine ligand. Screen a small panel of established ligands known for coupling hindered substrates.

    • Recommended Ligands: See Table 1 for a list of high-performance ligands for hindered systems.

  • Base and Solvent Compatibility: The base's strength and solubility are crucial.[5] For hindered couplings, a strong, non-nucleophilic base is typically required to facilitate the deprotonation of the palladium-amine complex.[6][7][8]

    • Actionable Advice: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[5] If your substrate is base-sensitive, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, but be aware that these often require a more active ligand system and higher temperatures to be effective.[5] The solvent must be anhydrous and capable of solubilizing the reactants; toluene and 1,4-dioxane are standard choices.[5][9]

  • Catalyst Precursor and Activation: Using a pre-formed palladium precatalyst often gives more reliable results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be inconsistent.[10]

  • Temperature Check: Hindered couplings, especially with aryl chlorides, often require more thermal energy to overcome the higher activation barrier for oxidative addition.[5][11]

    • Actionable Advice: If your reaction is sluggish at 80 °C, try increasing the temperature to 100-110 °C (refluxing toluene).

Q2: I'm observing significant hydrodehalogenation of my aryl halide starting material. What's causing this side reaction?

Hydrodehalogenation (replacement of the halide with hydrogen) is a common competitive pathway, particularly with electron-rich aryl halides and when the desired C–N coupling is slow.

A2: Minimizing the Hydrodehalogenation Pathway

This side reaction occurs when β-hydride elimination from the palladium-amide intermediate competes with reductive elimination.[2]

  • Promote Reductive Elimination: The goal is to accelerate the C–N bond-forming step relative to β-hydride elimination.

    • Actionable Advice: Employ a bulkier, more electron-rich ligand. Ligands like BrettPhos and RuPhos are specifically designed to promote reductive elimination for hindered substrates.[12][13]

  • Evaluate Your Base: While a strong base is needed, an excessively high concentration or a base that is too strong can sometimes promote side reactions. Ensure you are using the correct stoichiometry.

  • Water Content: Ensure your reaction is rigorously anhydrous. Trace water can be a proton source for the hydrodehalogenation product.

Q3: My reaction works for simple anilines, but fails with my di-ortho-substituted aniline. How should I adapt my protocol?

This is a classic steric hindrance problem. The catalyst system that works for unhindered substrates is often completely ineffective for substrates with ortho-substituents on both coupling partners (tetra-ortho-substituted products).

A2: Employing Specialized Catalyst Systems

Coupling highly hindered substrates like 2,6-disubstituted anilines often requires state-of-the-art catalyst systems.

  • Ligand Choice is Key: You need a ligand that is not only bulky but also has the right architecture to facilitate the coupling of extremely congested fragments. Specific ligands have been developed for these challenging transformations.[14][15]

    • Actionable Advice: A novel carbazolyl-derived P,N-ligand has shown exceptional performance in synthesizing tetra-ortho-substituted diarylamines, even coupling 2,6-diisopropylaniline with 2-chloro-1,3,5-triisopropylbenzene in high yield.[14][15] Biaryl phosphorinane ligands like AlisonPhos and AliPhos are also highly active for coupling hindered, electron-deficient anilines.[16][17]

  • Revisit Reaction Conditions:

    • Catalyst Loading: You may need to increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%).

    • Reaction Time: These difficult couplings can be significantly slower. Allow for extended reaction times (24-48 hours) and monitor by LC-MS.

Frequently Asked Questions (FAQs)
What is the mechanistic role of bulky, electron-rich ligands in promoting the amination of hindered anilines?

Bulky, electron-rich ligands are crucial for several reasons that directly address the challenges posed by steric hindrance:[2][12]

  • Promotion of Monoligation: They sterically favor the formation of a 14-electron, monoligated L-Pd(0) species. This complex is more coordinatively unsaturated and thus more reactive in the rate-limiting oxidative addition step with the hindered aryl halide.

  • Acceleration of Reductive Elimination: The steric bulk of the ligand creates a congested environment around the palladium center in the L-Pd(II)(Ar)(NHR') intermediate. This steric pressure forces the aryl and amino groups closer together, accelerating the final C–N bond-forming reductive elimination step.[15] This is critical for outcompeting side reactions like β-hydride elimination.[4]

  • Enhanced Electron Density: The electron-donating nature of the ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide (especially less reactive aryl chlorides).[4]

How do I choose the right base for my system?

The choice of base is a balance between reactivity and substrate stability.[5][18]

  • Strong Bases (NaOtBu, KOtBu, LHMDS): These are the default choices for hindered substrates as they are effective at deprotonating the coordinated amine in the catalytic cycle.[5][11] NaOtBu is the most common. LHMDS is an alternative if alkoxides are problematic.

  • Weaker Bases (K₃PO₄, Cs₂CO₃): These are used when your starting materials or products contain base-sensitive functional groups (e.g., esters, nitro groups).[5][19] Success with these bases is highly dependent on using a very active catalyst system (i.e., a highly effective bulky phosphine ligand) and may require higher reaction temperatures.[5]

The physical form of the base can also matter; grinding inorganic bases before use can prevent clumping and increase the reaction rate, especially in scale-up scenarios.[18]

Can I use an alternative to palladium catalysis if my reaction fails?

Yes. While palladium catalysis is the most common method, copper-catalyzed Ullmann-type couplings have seen a resurgence as a powerful alternative, particularly for sterically demanding partners.[1][20][21] Recent developments have produced new ligands that enable copper to facilitate C–N couplings in highly hindered environments, which can be a challenge even for some palladium-based methods.[20]

Data & Protocols
Table 1: Recommended Ligands for Hindered Anilines
Ligand NameStructure ClassRecommended ForKey Features
XPhos Dialkylbiaryl PhosphineGeneral purpose for hindered primary/secondary anilines.High activity and stability.[22]
RuPhos Dialkylbiaryl PhosphineSecondary amines, particularly with hindered aryl chlorides.Superior ligand for coupling secondary amines.[13]
BrettPhos Dialkylbiaryl PhosphineMonoarylation of primary amines; aryl mesylates.Excellent for selective monoarylation.[12][13]
Carbazolyl-derived P,N-Ligands P,N-LigandTetra-ortho-substituted diarylamines.Overcomes extreme steric congestion.[14]
AlisonPhos / AliPhos Biaryl PhosphorinaneHindered, electron-deficient anilines.High activity for challenging electronic and steric profiles.[16][17]
General Protocol for a Challenging Buchwald-Hartwig Amination

This is a representative starting point. Optimization is essential.

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the Pd precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the bulky phosphine ligand (if not using a precatalyst, 2.4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Add the hindered aryl halide (1.0 equivalent) and the hindered aniline (1.2 equivalents).

  • Solvent: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M in the aryl halide).

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visual Guides
Catalytic Cycle and Points of Steric Intervention

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination and highlights the steps most affected by steric hindrance.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex  Oxidative Addition + Ar-X amine_complex [L-Pd(II)(Ar)(H₂NR')]+X⁻ Amine Complex oa_complex->amine_complex  Amine Coordination + H₂NR' amido_complex L-Pd(II)(Ar)(HNR') Amido Complex amine_complex->amido_complex  Deprotonation - [Base-H]+X⁻ amido_complex->pd0  Reductive Elimination + Ar-NHR' steric_re ArX Aryl Halide (Ar-X) Amine Aniline (H₂NR') Base Base Product Product (Ar-NHR') steric_oa

Caption: Catalytic cycle showing key steps impacted by steric hindrance.

Troubleshooting Workflow for Low Conversion

This flowchart provides a logical sequence for diagnosing and solving low-yield reactions.

Troubleshooting_Workflow start Low / No Conversion Observed check_ligand Is the ligand a bulky, electron-rich biaryl phosphine (e.g., XPhos, RuPhos)? start->check_ligand change_ligand ACTION: Switch to a modern, bulky phosphine ligand (see Table 1). check_ligand->change_ligand No check_base Is a strong base (NaOtBu) being used? Is it fresh and anhydrous? check_ligand->check_base Yes change_ligand->check_base change_base ACTION: Use fresh NaOtBu. If substrate is sensitive, try K₃PO₄ with a highly active ligand. check_base->change_base No check_temp Is the reaction temperature high enough? (Typically 100-110 °C for ArCl) check_base->check_temp Yes change_base->check_temp increase_temp ACTION: Increase reaction temperature. check_temp->increase_temp No check_reagents Are all reagents pure and anhydrous? Is the solvent degassed? check_temp->check_reagents Yes increase_temp->check_reagents purify_reagents ACTION: Purify starting materials. Use fresh, anhydrous/degassed solvent. check_reagents->purify_reagents No success Problem Solved check_reagents->success Yes purify_reagents->success

Caption: A step-by-step decision tree for troubleshooting failed reactions.

References
  • Current time information in Denbighshire, GB. Google.
  • Zultanski, S. L., & Cook, S. P. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(19), 11053–11059. Available from: [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Available from: [Link]

  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678–2686. Available from: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Proctor, D. J., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis, 10(24), 15008–15018. Available from: [Link]

  • Modak, A., et al. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ACS Catalysis, 13(5), 2904–2915. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Available from: [Link]

  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Available from: [Link]

  • The Organic Chemistry Tutor. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • Ahmadi, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19067. Available from: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 3, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 3, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 3, 2026, from [Link]

  • Wölfling, J., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2392-2399. Available from: [Link]

  • Shrestha, R., et al. (2013). Sterically controlled, palladium-catalyzed intermolecular amination of arenes. Journal of the American Chemical Society, 135(23), 8480–8483. Available from: [Link]

  • Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available from: [Link]

  • Gemo, N., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3566–3576. Available from: [Link]

  • ChemOrgChem. (2023, December 4). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. YouTube. Available from: [Link]

  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Request PDF. Available from: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Stradiotto, M., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 45(7), 2876-2891. Available from: [Link]

  • Shrestha, R., et al. (2013). Sterically Controlled, Palladium-Catalyzed Intermolecular Amination of Arenes. Journal of the American Chemical Society, 135(23), 8480-8483. Available from: [Link]

  • Proctor, D. J., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis, 10(24), 15008-15018. Available from: [Link]

Sources

Technical Support Center: Efficient Sonogashira Coupling of 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of 2-bromo-3-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The inherent challenges of coupling an electron-rich and potentially coordinating aryl bromide demand a nuanced approach to catalyst selection and reaction optimization. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve high-yielding and reproducible results.

Introduction: The Challenge of this compound

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] However, substrates like this compound present a unique set of challenges. The electron-donating nature of the methoxy and amino groups can hinder the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[2][3] Furthermore, the aniline moiety can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4] This guide will address these specific issues, offering rational solutions grounded in established catalytic principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Sonogashira coupling of this compound, providing a systematic approach to troubleshooting.

Issue 1: Low or No Conversion of Starting Material

Low reactivity is a frequent hurdle with electron-rich aryl bromides.[2] Several factors could be at play, from suboptimal catalyst activity to unfavorable reaction conditions.

Potential Cause Troubleshooting Step Rationale
Insufficient Catalyst Activity 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading from a standard 1-2 mol% up to 5 mol%.[4] 2. Switch to a More Active Catalyst System: Employ a catalyst system known for its high activity with electron-rich aryl bromides, such as a palladacycle precatalyst or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃).[4][5][6]Electron-rich aryl bromides undergo slower oxidative addition. A higher catalyst concentration or a more active catalyst can accelerate this rate-limiting step.[3] Bulky, electron-rich ligands promote the formation of the active monoligated palladium species and stabilize the catalytic complex.[3][5]
Inadequate Reaction Temperature Increase Reaction Temperature: If using a standard catalyst like Pd(PPh₃)₂Cl₂, a higher temperature (e.g., 80-100 °C) may be necessary to drive the reaction to completion.[2][7]The energy barrier for oxidative addition of electron-rich aryl bromides is higher. Increased thermal energy can help overcome this barrier.
Poor Solvent Choice Solvent Screening: Consider switching from common solvents like THF to DMF or dioxane, which can sometimes improve outcomes for challenging couplings.[2]Solvent polarity and coordinating ability can influence catalyst stability and reactivity.
Base Incompatibility Evaluate Different Bases: While triethylamine (Et₃N) is common, consider a stronger, bulkier amine base like diisopropylamine (DIPA) or diisopropylethylamine (DIPEA).[2]The choice of base can affect the deprotonation of the terminal alkyne and the overall reaction kinetics.
Issue 2: Formation of Significant Alkyne Homocoupling (Glaser Product)

The formation of a diyne byproduct is a classic side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[8][9]

Potential Cause Troubleshooting Step Rationale
Copper(I)-Mediated Homocoupling 1. Implement a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst.[4][8] This often requires the use of more robust palladium/ligand systems and potentially stronger bases. 2. Reduce Copper(I) Loading: If a copper-free system is not feasible, minimize the CuI loading to the lowest effective level (e.g., 0.5-1 mol%).Copper(I) salts can catalyze the oxidative dimerization of terminal alkynes, especially in the presence of oxygen.[8][9] Eliminating copper removes the primary pathway for this side reaction.
Presence of Oxygen Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[4]Molecular oxygen promotes the oxidative homocoupling of alkynes.[4]
Issue 3: Catalyst Deactivation and Formation of Palladium Black

The appearance of a black precipitate (palladium black) is a visual indicator of catalyst decomposition, leading to a stalled reaction.

Potential Cause Troubleshooting Step Rationale
Aniline Coordination/Inhibition 1. Use Bulky Ligands: Employ bulky phosphine ligands (e.g., XPhos, SPhos) that can shield the palladium center and disfavor coordination of the aniline nitrogen.[4] 2. N-Protection of the Aniline: If feasible for your synthetic route, protecting the aniline (e.g., as an acetamide) can prevent its coordination to the palladium catalyst. The protecting group can be removed post-coupling.[4]The lone pair of the aniline nitrogen can coordinate to the palladium, leading to an inactive or unstable complex that is prone to decomposition.[4]
High Reaction Temperature Optimize Temperature: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition. Find the minimum temperature required for a reasonable reaction time.Palladium complexes have limited thermal stability.
Solvent Effects Solvent Choice: Anecdotal evidence suggests that certain solvents, like THF, may promote the formation of palladium black under some conditions.[10] Consider alternative solvents if this is a persistent issue.The solvent can influence the stability and lifetime of the active catalytic species.

Logical Flow for Troubleshooting

Here is a decision-making workflow to guide your troubleshooting process.

Troubleshooting_Workflow start Reaction Start: Sonogashira of this compound check_conversion Low or No Conversion? start->check_conversion check_side_products Significant Side Products? check_conversion->check_side_products No increase_temp Increase Temperature (e.g., 80-100 °C) check_conversion->increase_temp Yes check_pd_black Palladium Black Formation? check_side_products->check_pd_black No copper_free Switch to Copper-Free Protocol check_side_products->copper_free Yes (Homocoupling) success Successful Coupling! Proceed to Workup check_pd_black->success No bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_pd_black->bulky_ligand Yes change_catalyst Use More Active Catalyst: - Pd(OAc)₂/Bulky Ligand - Palladacycle increase_temp->change_catalyst increase_loading Increase Catalyst Loading (up to 5 mol%) change_catalyst->increase_loading increase_loading->check_conversion rigorous_degassing Ensure Rigorous Degassing (Inert Atmosphere) copper_free->rigorous_degassing rigorous_degassing->check_side_products protect_aniline Consider N-Protection of Aniline bulky_ligand->protect_aniline protect_aniline->check_pd_black

Caption: Troubleshooting workflow for the Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: Which palladium precatalyst is the best starting point for this substrate?

For a challenging electron-rich substrate like this compound, starting with a robust catalyst system is advisable. While standard catalysts like Pd(PPh₃)₂Cl₂ might work with elevated temperatures, a more reliable starting point would be a combination of a palladium(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos or P(t-Bu)₃.[5][11] These ligands are known to facilitate the coupling of electron-rich aryl bromides efficiently.[11]

Q2: Is a copper co-catalyst necessary?

No, and for this substrate, it is highly recommended to start with a copper-free protocol.[4][8] The primary reason is to avoid the alkyne homocoupling side reaction, which can be prevalent.[9] Modern palladium-ligand systems are highly efficient and often do not require a copper co-catalyst.[12]

Q3: What is the best base and solvent combination?

A common and effective combination for copper-free Sonogashira reactions is an amine base, which can often serve as the solvent or co-solvent.[2] Using triethylamine or diisopropylamine in a solvent like THF or dioxane at elevated temperatures is a good starting point.[2] The base not only facilitates the deprotonation of the alkyne but also acts as a reducing agent for in-situ generation of the active Pd(0) species from a Pd(II) precatalyst.[13]

Q4: My reaction is clean but very slow. How can I accelerate it without causing decomposition?

If the reaction is proceeding cleanly but slowly, the rate-limiting step is likely the oxidative addition. Instead of drastically increasing the temperature, which risks catalyst decomposition, consider using a more electron-rich phosphine ligand.[3] Electron-rich ligands increase the electron density on the palladium center, which in turn promotes the oxidative addition step.[3]

Q5: I am using a terminal alkyne with a low boiling point. How can I prevent it from evaporating?

If your alkyne is volatile (e.g., propyne, TMS-acetylene), it's crucial to perform the reaction in a sealed vessel, such as a pressure tube, to prevent its loss upon heating.[10] Ensure the vessel is properly sealed and can withstand the pressure generated at the reaction temperature.

Experimental Protocols

The following protocols are provided as robust starting points for your experiments. They should be optimized based on your specific alkyne coupling partner and laboratory conditions.

Protocol 1: Copper-Free Sonogashira Coupling using Pd(OAc)₂/XPhos

This protocol is recommended as the primary approach due to its high efficiency with challenging substrates and avoidance of alkyne homocoupling.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 equivalents)

  • Anhydrous, degassed 1,4-dioxane or Toluene

  • Schlenk flask or pressure tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or pressure tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and the base (2.5 equiv.).

  • Add this compound (1.0 equiv.).

  • Add the anhydrous, degassed solvent (concentration typically 0.1-0.2 M).

  • Add the terminal alkyne (1.2 equiv.).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Classic Sonogashira Coupling with Copper(I) Co-catalyst

This protocol should be considered if the copper-free method fails or if you do not have access to advanced ligands. Be vigilant for alkyne homocoupling.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

  • Copper(I) iodide [CuI] (1-2 mol%)

  • Anhydrous, degassed Triethylamine (Et₃N) and THF (e.g., 2:1 v/v)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (2-3 mol%) and CuI (1-2 mol%).

  • Add this compound (1.0 equiv.).

  • Add the anhydrous, degassed solvent mixture (THF/Et₃N).

  • Add the terminal alkyne (1.2 equiv.).

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification steps outlined in Protocol 1.

Reaction Mechanism Visualization

The catalytic cycles for both the traditional and copper-free Sonogashira reactions are depicted below to illustrate the key steps.

Sonogashira_Cycles Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle (Common to Both) cluster_Cu Copper Cycle (Traditional) cluster_CuFree Alkyne Activation (Copper-Free) Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne L₂Pd(II)(Ar)(C≡CR') Transmetal->PdII_Alkyne ReductElim Reductive Elimination PdII_Alkyne->ReductElim Product Ar-C≡CR' ReductElim->Product Product->Pd0 Regeneration CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR' CuX->Cu_Acetylide Alkyne_H H-C≡CR' Alkyne_H->CuX + Base Base Base Cu_Acetylide->Transmetal To Pd Cycle PdII_Aryl_CF L₂Pd(II)(Ar)(X) Deprotonation Deprotonation & Coordination Alkyne_H_CF H-C≡CR' Alkyne_H_CF->Deprotonation Base_CF Base Base_CF->Deprotonation Deprotonation->Transmetal To Pd Cycle

Caption: Palladium and copper catalytic cycles in Sonogashira coupling.

References

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). MDPI. Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros. (2020, August 8). Reddit. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Copper-free Sonogashira coupling. (2008, August 15). The Chemical Record. Retrieved from [Link]

  • Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Supposed mechanism for the copper-free Sonogashira reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing. Retrieved from [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Conditions optimization for the double Sonogashira coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021, September 2). Reddit. Retrieved from [Link]

  • Selected examples of ligands used in decarboxylative Sonogashira coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre. Retrieved from [Link]

  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira cross-coupling reaction. (2020, February 13). YouTube. Retrieved from [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014, January 21). ResearchGate. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Managing Regioselectivity in the Functionalization of 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2-bromo-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile building block. Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to address specific experimental challenges, grounded in mechanistic principles and supported by established protocols.

Understanding the Reactivity of this compound

This compound presents a unique challenge in regioselectivity due to the interplay of its three substituents on the aromatic ring: an activating amino group, a strongly activating methoxy group, and a deactivating but ortho-, para-directing bromo group. The outcome of functionalization reactions is a delicate balance between the electronic directing effects of these groups and the steric hindrance they impose.

The amino (-NH₂) and methoxy (-OCH₃) groups are both strongly activating and ortho-, para-directing due to their ability to donate electron density to the ring through resonance (+M effect).[1][2] The bromine (-Br) atom, while deactivating overall due to its inductive electron withdrawal (-I effect), also directs incoming electrophiles to the ortho and para positions through a weaker resonance effect (+M effect).[1] The synergy and competition between these groups dictate the most probable sites for electrophilic attack and metalation.

Troubleshooting Guide: Common Issues in Regioselective Functionalization

This section addresses common problems encountered during the functionalization of this compound, providing explanations and actionable solutions.

Issue 1: Poor or Mixed Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Question: "I performed a nitration reaction on this compound and obtained a mixture of isomers. How can I improve the selectivity for a specific product?"

Answer:

Obtaining a mixture of isomers is a common issue with this substrate due to the multiple activated positions on the ring. The primary positions for electrophilic attack are C4 and C6, as they are ortho and para to the powerful activating amino and methoxy groups.

Causality:

  • Electronic Effects: The methoxy and amino groups strongly activate the C4 and C6 positions. The bromine at C2 also directs to the C4 and C6 positions. The directing effects are summarized in the diagram below.

  • Steric Hindrance: The bulky bromine atom at the C2 position can sterically hinder the approach of an electrophile to the C6 position, potentially favoring substitution at the C4 position.[3]

Solutions & Protocols:

  • Protect the Amino Group: The free amino group can be protonated under acidic conditions, forming an ammonium salt (-NH₃⁺), which is a strongly deactivating, meta-directing group. This can lead to complex product mixtures or reaction failure. Protecting the amine as an acetamide is a common strategy to modulate its directing effect and improve solubility.

    Experimental Protocol: N-Acetylation of this compound

    • Dissolve this compound (1.0 eq.) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq.) dropwise at room temperature.

    • Stir the mixture for 1-2 hours, monitoring by TLC.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter, wash with cold water, and dry to obtain N-(2-bromo-3-methoxyphenyl)acetamide.

  • Control Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the product formed via the lowest activation energy pathway.

  • Choice of Reagent: The size of the electrophile can influence the regiochemical outcome. A bulkier electrophile will be more sensitive to steric hindrance, thus favoring attack at the less hindered C4 position.

Data Presentation: Predicted Regiochemical Outcomes in Electrophilic Aromatic Substitution

PositionDirecting GroupsPredicted OutcomeRationale
C4 Ortho to -NH₂, Para to -OCH₃, Ortho to -BrMajor Product Strong activation from both -NH₂ and -OCH₃. Less sterically hindered than C6.
C6 Ortho to -NH₂, Ortho to -OCH₃, Para to -BrMinor Product Strong activation, but sterically hindered by the adjacent -Br group.
C5 Meta to all groupsTrace/No Product Not electronically favored by any of the directing groups.
Issue 2: Difficulty in Achieving Selective Functionalization at the C2 Position (C-Br bond)

Question: "I want to introduce a new substituent at the C2 position by replacing the bromine atom. Which cross-coupling reaction is most suitable, and what are the key parameters?"

Answer:

Palladium-catalyzed cross-coupling reactions are the methods of choice for functionalizing the C-Br bond. The two most common and effective reactions for this purpose are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[4][5]

Causality:

  • Catalytic Cycle: Both reactions proceed via a palladium(0)/palladium(II) catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating these steps.

Solutions & Protocols:

  • Suzuki-Miyaura Coupling: For introducing aryl, heteroaryl, or vinyl groups.

    Experimental Protocol: Suzuki-Miyaura Coupling

    • To a degassed mixture of this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.) in a suitable solvent (e.g., dioxane/water, toluene), add a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a ligand such as SPhos.[7]

    • Heat the reaction mixture at 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Purify by column chromatography.

  • Buchwald-Hartwig Amination: For introducing primary or secondary amines.

    Experimental Protocol: Buchwald-Hartwig Amination

    • In an inert atmosphere glovebox, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a strong base like sodium tert-butoxide (NaOtBu) (1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%) in an anhydrous, degassed solvent like toluene or dioxane.[4]

    • Seal the reaction vessel and heat to 80-110 °C.

    • Monitor the reaction progress. Upon completion, cool to room temperature, quench with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

Troubleshooting Table for Cross-Coupling Reactions

SymptomPossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a pre-catalyst or ensure anhydrous/anaerobic conditions.
Poor choice of ligand/baseScreen different ligands (e.g., bulky biarylphosphines) and bases.
Side product formation (e.g., hydrodehalogenation) Catalyst deactivation or competing pathwaysLower reaction temperature, use a more robust ligand.
Homocoupling of boronic acid (Suzuki) Improper stoichiometry or slow transmetalationUse a slight excess of the boronic acid, ensure efficient stirring.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound ring for electrophilic attack?

The C4 and C6 positions are the most activated and therefore the most reactive towards electrophiles. The C4 position is generally favored due to reduced steric hindrance from the adjacent bromine atom compared to the C6 position.

Q2: How can I selectively functionalize the C4 position?

To favor functionalization at C4, you can:

  • Use a bulky electrophile to exploit the steric hindrance at C6.

  • Protect the amino group as an acetamide to moderate its activating effect and potentially alter the regiochemical preference.

  • Employ Directed ortho-Metalation (DoM). While the methoxy group is a known directing group for lithiation, the presence of the acidic N-H protons of the aniline would likely need to be addressed first, for instance, by protection.

Q3: Is it possible to perform a Friedel-Crafts acylation on this compound?

Direct Friedel-Crafts acylation on anilines is often problematic because the Lewis acid catalyst can coordinate with the lone pair of the amino group, deactivating the ring.[7] It is highly recommended to protect the amino group as an acetamide before attempting a Friedel-Crafts reaction. The acylation will then be directed primarily to the C4 position.

Q4: What is the role of the solvent in managing regioselectivity?

The solvent can influence reaction rates and, in some cases, selectivity. For cross-coupling reactions, the choice of solvent (e.g., toluene, dioxane, THF) can affect the solubility of reagents and the stability and activity of the catalyst. For electrophilic substitutions, polar solvents can stabilize charged intermediates, potentially influencing the transition states leading to different isomers.

Q5: Can I use Directed ortho-Metalation (DoM) on this substrate?

Directed ortho-metalation is a powerful tool for regioselective functionalization.[8][9] In this compound, both the methoxy and amino groups are potential directing groups. However, the acidic protons of the primary amine will be preferentially deprotonated by strong organolithium bases. Therefore, the amino group must be protected (e.g., as a pivalamide or carbamate) before attempting DoM. After protection, lithiation would be expected to occur ortho to the strongest directing group, which is often the protected amine.

Visualizing Reaction Pathways

Diagram 1: Directing Effects in Electrophilic Aromatic Substitution

G Directing Effects on this compound substituent This compound C4 C4 (Major) substituent->C4 -NH2 (ortho) -OCH3 (para) -Br (ortho) C6 C6 (Minor) substituent->C6 -NH2 (ortho) -OCH3 (ortho) -Br (para) C5 C5 (Trace) substituent->C5 Meta to all

Caption: Predicted regioselectivity for electrophilic attack.

Diagram 2: General Workflow for Palladium-Catalyzed Cross-Coupling

G Workflow for Suzuki or Buchwald-Hartwig Coupling A 1. Reaction Setup (Substrate, Reagents, Catalyst, Solvent) B 2. Inert Atmosphere (Degas solvent, N2/Ar blanket) A->B C 3. Heating (80-110 °C) B->C D 4. Reaction Monitoring (TLC, GC-MS) C->D E 5. Workup (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F

Caption: Standard procedure for cross-coupling reactions.

References

  • Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

  • ChemTalk. Directing Effects. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. [Link]

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]

  • PubMed. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

Sources

Troubleshooting low yields in carbazole synthesis from 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Carbazole Synthesis

Topic: Troubleshooting Low Yields in Carbazole Synthesis from 2-Bromo-3-methoxyaniline

For: Researchers, Scientists, and Drug Development Professionals

From: The Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of methoxy-substituted carbazoles, a crucial scaffold in medicinal chemistry and materials science. This document provides in-depth troubleshooting advice for researchers encountering low yields when synthesizing carbazoles from this compound. The primary focus will be on intramolecular palladium-catalyzed C-N bond formation, a common and effective strategy for this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the intramolecular cyclization of this compound derivatives.

Q1: My intramolecular Buchwald-Hartwig cyclization to form the methoxy-carbazole is resulting in very low or no yield. What are the primary factors to investigate?

Low conversion is a frequent issue, often stemming from problems with the catalyst system, reagents, or reaction environment.[1] A systematic approach to troubleshooting is crucial.

Core Areas for Initial Investigation:

  • Catalyst System Integrity: The palladium catalyst and its associated phosphine ligand are the heart of the reaction. Their activity is paramount.

    • Palladium Pre-catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and has been stored correctly.[2] Over time, Pd(II) sources can degrade, and Pd(0) sources can oxidize, leading to reduced activity.[3] Consider using modern, air-stable pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) which offer greater reliability.[1]

    • Phosphine Ligand Oxidation: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly susceptible to oxidation.[2] Always handle them in a glovebox or under a positive pressure of inert gas. Using freshly opened or properly stored ligands is critical for reproducibility.

  • Reaction Atmosphere: The exclusion of oxygen is non-negotiable for most cross-coupling reactions.

    • Inert Gas Purging: Oxygen can irreversibly oxidize the active Pd(0) catalytic species and the phosphine ligands, halting the catalytic cycle.[2] Ensure your reaction flask is thoroughly purged with a high-purity inert gas (Argon or Nitrogen) by performing at least three vacuum/backfill cycles.[2] Solvents must also be rigorously degassed before use.

  • Reagent and Solvent Purity: Contaminants can poison the catalyst or lead to unwanted side reactions.

    • Starting Material: Verify the purity of your this compound precursor. Impurities can interfere with the reaction.

    • Solvent: Use anhydrous, high-purity, degassed solvents. Water and oxygen are common culprits for low yields.[2]

    • Base: The base must be finely powdered, anhydrous, and of high purity. Clumps of base have reduced surface area and can lead to poor reaction kinetics.[3]

Q2: I'm observing the formation of de-brominated starting material (3-methoxyaniline) and other byproducts instead of my desired carbazole. What is causing this?

The formation of hydrodehalogenation (de-bromination) products and other side products points to specific competing reaction pathways that are outcompeting the desired intramolecular C-N bond formation.

Likely Causes and Solutions:

  • β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations.[4] After oxidative addition of the aryl bromide to Pd(0), if an amide is formed, a β-hydride on the nitrogen substituent can be eliminated. While this is less of a concern for the direct intramolecular cyclization of an aniline, related decomposition pathways can occur.

  • Protodeboronation (if using a Suzuki-type strategy): If you are attempting a two-step synthesis involving a Suzuki coupling first, residual water and the choice of base can lead to the replacement of the boronic acid/ester with a hydrogen atom.[2]

  • Homocoupling: The presence of oxygen can promote the homocoupling of reactants.[5] This is another reason why maintaining a strictly inert atmosphere is critical.

Troubleshooting Strategy:

  • Optimize the Base: The base is crucial but can also promote side reactions. A base that is too strong might lead to decomposition, while one that is too weak will result in low conversion.[6] Screen a panel of bases. For intramolecular aminations, common choices include NaOtBu, KOtBu, LHMDS (strong, non-nucleophilic), and Cs₂CO₃ or K₃PO₄ (weaker, often used for sensitive substrates).[1]

  • Ligand Selection: The ligand choice is critical for promoting the desired reductive elimination step to form the C-N bond over competing pathways.[6] For challenging cyclizations, sterically hindered biarylphosphine ligands are often required.[1]

Q3: The reaction starts but seems to stall before reaching full conversion. How can I drive the reaction to completion?

A stalled reaction suggests that the catalyst is deactivating over time or that the reaction conditions are not optimal for sustained turnover.

Strategies to Improve Conversion:

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes overcome deactivation issues and push the reaction to completion.[1]

  • Optimize Temperature: Aryl bromides generally require elevated temperatures (90-120 °C) for efficient oxidative addition.[1] However, excessively high temperatures can accelerate catalyst decomposition. A careful temperature screen is recommended.

  • Choice of Solvent: The solvent must solubilize all components and stabilize the catalytic species. Aprotic polar solvents like toluene, dioxane, or DMF are common.[1] Switching to a higher-boiling solvent can allow for higher reaction temperatures.

Data Presentation: Parameter Optimization

When troubleshooting, a systematic screen of key parameters is often the most effective approach. The table below summarizes common starting points and variables for optimization.

ParameterCommon ChoicesConsiderations & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3/G4Pre-catalysts like G3/G4 are often more active and air-stable, providing more consistent results.[1]
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are generally required to facilitate both oxidative addition and reductive elimination.[1][6]
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄The base strength must be matched to the substrate. Stronger bases for less reactive halides; weaker bases for substrates with sensitive functional groups.[1][3]
Solvent Toluene, 1,4-Dioxane, THF, DMFChoice impacts solubility and reaction temperature. Higher boiling points allow for more forcing conditions.[1][6]
Temperature 80 - 120 °CMust be high enough to promote oxidative addition but not so high as to cause rapid catalyst decomposition.[1]

Visualization of Key Processes

Proposed Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the intramolecular Buchwald-Hartwig amination, which is the likely pathway for the cyclization of this compound.

Buchwald-Hartwig_Intramolecular_Amination Pd0 Active Pd(0)L OxAdd Oxidative Addition Complex (L)Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition Substrate This compound (Ar-Br) Substrate->OxAdd AmineCoord Amine Coordinated Complex OxAdd->AmineCoord Intramolecular Amine Coordination Deprotonation Palladium Amido Complex (L)Pd(II)(Ar)(NHR') AmineCoord->Deprotonation Deprotonation Deprotonation->Pd0 Reductive Elimination Product Release Product Methoxy-Carbazole Deprotonation->Product BaseH [Base-H]+Br- Deprotonation->BaseH Base Base Base->Deprotonation

Caption: Catalytic cycle for intramolecular Buchwald-Hartwig amination.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in your carbazole synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check1 Verify Reagent & Solvent Purity and Inert Atmosphere Setup Start->Check1 Decision1 Issue Resolved? Check1->Decision1 Check2 Screen Catalyst System: 1. Use fresh/new catalyst & ligand 2. Try alternative ligands (e.g., XPhos, RuPhos) 3. Use modern pre-catalyst (e.g., G3) Decision1->Check2 No End_Success Successful Synthesis Decision1->End_Success Yes Decision2 Improvement Seen? Check2->Decision2 Check3 Optimize Reaction Conditions: 1. Screen Bases (NaOtBu, Cs2CO3, K3PO4) 2. Screen Solvents (Toluene, Dioxane) 3. Vary Temperature (90-120°C) Decision2->Check3 Yes End_Consult Consult Further Literature or Technical Support Decision2->End_Consult No Decision3 Yield Acceptable? Check3->Decision3 Decision3->End_Success Yes Decision3->End_Consult No

Caption: A systematic workflow for troubleshooting low carbazole yields.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Buchwald-Hartwig Cyclization

This protocol provides a robust starting point for the synthesis.

Materials:

  • This compound derivative (1.0 mmol, 1.0 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a flame-dried or oven-dried Schlenk tube or reaction vial.[7]

  • Reagent Addition (in a glovebox or under inert gas flow): To the reaction vessel, add the this compound derivative, the palladium pre-catalyst, and the base.

  • Seal and Purge: Seal the vessel with a septum or screw cap. If not working in a glovebox, evacuate the vessel and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[2]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.[6]

    • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired carbazole.[8]

Protocol 2: High-Throughput Screen for Reaction Optimization

For persistent low yields, a parallel screen of conditions is highly efficient.

Setup:

  • Use a 24-well parallel synthesis block with small, sealed reaction vials.

  • Prepare stock solutions of the starting material, catalyst, and ligand in a suitable solvent to ensure accurate dispensing.

Procedure:

  • Array Preparation: In an inert atmosphere (glovebox), dispense the solid bases into the array of reaction vials.

  • Reagent Addition: Add the stock solution of the starting material and catalyst/ligand to each vial.

  • Solvent Addition: Add the specific solvent for each condition.

  • Execution: Seal the block, remove it from the glovebox, and place it on a heated stirring plate set to the desired temperature.

  • Analysis: After the designated reaction time (e.g., 18 hours), quench a small aliquot from each well and analyze by LC-MS to determine the relative conversion and identify the optimal conditions.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Oden, M., & Oelgemöller, M. (2017). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 13, 2453–2459. Available at: [Link]

  • Zhang, H., et al. (2006). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. The Journal of Organic Chemistry, 71(13), 5022-5025. Available at: [Link]

  • Wang, F., et al. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie International Edition, 59(30), 12342-12346. Available at: [Link]

  • Wang, Y., et al. (2022). Enantiotopic-group-selective coupling for unified access to carbazole atropisomers as versatile chiral chromophores. Nature Communications, 13(1), 6981. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of carbazole 3a. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mohanakrishnan, R., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(48), 33621-33658. Available at: [Link]

  • Wang, F., et al. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie, 132(30), 12444-12448. Available at: [Link]

  • Sundberg, R. J. (2020). Cadogan–Sundberg Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]

  • Zhang, A., et al. (2016). A highly efficient methodology for the preparation of N-methoxycarbazoles and the total synthesis of 3,3′-[oxybis(methylene)]bis(9-methoxy-9H-carbazole). Chinese Chemical Letters, 27(6), 843-847. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 2-Bromo-3-methoxyaniline Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of palladium-catalyzed coupling products derived from 2-Bromo-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective removal of residual palladium from your reaction mixtures.

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools in modern organic synthesis. However, the removal of the palladium catalyst from the final product is a critical and often challenging step, particularly when working with substrates like this compound. The presence of the aniline functional group can lead to strong coordination with palladium species, making their removal by standard methods less effective. This guide provides a comprehensive overview of common issues and their solutions, detailed experimental protocols, and a logical framework for selecting the optimal purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is removing palladium from my this compound coupling product so difficult?

A1: The primary challenge lies in the chemical nature of your product. The aniline group in your molecule is a Lewis base, which can form stable complexes with residual palladium species (both Pd(0) and Pd(II)). This coordination can keep the palladium solubilized in the organic phase during work-up and can interfere with crystallization. Furthermore, the methoxy group can also exhibit some coordinating effects, potentially exacerbating the issue.

Q2: My purified product is discolored (grey, black, or dark brown). Is this due to palladium?

A2: Yes, a dark discoloration is a strong indicator of residual palladium, often in the form of palladium black (finely divided Pd(0) metal) which can result from the decomposition of the catalyst. This can be particularly problematic if your reaction has stalled or if the catalyst has been exposed to air or other oxidizing agents.

Q3: What are the primary methods for palladium removal, and how do I choose the right one?

A3: The choice of method depends on the nature of the palladium species (homogeneous or heterogeneous), the properties of your product, and the required level of purity. The main strategies are:

  • Adsorption: Using a solid support with a high affinity for palladium. This includes activated carbon and specialized metal scavengers.

  • Filtration: Primarily for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium black.

  • Crystallization: Can be effective, especially for highly crystalline products.

  • Extraction: Liquid-liquid extraction can sometimes be used to remove palladium salts.

The following decision-making workflow can help you select an appropriate starting point for your purification strategy.

Palladium Removal Workflow Decision-Making Workflow for Palladium Removal start Crude Reaction Mixture (Post-Workup) is_heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous chromatography Column Chromatography start->chromatography Simultaneous Purification Needed filtration Filtration through Celite® is_heterogeneous->filtration Yes scavenger_screen Screen a Panel of Palladium Scavengers is_heterogeneous->scavenger_screen No (Homogeneous) analyze1 Analyze Filtrate for Residual Pd (ICP-MS) filtration->analyze1 analyze1->scavenger_screen High Pd Content end Product Meets Purity Specs analyze1->end Low Pd Content activated_carbon Activated Carbon Treatment scavenger_screen->activated_carbon Scavenger Ineffective or Product Loss analyze2 Analyze Purified Product (ICP-MS) scavenger_screen->analyze2 Effective Scavenger Found activated_carbon->analyze2 chromatography->analyze2 analyze2->chromatography High Pd Content analyze2->end Low Pd Content

Caption: A general workflow to guide the selection of a palladium removal strategy.

Q4: I've tried column chromatography, but my product still contains significant levels of palladium.

A4: While column chromatography is excellent for removing many impurities, it is often not sufficient to remove palladium to the low ppm levels required for pharmaceutical applications.[1] Palladium complexes can co-elute with your product. It is highly recommended to use a palladium scavenging step after column chromatography for final polishing.[1]

Q5: How do I choose the right palladium scavenger?

A5: The effectiveness of a scavenger depends on the oxidation state of the palladium and the solvent system. For products from this compound coupling, which contain a coordinating aniline group, thiol-based and amine-based scavengers are often good starting points due to their high affinity for palladium. It is advisable to screen a small panel of scavengers to identify the most effective one for your specific product and reaction conditions.

Scavenger Type Functional Group Primary Target Typical Solvents Comments
Thiol-Based (e.g., SiliaMetS® Thiol) -SHPd(II)THF, DCM, TolueneHighly effective and versatile.[2]
Thiourea-Based (e.g., SiliaMetS® Thiourea) -C(=S)N₂H₂Pd(0), Pd(II)Wide range of organic solventsBroad spectrum, good for various Pd species.[2]
Amine-Based (e.g., SiliaMetS® Triamine) -NH₂, -NHRPd(II)Toluene, THFCan be effective, but potential for competition with the aniline product.
Dimercaptotriazine (DMT) Triazine-thiolPd(0), Pd(II)Polar aprotic (DMF, DMSO)Very high affinity for palladium.[3]

Q6: Can activated carbon be used, and what are the potential downsides?

A6: Activated carbon is a cost-effective and often highly efficient adsorbent for removing palladium.[4][5] However, it can be non-selective and may adsorb your product, leading to yield loss.[3] It is crucial to carefully optimize the amount of activated carbon and the treatment time to minimize product loss.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

This protocol provides a general method for using a solid-supported palladium scavenger.

  • Dissolution: After your initial aqueous work-up, dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, toluene) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add the selected palladium scavenger (typically 2-10 weight equivalents relative to the initial mass of the palladium catalyst).

  • Agitation: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally for your specific system.[6]

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the residual palladium content using ICP-MS.

Protocol 2: Activated Carbon Treatment

This protocol outlines the use of activated carbon for palladium removal.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product weight).[3]

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a 1-2 cm pad of Celite® in a sintered glass funnel to remove the activated carbon. The Celite is crucial for removing fine carbon particles.

  • Washing: Wash the Celite/carbon cake with fresh solvent to recover adsorbed product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Analysis: Determine the residual palladium levels via ICP-MS.

Troubleshooting Common Issues

Issue Possible Cause Troubleshooting Steps
High Palladium Levels After Scavenging Incorrect scavenger for the palladium species.Screen a panel of scavengers with different functional groups (thiol, amine, thiourea).
Insufficient scavenger amount or treatment time.Increase the equivalents of scavenger and/or extend the reaction time.
Significant Product Loss Product is adsorbing to the scavenger or activated carbon.Use the minimum effective amount of adsorbent. Change the solvent to one where the product is more soluble. Consider a different purification method like crystallization.[6]
Inconsistent Results Batch-to-Batch Variability in the final oxidation state of palladium.Standardize the work-up procedure before scavenging. Consider a pre-treatment to unify the palladium species.

Visualizing the Scavenging Process

The following diagram illustrates the general principle of using a solid-supported scavenger to remove palladium from a solution containing the desired product.

Scavenging Process Palladium Removal with a Solid-Supported Scavenger cluster_before Before Scavenging cluster_after After Scavenging & Filtration Product Product Palladium Pd Scavenger Scavenger Palladium->Scavenger Binding PurifiedProduct Product Palladium_Bound Pd-Scavenger Scavenger->Palladium_Bound

Caption: Schematic of palladium capture by a solid scavenger.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 755–769.
  • BenchChem. (2025).
  • Magano, J. (2013). Transition Metal-Catalyzed Couplings in Process Chemistry: Case Studies from the Pharmaceutical Industry. In Transition Metal-Catalyzed Couplings in Process Chemistry (pp. 1-38). Wiley-VCH.
  • Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(3), 196-206.
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • Welch, C. J., et al. (2010). Greener Approaches to the Synthesis of new Drug Candidates. TrAC Trends in Analytical Chemistry, 29(7), 667-680.
  • Corma, A., Garcia, H., & Leyva, A. (2005). Supported palladium catalysts for Suzuki cross-coupling reactions: a comparison of catalytic activity, reusability and leaching.
  • Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

  • Welch, C. J., et al. (2016). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 7(5), 521–525.

Sources

Scalable synthesis and purification of 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable intermediate in pharmaceutical synthesis, 2-Bromo-3-methoxyaniline is crucial for developing novel therapeutic agents. Its scalable and efficient synthesis, however, presents distinct challenges related to regioselectivity, impurity profiling, and purification. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its preparation. As a Senior Application Scientist, this guide is structured to explain not just the procedural steps, but the underlying chemical principles that govern success at the bench and at scale.

The primary route for synthesizing this compound is the direct electrophilic bromination of 3-methoxyaniline. The key to a high-yielding and pure product lies in controlling the regioselectivity of this reaction.

Workflow for the Synthesis of this compound

Start Starting Materials: - 3-Methoxyaniline - N-Bromosuccinimide (NBS) - Solvent (e.g., DCM, Acetonitrile) Reaction Electrophilic Bromination - Inert Atmosphere (N2/Ar) - Low Temperature (-10°C to 0°C) - Slow, controlled addition of NBS Start->Reaction 1. Combine & React Quench Reaction Quench - Add aqueous Na2S2O3 or NaHCO3 solution - Neutralizes excess bromine and acid Reaction->Quench 2. Stop Reaction Workup Aqueous Workup - Separate organic layer - Wash with brine - Dry over Na2SO4/MgSO4 Quench->Workup 3. Extraction Crude Crude this compound (Contains isomers and unreacted starting material) Workup->Crude 4. Isolate Crude Crude Product Chromatography Column Chromatography - Silica Gel - Eluent: Hexane/Ethyl Acetate gradient Crude->Chromatography For complex mixtures or small scale Recrystallization Recrystallization - Solvent System: Ethanol/Water or Heptane/Toluene Crude->Recrystallization For less complex mixtures or large scale Fractions Collect & Combine Pure Fractions Chromatography->Fractions SolventRemoval Solvent Removal (Rotary Evaporation) Recrystallization->SolventRemoval Fractions->SolventRemoval PureProduct Pure this compound (>98% Purity) SolventRemoval->PureProduct QC Quality Control Analysis - GC/HPLC for Purity - NMR for Structure - MS for Identity PureProduct->QC Final Check

Validation & Comparative

The Alchemist's Choice: A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of complex organic molecules is paramount. Arylanilines, and specifically derivatives like 2-Bromo-3-methoxyaniline, are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The strategic functionalization of this molecule through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry. However, the choice of the palladium catalyst system is not a one-size-fits-all decision. It is a critical parameter that dictates the success, efficiency, and scalability of the reaction.

This guide provides an in-depth, objective comparison of palladium catalysts for two of the most powerful cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will delve into the mechanistic nuances behind catalyst selection and provide actionable, data-driven insights to guide your experimental design.

The Crucial Role of Ligands in Catalyst Performance

The heart of a palladium catalyst's efficacy lies in its ligand sphere. The ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the electronic and steric properties of the palladium center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2]

For an electron-rich and potentially chelating substrate like this compound, the ligand must be carefully chosen to:

  • Promote Oxidative Addition: The ligand should be electron-rich enough to facilitate the oxidative addition of the aryl bromide to the Pd(0) center, which is often the rate-limiting step.

  • Facilitate Reductive Elimination: The ligand's steric bulk is crucial for promoting the final reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst.[1]

  • Prevent Catalyst Deactivation: Appropriate ligand design can prevent the formation of inactive palladium species and stabilize the catalyst throughout the reaction.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for creating a C-C bond between an aryl halide and an organoboron compound.[3][4] For a substrate like this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling of an ortho-Bromoaniline

A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines provides invaluable data for our target substrate. The following table summarizes the performance of various palladium catalysts in the coupling of a representative ortho-bromoaniline with a boronate ester.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
CataCXium® A Pd G3 10 Cs₂CO₃ 2-MeTHF 80 18 95 [5]
Pd(dppf)Cl₂10K₂CO₃Dioxane/H₂O901811[6]
RuPhos Pd G310Cs₂CO₃2-MeTHF8018<5[5]
XPhos Pd G310Cs₂CO₃2-MeTHF8018<5[5]
SPhos Pd G210Cs₂CO₃2-MeTHF8018<5[5]

Analysis of Results:

The data unequivocally demonstrates the superior performance of CataCXium® A Pd G3 for the Suzuki coupling of this challenging substrate.[5] The combination of the bulky, electron-rich di(1-adamantyl)-n-butylphosphine ligand and the palladacycle precatalyst structure leads to a highly active and stable catalytic system.[7][8][9] Traditional catalysts like Pd(dppf)Cl₂ show significantly lower efficacy, while other advanced Buchwald-type ligands such as RuPhos and XPhos were surprisingly ineffective under these conditions for this specific substrate class.[5][6] This highlights the unique electronic and steric demands of ortho-bromoanilines.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ PdII_Diaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Diaryl X-B(OR)₂ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with CataCXium® A Pd G3

This protocol is adapted from literature procedures for the successful coupling of ortho-bromoanilines.[5]

Materials:

  • This compound

  • Arylboronic acid or ester (1.5 equiv)

  • CataCXium® A Pd G3 (5-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.5 equiv), and Cesium Carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add CataCXium® A Pd G3 (5-10 mol%) to the flask under a positive flow of inert gas.

  • Add anhydrous 2-MeTHF via syringe to achieve a concentration of approximately 0.3 M with respect to the this compound.

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, reacting an aryl halide with an amine in the presence of a palladium catalyst.[1][2] This reaction is instrumental in synthesizing a vast number of nitrogen-containing compounds in the pharmaceutical industry.

Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
Catalyst System (Ligand)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield Range (%)Reference
Pd₂(dba)₃ / XPhos 1-2 NaOtBu Toluene 80-110 2-24 85-98 [7]
Pd₂(dba)₃ / RuPhos1-2LiHMDSToluene80-1102-2480-95[10]
Pd(dppf)Cl₂2-5NaOtBuDioxane10012-2460-85[1]
Pd(OAc)₂ / BINAP2-5Cs₂CO₃Toluene10012-2470-90[1]

Analysis of Results:

For the Buchwald-Hartwig amination of aryl bromides, particularly those that are sterically hindered or electronically challenging, catalyst systems based on bulky biarylphosphine ligands like XPhos and RuPhos consistently deliver high yields.[11] These ligands facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps.[1] While older generation catalysts like those based on dppf and BINAP can be effective, they often require higher catalyst loadings and may give lower yields with more challenging substrates.[1] The use of a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to facilitate the deprotonation of the amine.

Visualizing the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord HNR₂ + Base PdII_Amido Ar-Pd(II)L_n-NR₂ Amine_Coord->PdII_Amido HX + Base-H⁺ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination with an XPhos-based Catalyst

This generalized protocol is based on established methods for the amination of aryl bromides.[7]

Materials:

  • This compound

  • Amine (e.g., morpholine, 1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), XPhos (2.2 mol%), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv) via syringe.

  • Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrates, Base, and Catalyst setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The successful cross-coupling of this compound is highly dependent on the judicious selection of the palladium catalyst system. For Suzuki-Miyaura reactions, the third-generation Buchwald precatalyst, CataCXium® A Pd G3 , has demonstrated exceptional performance for structurally similar ortho-bromoanilines and is the recommended starting point for optimization. For Buchwald-Hartwig aminations, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as XPhos are the gold standard, consistently providing high yields for a broad range of substrates.

By understanding the mechanistic principles behind catalyst selection and leveraging the experimental data presented, researchers can significantly streamline their synthetic efforts, leading to more efficient and robust routes for the preparation of valuable molecules for drug discovery and development.

References

  • cataCXium® A Pd G3. Krackeler Scientific, Inc. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • XPhos. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]

  • Pd(dba)(2) vs Pd-2(dba)(3): An in-Depth Comparison of Catalytic Reactivity and Mechanism via Mixed-Ligand Promoted C-N and C-S Coupling Reactions. ResearchGate. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. National Institutes of Health. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Odesa I. I. Mechnykov National University. [Link]

Sources

A Head-to-Head Comparison: 2-Bromo-3-methoxyaniline vs. 2-Chloro-3-methoxyaniline in Suzuki Couplings

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Process and Discovery Chemistry

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs crucial to pharmaceutical development.[1][2] The choice of starting materials, specifically the aryl halide, is a critical decision point that dictates reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of two structurally similar yet electronically distinct substrates: 2-Bromo-3-methoxyaniline and 2-Chloro-3-methoxyaniline. We will dissect the mechanistic nuances that govern their reactivity and provide field-proven experimental protocols to guide your synthetic strategy.

The Decisive Step: Mechanistic Insights into Reactivity Differences

The divergent performance of aryl bromides and chlorides in Suzuki couplings is fundamentally rooted in the kinetics of the catalytic cycle's first and often rate-determining step: oxidative addition .[3][4][5] During this step, the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. The ease with which this occurs is directly related to the strength of that C-X bond.

1. Bond Dissociation Energy (BDE): The Core Principle

The carbon-bromine (C-Br) bond is inherently weaker and thus easier to break than the carbon-chlorine (C-Cl) bond. This is quantified by their respective bond dissociation energies:

  • Aryl C-Br: Approximately 285 kJ/mol[6]

  • Aryl C-Cl: Approximately 327-397 kJ/mol[6][7][8]

This significant energy difference means that less energy is required to cleave the C-Br bond, making the oxidative addition step for this compound kinetically more favorable and faster than for its chloro counterpart.[7][9][10] Consequently, aryl bromides are broadly considered more reactive substrates in palladium-catalyzed couplings.[1][9][11]

2. Electronic Effects of the Aniline Scaffold

Both substrates feature two electron-donating groups (EDGs) on the aromatic ring: an amine (-NH2) and a methoxy (-OCH3). These groups increase the electron density of the aryl system, which generally deactivates the halide towards oxidative addition. This deactivating effect poses a greater challenge for the already less reactive 2-chloro-3-methoxyaniline, making the selection of a highly active catalyst system non-negotiable for success.[12]

3. The Catalyst's Role: Overcoming the Activation Barrier

While standard palladium catalysts like Pd(PPh₃)₄ can readily activate many aryl bromides, aryl chlorides demand more sophisticated solutions.[13] To overcome the higher activation energy of the C-Cl bond, specialized catalysts featuring bulky, electron-rich ligands are required.[5][14][15] These ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), stabilize the electron-rich Pd(0) center, enhancing its nucleophilicity and promoting the challenging oxidative addition to the C-Cl bond.[16][17][18]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the fundamental catalytic cycle and a typical laboratory workflow for executing these reactions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII Ar-Pd(II)L₂(X) Pd0->PdII OA->PdII TM Transmetalation PdII->TM R'-B(OR)₂ (Base) PdII_R Ar-Pd(II)L₂(R') PdII->PdII_R PdII_R->Pd0 Ar-R' RE Reductive Elimination PdII_R->RE Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Workflow start Reaction Setup (Flask, Reagents, Catalyst) degas Degas Solvent (Sparging with N₂/Ar) start->degas reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) degas->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis

Caption: A generalized experimental workflow for Suzuki coupling.

Performance at a Glance: A Comparative Summary

The table below summarizes the key practical differences between the two substrates, providing a clear guide for experimental design.

FeatureThis compound2-Chloro-3-methoxyaniline
Relative Reactivity High Low to Moderate
Typical Catalysts Standard systems: Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/PPh₃.[13]High-activity systems required: Buchwald or Fu ligands/precatalysts, NHC-Pd complexes.[14][16][17][18]
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 2-5 mol%) or use of potent precatalysts at lower loadings.[12]
Reaction Temperature Milder conditions (80–100 °C).[13]Elevated temperatures often necessary (100–120 °C).[19]
Reaction Time Generally shorter (2–12 hours).Typically longer (12–24 hours).
Expected Yields Consistently good to excellent across a broad scope of boronic acids.[2][20]Highly variable; strongly dependent on the chosen catalyst system and prone to failure with standard catalysts.
Common Side Reactions Standard protodeboronation of the boronic acid.Increased risk of hydrodehalogenation (C-Cl → C-H) and catalyst decomposition.[19]
Starting Material Cost Generally higher.More cost-effective, making it attractive for large-scale synthesis.[15]

Field-Proven Experimental Protocols

The following protocols represent robust starting points for the Suzuki coupling of each substrate. Optimization of temperature, base, and solvent may be required for specific coupling partners.

Protocol 1: Suzuki Coupling of this compound (Standard Conditions)

This protocol utilizes a common and reliable catalyst system suitable for the more reactive bromo-substrate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a condenser and magnetic stir bar, add this compound, the arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Suzuki Coupling of 2-Chloro-3-methoxyaniline (High-Activity Conditions)

This protocol employs a modern palladacycle precatalyst essential for activating the less reactive chloro-substrate.

Materials:

  • 2-Chloro-3-methoxyaniline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-Dioxane, degassed

Procedure:

  • Reaction Setup: In a glovebox or under a robust stream of inert gas, add 2-chloro-3-methoxyaniline, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst to a dry Schlenk tube or vial.

  • Inert Atmosphere: Seal the vessel and ensure the inert atmosphere is maintained.

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. The reaction is often best left overnight (16-24 hours). Monitor progress by LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding water. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Senior Application Scientist's Recommendations

For Discovery & Route Scouting: Begin with This compound . Its high reactivity and reliability with standard catalyst systems provide the highest probability of success with minimal optimization.[2][20] This allows for rapid generation of analogs and exploration of chemical space, where time and certainty are more valuable than raw material cost.

For Process Development & Scale-Up: If the target molecule shows promise, investing the time to develop a robust process using 2-chloro-3-methoxyaniline is highly advisable. The significant cost savings on the starting material can have a major impact on the final cost of goods.[15] Success is contingent on rigorous screening of modern, high-activity catalysts and conditions. Do not attempt to use "classic" catalysts like Pd(PPh₃)₄; they are very likely to fail or give poor, irreproducible yields with this deactivated chloride. The use of Buchwald-type precatalysts is strongly recommended as a starting point.[17][21]

By understanding the fundamental principles of reactivity and employing the appropriate state-of-the-art catalytic tools, researchers can effectively harness both 2-bromo- and 2-chloro-3-methoxyaniline to achieve their synthetic goals.

References

  • Title: Oxidative Addition of Aryl Halides to Palladium(0)
  • Title: Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III)
  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL
  • Title: Comparison of reactivity of different aryl halides (a) The predicted...
  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0)
  • Title: Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex Source: UVIC URL
  • Title: Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0)
  • Title: High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source Source: Organometallics - ACS Publications URL
  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL
  • Title: Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides Source: ResearchGate URL
  • Title: Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides Source: ResearchGate URL
  • Title: Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
  • Title: Suzuki reaction Source: Wikipedia URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr Source: ResearchGate URL
  • Title: Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL
  • Title: The Suzuki Reaction Source: Andrew G Myers Research Group, Harvard University URL
  • Title: Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine Source: Benchchem URL
  • Title: Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism Source: ACS Publications URL
  • Title: Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
  • Title: What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Title: Suzuki-Miyaura Cross Coupling Reaction Source: TCI Chemicals URL
  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL
  • Title: Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)
  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: NIH URL
  • Title: Why does the bond dissociation energy differ across same bonds in different compounds?
  • Title: Bond Dissociation Energies Source: University of California, Irvine URL

Sources

Navigating the Synthesis of Arylamines: A Comparative Guide to C-N Bond Formation Beyond Buchwald-Hartwig for 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone, particularly for the pharmaceutical and agrochemical industries where arylamine moieties are ubiquitous. The palladium-catalyzed Buchwald-Hartwig amination has long been a celebrated workhorse for this transformation, prized for its broad substrate scope and functional group tolerance.[1][2] However, the unique electronic and steric properties of certain substrates, such as the electron-rich and potentially chelating 2-Bromo-3-methoxyaniline, can present challenges and prompt the exploration of alternative synthetic strategies. This guide provides a comparative analysis of viable alternatives to the Buchwald-Hartwig reaction for the N-arylation of or with this compound, offering researchers a nuanced understanding of the available methodologies, their mechanistic underpinnings, and practical considerations for implementation.

The Baseline: Buchwald-Hartwig Amination

Before delving into alternatives, it is crucial to understand the benchmark. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide).[1][2] The catalytic cycle, broadly accepted, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.

dot graph "Buchwald-Hartwig_Amination_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="[Ar-Pd(II)(X)L_n]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amido_complex [label="[Ar-Pd(II)(NR'R'')L_n]", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-NR'R''", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"];

pd0 -> oa_complex [label="Oxidative Addition\n(Ar-X)"]; oa_complex -> amido_complex [label="Amine Coordination\n& Deprotonation\n(HNR'R'', Base)"]; amido_complex -> product [label="Reductive Elimination"]; product -> pd0 [style=invis]; amido_complex -> pd0 [label=" ", style=dashed]; } Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

For a substrate like this compound, the electron-donating methoxy group can facilitate oxidative addition. However, the presence of the ortho-amino group can lead to competitive coordination to the palladium center, potentially complicating the reaction. Careful selection of ligands, such as bulky biarylphosphines (e.g., XPhos, RuPhos), is often critical to modulate the catalyst's reactivity and achieve high yields.[3]

Alternative Methodologies for C-N Bond Formation

While the Buchwald-Hartwig reaction is a powerful tool, factors such as catalyst cost, sensitivity to air and moisture, and potential for side reactions with certain substrates have driven the development of alternative methods. Here, we explore three prominent alternatives: the Ullmann Condensation, the Chan-Lam Coupling, and the emerging Photoredox/Nickel Dual Catalysis.

The Ullmann Condensation: A Classic Reimagined

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically involving the coupling of an aryl halide with an amine at high temperatures.[4][5] Historically, this reaction required harsh conditions and stoichiometric amounts of copper, limiting its broad applicability.[4] However, modern iterations have introduced the use of ligands, enabling the reaction to proceed under milder conditions with catalytic amounts of copper.[6]

Mechanism: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the arylamine product and regenerates the Cu(I) catalyst.[5]

dot graph "Ullmann_Condensation_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

cu1 [label="Cu(I)X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cu_amide [label="Cu(I)NR'R''", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cu3_intermediate [label="[Ar-Cu(III)(NR'R'')X]", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-NR'R''", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"];

cu1 -> cu_amide [label="Amine Coordination\n& Deprotonation\n(HNR'R'', Base)"]; cu_amide -> cu3_intermediate [label="Oxidative Addition\n(Ar-X)"]; cu3_intermediate -> product [label="Reductive Elimination"]; product -> cu1 [style=invis]; cu3_intermediate -> cu1 [label=" ", style=dashed]; } Figure 2: Plausible catalytic cycle for the Ullmann condensation.

Application to this compound: The electron-rich nature of this compound makes it a suitable substrate for the Ullmann condensation. The use of ligands such as 1,10-phenanthroline or various amino acids can facilitate the reaction at lower temperatures (typically 80-120 °C).

The Chan-Lam Coupling: An Oxidative Approach

The Chan-Lam coupling offers a distinct advantage as it typically proceeds under milder conditions, often at room temperature and open to the air.[7][8] This copper-catalyzed reaction couples an amine with an arylboronic acid, ester, or siloxane.[7][8]

Mechanism: The Chan-Lam coupling involves an oxidative mechanism where a Cu(II) species is believed to be the active catalyst. The proposed cycle involves transmetalation of the aryl group from the boronic acid to the copper center, coordination of the amine, and subsequent reductive elimination from a Cu(III) intermediate to form the C-N bond.[7] The resulting Cu(I) species is then reoxidized to Cu(II) by an external oxidant, often oxygen from the air.[7]

dot graph "Chan-Lam_Coupling_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

cu2 [label="Cu(II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cu_aryl [label="[Ar-Cu(II)]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cu_amide_complex [label="[Ar-Cu(III)(NR'R'')] complex", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-NR'R''", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"]; cu1 [label="Cu(I)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

cu2 -> cu_aryl [label="Transmetalation\n(Ar-B(OR)2)"]; cu_aryl -> cu_amide_complex [label="Amine Coordination\n& Oxidation"]; cu_amide_complex -> product [label="Reductive Elimination"]; cu_amide_complex -> cu1 [style=dashed]; cu1 -> cu2 [label="Oxidation (O2)"]; product -> cu1 [style=invis]; } Figure 3: A proposed catalytic cycle for the Chan-Lam coupling.

Application to this compound: For the coupling of this compound with a boronic acid, the reaction is generally carried out in the presence of a copper salt like Cu(OAc)₂ and a base. The mild conditions are a significant advantage, though reaction times can be longer than for palladium-catalyzed methods.

Photoredox/Nickel Dual Catalysis: A Modern Frontier

A more recent and powerful alternative involves the synergistic combination of photoredox catalysis and nickel catalysis.[1] This methodology enables the coupling of aryl halides with a wide range of nitrogen nucleophiles under exceptionally mild conditions, often at room temperature and with low catalyst loadings.

Mechanism: In this dual catalytic system, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process. This can either reduce a Ni(II) precatalyst to the active Ni(0) species or interact with the substrate or amine. The Ni(0) catalyst then undergoes oxidative addition to the aryl halide. The resulting Ni(II)-aryl complex can then react with the amine. A subsequent reductive elimination, often from a Ni(III) intermediate, forges the C-N bond.

dot graph "Photoredox_Nickel_Dual_Catalysis" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=circle, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Figure 4: A simplified representation of a possible photoredox/nickel dual catalytic cycle for C-N coupling.

Application to this compound: This method holds great promise for substrates like this compound, particularly for couplings with aliphatic amines which can be challenging under other conditions. The mild reaction conditions can help to preserve sensitive functional groups.

Comparative Analysis

To provide a clear comparison, the following table summarizes the key features of each method. It is important to note that optimal conditions can vary significantly based on the specific amine coupling partner.

FeatureBuchwald-Hartwig AminationUllmann CondensationChan-Lam CouplingPhotoredox/Nickel Dual Catalysis
Catalyst PalladiumCopperCopperNickel & Photocatalyst
Aryl Source Aryl Halide/PseudohalideAryl HalideArylboronic Acid/EsterAryl Halide
Typical Temp. 60 - 120 °C80 - 180 °C (Modern)Room Temp. - 80 °CRoom Temp.
Atmosphere InertInertOften Air-TolerantInert
Key Advantages Broad scope, high yieldsLow-cost catalystMild conditions, air-tolerantVery mild conditions, broad scope
Key Limitations Costly/toxic catalyst & ligandsHarsher conditions (traditionally)Longer reaction times, boronic acid requiredRequires light source, newer method

Experimental Protocols

The following are generalized protocols that serve as a starting point for the C-N coupling of this compound. Optimization will likely be necessary for specific amine coupling partners.

Protocol 1: Ullmann-type Coupling of this compound with a Primary Amine

dot graph "Ullmann_Protocol" { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

} Figure 5: General workflow for an Ullmann-type C-N coupling.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired primary amine (1.2 equiv.), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Heat the reaction mixture to 110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chan-Lam Coupling of an Arylboronic Acid with this compound

dot graph "Chan_Lam_Protocol" { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

} Figure 6: General workflow for a Chan-Lam C-N coupling.

  • To a reaction flask, add the arylboronic acid (1.0 equiv.), this compound (1.2 equiv.), and copper(II) acetate (10 mol%).

  • Add the solvent (e.g., dichloromethane or methanol) followed by pyridine (2.0 equiv.).

  • Stir the reaction mixture at room temperature, open to the air, and monitor the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Conclusion

While the Buchwald-Hartwig amination remains a cornerstone of C-N bond formation, a thorough understanding of the available alternatives is essential for the modern synthetic chemist. For a substrate such as this compound, the Ullmann condensation, Chan-Lam coupling, and photoredox/nickel dual catalysis each present a unique set of advantages and disadvantages. The choice of method will ultimately depend on factors such as the nature of the coupling partner, desired reaction conditions, cost considerations, and scalability. By carefully considering the principles and practicalities outlined in this guide, researchers can make informed decisions to efficiently access their target arylamine structures.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C–N Bond Formation. Chemical Reviews, 108(8), 3054–3131. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann C–N couplings: a review. Chemical Society Reviews, 43(10), 3525–3550. [Link]

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The merger of photoredox and nickel catalysis: C–N coupling of amines and aryl halides. Nature Reviews Chemistry, 1(7), 0052. [Link]

Sources

A Comparative Guide to Ligands for Palladium-Catalyzed Reactions of 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methoxyaniline serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. The functionalization of this molecule often relies on palladium-catalyzed cross-coupling reactions, where the choice of ligand is paramount for achieving high efficiency, selectivity, and yield. This guide provides a comprehensive comparative analysis of various ligand classes for the palladium-catalyzed reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. By examining the interplay between ligand properties and reaction outcomes, this document aims to equip researchers with the knowledge to make informed decisions in ligand selection.

The Pivotal Role of Ligands in Palladium Catalysis

The success of palladium-catalyzed cross-coupling reactions is intrinsically linked to the nature of the ligand coordinated to the palladium center. Ligands modulate the steric and electronic properties of the catalyst, influencing key steps in the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination.[1][2] For a substrate like this compound, which possesses both an electron-donating methoxy group and a coordinating aniline moiety, the ligand's characteristics are especially critical in navigating potential side reactions and achieving the desired transformation.

Key Ligand Properties and Their Mechanistic Impact:

  • Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium atom, which generally accelerates the rate-limiting oxidative addition of the aryl bromide to the Pd(0) species.[3]

  • Steric Bulk: Sterically demanding ligands can promote the reductive elimination step, which is crucial for product formation and catalyst turnover.[1][3] Increased steric hindrance can also favor the formation of monoligated palladium species, which are often highly active.[4]

  • Bite Angle (for bidentate ligands): The geometry of bidentate ligands, particularly the P-Pd-P "bite angle," can significantly influence catalytic activity and selectivity.

Comparative Analysis of Ligand Classes

Phosphine Ligands: The Versatile Workhorses

Phosphine ligands have been extensively studied and are widely employed in palladium catalysis due to their tunable steric and electronic properties.

  • Monodentate Phosphines:

    • Triarylphosphines (e.g., PPh₃): While historically significant, triphenylphosphine (PPh₃) often requires higher reaction temperatures and may not be efficient for less reactive aryl chlorides or sterically hindered substrates.[4]

    • Bulky, Electron-Rich Alkylphosphines (e.g., P(t-Bu)₃, PCy₃): These ligands are highly effective in promoting oxidative addition and are often used for challenging substrates. Their steric bulk facilitates reductive elimination.

  • Bidentate Phosphines:

    • Ferrocene-Based Ligands (e.g., dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust and versatile ligand known for its large bite angle.

    • Biaryl Phosphine Ligands (e.g., SPhos, XPhos, RuPhos): Developed by the Buchwald group, these bulky and electron-rich ligands are exceptionally effective for a wide range of cross-coupling reactions, including those involving sterically demanding substrates and challenging heteroaryl halides.[1][5]

N-Heterocyclic Carbene (NHC) Ligands: A Paradigm Shift in Catalysis

NHC ligands have emerged as powerful alternatives to phosphines in palladium catalysis.[6] They are strong σ-donors, forming highly stable palladium complexes that often exhibit superior catalytic activity and longevity.[7]

  • Key Advantages of NHC Ligands:

    • Strong σ-Donation: This property renders the oxidative addition of even challenging substrates facile.[6][7]

    • Steric Bulk: The steric environment of NHC ligands promotes rapid reductive elimination.[7]

    • High Stability: The strong Pd-NHC bond contributes to the high stability of the active catalytic species, even at low ligand-to-palladium ratios and elevated temperatures.[6]

Ligand Performance in Key Reactions of this compound

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For the coupling of this compound, the choice of ligand significantly impacts the reaction efficiency.

Ligand ClassSpecific LigandKey Advantages for Suzuki Coupling
Bulky Monodentate Phosphines P(t-Bu)₃Excellent for promoting oxidative addition.
Biaryl Phosphines SPhos, XPhosHighly versatile and effective for a broad range of substrates, including sterically hindered ones.[1]
N-Heterocyclic Carbenes IPr, SImesSuperior performance due to strong σ-donation and high stability.[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines.[8] The intramolecular nature of the aniline in this compound presents a unique challenge, making intermolecular amination with other amines a competitive process that requires careful ligand selection.

Ligand ClassSpecific LigandKey Advantages for Buchwald-Hartwig Amination
Biaryl Phosphines RuPhos, BrettPhosExceptional for coupling primary and secondary amines, even with challenging heteroaryl chlorides.[5]
Chelating Bisphosphines XantphosLarge bite angle favors the formation of the active monoligated palladium species; often effective with milder bases.[5]
N-Heterocyclic Carbenes IPr, SImesHighly active for the amination of aryl chlorides and bromides.[9]
Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene.[10] The regioselectivity and efficiency of the Heck reaction of this compound are highly dependent on the ligand.

Ligand ClassSpecific LigandKey Advantages for Heck Reaction
Triarylphosphines P(o-tol)₃Often effective, though may require higher temperatures.
Bidentate Phosphines BINAPChiral ligands like BINAP can be used for asymmetric Heck reactions.[11]
N-Heterocyclic Carbenes IPr, SImesCan provide highly active and stable catalysts for Heck reactions.[12]

Experimental Workflow and Methodologies

General Experimental Setup for Ligand Screening

A systematic approach is crucial for comparing ligand performance effectively.[1]

Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - this compound - Coupling Partner - Palladium Precursor - Base dispense_ligands Dispense Ligands into Separate Reaction Vials prep_reagents->dispense_ligands add_reagents Add Stock Solutions to Each Vial dispense_ligands->add_reagents run_reaction Seal and Heat Reactions Under Inert Atmosphere add_reagents->run_reaction monitor Monitor Reaction Progress (e.g., LC-MS, GC-MS) run_reaction->monitor analyze Analyze Yield and Purity monitor->analyze compare Compare Ligand Performance analyze->compare Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)L_n-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product (Ar-R) Regenerates Catalyst

References

The Decisive Factor: A Comparative Guide to Base Efficacy in the Sonogashira Coupling of 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2] The synthesis of complex molecules, particularly in the creation of pharmaceuticals and functional materials, often relies on the successful coupling of aryl halides with terminal alkynes.[1][2][3] This guide focuses on a specific, yet crucial, substrate: 2-bromo-3-methoxyaniline. Its electron-rich nature presents unique challenges and opportunities in optimizing the Sonogashira reaction. Here, we delve into the critical, and often decisive, role of the base in maximizing the efficiency of this transformation.

The selection of an appropriate base is not a trivial procedural step; it is a fundamental parameter that can dramatically influence reaction yields, kinetics, and even the viability of the catalytic cycle.[4] This guide will provide an in-depth comparison of various bases, supported by experimental insights, to empower chemists to make informed decisions for their synthetic strategies.

The Mechanistic Importance of the Base

In the palladium- and copper-cocatalyzed Sonogashira reaction, the base performs multiple, indispensable functions throughout the catalytic cycle.[4][5][6] A clear understanding of these roles is paramount to appreciating why different bases exhibit varying levels of efficacy.

Primarily, the base is responsible for the deprotonation of the terminal alkyne.[5][6] This generates the copper(I) acetylide intermediate, a critical step for the subsequent transmetalation to the palladium complex.[6] The basicity of the chosen amine or inorganic salt directly impacts the rate of this deprotonation.

Furthermore, a crucial role of the base is to neutralize the hydrohalic acid (HBr in this case) that is produced as a byproduct of the reaction.[1][5] Failure to effectively scavenge this acid can lead to the deactivation of the palladium catalyst and drive the reaction equilibrium in an unfavorable direction.[5] Some amine bases may also play a role in the reduction of the Pd(II) precatalyst to the active Pd(0) species.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkyne Transmetalation Base_output Base-H⁺X⁻ Pd_complex->Base_output Byproduct Neutralization Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination Cu_acetylide Cu-C≡CR Cu_acetylide->Pd_complex Alkyne H-C≡CR Alkyne->Cu_acetylide Deprotonation Base_input Base Base_input->Alkyne Facilitates

Caption: The catalytic cycles of the Sonogashira reaction, highlighting the key interventions of the base.

Comparative Efficacy of Different Bases

The choice between an organic amine base and an inorganic base can have a profound impact on the Sonogashira coupling of this compound. The following table summarizes the performance of commonly used bases, drawing from established principles and experimental observations in related systems.

BaseCategorypKa (Conjugate Acid)Typical ConditionsAdvantagesDisadvantages
Triethylamine (Et₃N) Tertiary Amine~10.75THF or Toluene, 50-80 °CGood solubility, acts as solvent and base.[1]Can lead to undesired side reactions; moderately strong base.
Diisopropylamine (i-Pr₂NH) Secondary Amine~11.05THF or DMF, RT-60 °COften provides higher yields than Et₃N.More sterically hindered, can affect reaction kinetics.
Piperidine Secondary Amine~11.12THF or DMF, RT-50 °CHighly effective, often leading to excellent yields.[7]Can be more difficult to remove during workup.
Cesium Carbonate (Cs₂CO₃) Inorganic~10.33 (HCO₃⁻)Toluene or Dioxane, 80-110 °CStrong base, effective for less reactive bromides.[8]Poor solubility in many organic solvents, requires higher temperatures.
Potassium Carbonate (K₂CO₃) Inorganic~10.33 (HCO₃⁻)DMF or Acetonitrile, 80-110 °CCost-effective, widely available.[1][9]Generally less effective than Cs₂CO₃; requires higher temperatures.[7]

For a substrate like this compound, which is relatively electron-rich, a stronger base may be required to facilitate the reaction efficiently, especially considering that aryl bromides are less reactive than aryl iodides.[1][10] Experimental evidence suggests that for challenging couplings, amine bases like piperidine or diisopropylamine often provide superior results at milder temperatures compared to inorganic bases.[7]

Recommended Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound, utilizing piperidine as the base for its proven efficacy.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Piperidine

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Reaction Setup: To the flask, add CuI (1.5 mol%), this compound (1.0 equiv.), and anhydrous, degassed THF.

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Subsequently, add the terminal alkyne (1.2 equiv.) followed by piperidine (2.0 equiv.) via syringe.

  • Reaction Execution: Heat the reaction mixture to 50 °C and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.

This self-validating protocol, when executed with care, provides a reliable method for achieving high yields in the Sonogashira coupling of this compound.

Conclusion

The choice of base is a critical parameter in the Sonogashira coupling of this compound. While inorganic bases like cesium and potassium carbonate have their applications, particularly in copper-free protocols, stronger amine bases such as piperidine and diisopropylamine often provide a more favorable balance of reactivity and mild reaction conditions for this specific substrate. By understanding the mechanistic role of the base and considering the comparative data, researchers can significantly enhance the success and efficiency of their synthetic endeavors.

References

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Bromo-3-methoxyaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and characterization of starting materials and intermediates are non-negotiable. 2-Bromo-3-methoxyaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands robust analytical methods to ensure its quality and the safety of the final drug product. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and regulatory expectations, to empower you in the validation of methods for this critical compound and its derivatives.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), forms the bedrock of our discussion.[3][4][5]

Choosing the Right Tool: A Comparison of Analytical Techniques

The selection of an analytical technique for this compound is dictated by the specific requirements of the analysis—be it for identification, purity assessment, or quantitative assay. The two most common and powerful techniques in this context are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography (GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Suitability for Analyte Excellent. This compound is a non-volatile, UV-active compound, making it ideal for reverse-phase HPLC-UV.Suitable, but may require derivatization to improve volatility and thermal stability. GC-MS offers high selectivity.[6]
Selectivity High, especially with modern column chemistries (e.g., C18). Photodiode Array (PDA) detectors can assess peak purity.Very high, particularly with MS detection, which provides structural information.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to ng/mL range.[7]Can achieve very low detection limits (pg/mL range), especially with selective detectors like MS.[8]
Sample Throughput Moderate to high, with typical run times of 5-20 minutes.Can be high, with modern fast-GC methods.
Key Advantages Robust, widely available, and suitable for a broad range of aniline derivatives without derivatization.[9]Exceptional selectivity and sensitivity with MS detection.[10]
Key Considerations Mobile phase selection is critical to achieve optimal separation from impurities.Potential for thermal degradation of the analyte in the injector port. Derivatization adds complexity.

For routine quality control (QC) of this compound, Reverse-Phase HPLC with UV detection (RP-HPLC-UV) is often the method of choice due to its robustness, simplicity, and direct applicability.

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Caption: Decision tree for selecting an analytical technique.

The Pillars of Validation: A Walkthrough Based on ICH Q2(R1)

A comprehensive method validation is a self-validating system that demonstrates an analytical procedure is suitable for its intended purpose.[1] The core validation characteristics, as defined by the ICH Q2(R1) guideline, are specificity, linearity, range, accuracy, precision, and robustness.[3]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2] For a purity and assay method, this is arguably the most critical parameter.

The most effective way to demonstrate specificity is through a forced degradation study . This involves subjecting the analyte to stress conditions to intentionally produce degradation products.[11]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions: [11]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of the analyte to 105°C for 24 hours.

    • Photostability: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a PDA detector.

  • Evaluation: The method is specific if the main peak of this compound is well-resolved from all degradation product peaks. Peak purity analysis using the PDA detector should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[2]

Experimental Protocol: Linearity

  • Prepare Standards: Prepare a series of at least five calibration standards by diluting a primary stock solution of this compound. For an assay, a typical range is 80% to 120% of the target concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.

    • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol: Accuracy

  • Spiking: Spike a placebo (if a formulated product) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare three replicate samples at each concentration level and analyze them.

  • Evaluation: Calculate the percentage recovery for each sample.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol: Precision

  • Repeatability: Prepare a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[3]

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the sets of results.

    • Acceptance Criterion: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[12] These are critical for impurity methods.

Experimental Protocol: LOD & LOQ (Based on Signal-to-Noise)

  • Determine Signal-to-Noise: Analyze a series of solutions with decreasing concentrations of the analyte.

  • Evaluation:

    • LOD: The concentration at which the signal-to-noise ratio is approximately 3:1.

    • LOQ: The concentration at which the signal-to-noise ratio is approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

Illustrative HPLC Method and Validation Summary

The following provides a practical example of an HPLC method and a summary of expected validation results.

Proposed HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient elution may be required to separate all impurities)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Summary of Typical Validation Data

Validation Parameter Typical Result Acceptance Criteria
Specificity No interference from degradants; Peak Purity > 99.9%Analyte peak resolved from all other peaks
Linearity (R²) 0.9995≥ 0.999
Range 0.5 - 1.5 mg/mLCovers normal analytical range
Accuracy (% Recovery) 99.5% (Average)98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8%; Intermediate: 1.2%≤ 2.0%
LOQ 0.001 mg/mLConfirmed with S/N > 10 and acceptable precision
LOD 0.0003 mg/mLS/N > 3
Robustness %RSD < 2.0% for all variationsNo significant impact on results

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// Edges dev -> protocol; protocol -> specificity; specificity -> linearity; linearity -> accuracy; accuracy -> precision; precision -> loq; loq -> robustness; robustness -> report; }

Caption: General workflow for analytical method validation.

Conclusion

The validation of an analytical method for this compound is a systematic process that ensures the reliability of data used for critical quality decisions. By grounding the validation plan in the principles of ICH Q2(R1) and selecting the appropriate analytical technique, researchers can build a robust, defensible, and scientifically sound method. A well-validated HPLC-UV method, as detailed in this guide, provides the necessary confidence in the identity, purity, and strength of this vital pharmaceutical intermediate.

References

  • ResearchGate. (2010). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Available at: [Link]

  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • National Institutes of Health. (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Available at: [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. Available at: [Link]

  • MDPI. (2023). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Available at: [Link]

  • SciSpace. (2017). Analytical Method Validation: An Updated Review. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. (2016). Bacterial degradation of aniline. (A) Initial steps of aniline degradation.... Available at: [Link]

  • LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Available at: [Link]

  • ResearchGate. (2020). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Available at: [Link]

  • ACS Publications. (2022). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Analytical Chemistry. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Available at: [Link]

  • PubMed. (2008). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Available at: [Link]

  • ASEAN. (n.d.). ASEAN Guidelines for Validation of Analytical Procedures for Vaccines. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • MDPI. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Available at: [Link]

  • MDPI. (2023). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Available at: [Link]

  • YouTube. (2022). How to do HPLC method validation. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Catalysts for Carbazole Synthesis from 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Carbazole Nucleus in Drug Discovery

The carbazole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant biological activities. Its rigid, planar, and electron-rich nature makes it an ideal pharmacophore for interacting with various biological targets. From the anti-tumor properties of ellipticine derivatives to the potent antioxidant and neuroprotective activities of carvedilol, the carbazole core is a cornerstone in the development of new therapeutics.

However, the synthesis of functionalized carbazoles, particularly those with specific substitution patterns dictated by structure-activity relationships, presents ongoing challenges. The choice of synthetic route and, critically, the catalytic system, can profoundly impact the efficiency, regioselectivity, and overall yield of the desired product. This guide focuses on a key transformation: the intramolecular cyclization of N-aryl derivatives of 2-bromo-3-methoxyaniline to yield methoxy-substituted carbazoles. These specific products are of high interest due to the prevalence of methoxy and hydroxy functionalities in bioactive carbazole alkaloids.

This document provides a framework for benchmarking new catalysts for this transformation, drawing upon established principles of palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination. We will explore the rationale behind catalyst selection, present a detailed experimental protocol for a model reaction, and offer a structured approach to comparing catalyst performance.

The Synthetic Challenge: Intramolecular C-N Coupling of a Sterically Hindered and Electronically Modified Substrate

The target transformation involves the intramolecular cyclization of an N-aryl derivative of this compound. This seemingly straightforward reaction is complicated by several factors:

  • Steric Hindrance: The presence of the methoxy group ortho to the bromine atom can sterically hinder the approach of the palladium catalyst to the C-Br bond for oxidative addition.

  • Electronic Effects: The electron-donating nature of the methoxy group can also influence the reactivity of the aryl bromide.

  • Ligand Selection: The choice of phosphine ligand is paramount in facilitating both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle, while preventing catalyst deactivation.

A successful catalytic system must be robust enough to overcome these challenges and provide high yields of the desired carbazole product.

Benchmarking Strategy: A Comparative Analysis of Palladium-Based Catalytic Systems

To objectively compare the performance of new catalysts, a standardized benchmarking protocol is essential. We propose a model reaction: the intramolecular cyclization of a suitable N-aryl-2-bromo-3-methoxyaniline derivative. Based on extensive literature precedents for similar transformations, we will compare several promising palladium-based catalytic systems.

The key performance indicators for this benchmarking study will be:

  • Reaction Yield (%): The isolated yield of the desired carbazole product.

  • Reaction Time (h): The time required for complete consumption of the starting material.

  • Catalyst Loading (mol %): The amount of palladium catalyst required for efficient conversion.

  • Reproducibility: The consistency of results across multiple runs.

Catalyst Systems for Comparison

The following table outlines a selection of palladium precursors and ligands that have shown efficacy in related intramolecular C-N coupling reactions and are therefore excellent candidates for this benchmarking study.

Catalyst SystemPalladium PrecursorLigandRationale for Inclusion
System 1 Pd(OAc)₂XPhosA widely used, highly active catalyst system for Buchwald-Hartwig aminations, known for its effectiveness with sterically hindered substrates.
System 2 Pd₂(dba)₃XantphosThe wide bite angle of Xantphos is often beneficial in promoting reductive elimination and stabilizing the catalyst.
System 3 Pd(OAc)₂BINAPA classic bidentate ligand that has proven effective in a range of C-N coupling reactions.
System 4 [Pd(cinnamyl)Cl]₂cataCXium® AA highly active catalyst system that often operates at low catalyst loadings.
System 5 PdCl₂(dppf)dppfA robust and versatile catalyst, particularly effective for cross-coupling reactions involving electron-rich substrates.

Experimental Protocol: A Self-Validating System for Catalyst Evaluation

The following detailed protocol for the synthesis of a model carbazole provides a standardized framework for comparing the performance of the catalyst systems outlined above.

Model Reaction: Synthesis of 1-Methoxy-9-phenyl-9H-carbazole

This reaction involves a two-step, one-pot procedure: an initial intermolecular Buchwald-Hartwig amination to form the N-aryl intermediate, followed by an intramolecular cyclization to yield the carbazole.

Step 1: Intermolecular Amination

  • To a dry, argon-flushed Schlenk tube, add this compound (1.0 mmol, 202 mg), iodobenzene (1.1 mmol, 1.2 eq), the palladium precursor (as specified in the catalyst system, e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (as specified, e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (2.5 mmol, 2.5 eq) and 5 mL of anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

Step 2: Intramolecular Cyclization

  • Once the intermolecular amination is complete (as determined by the consumption of this compound), add a second portion of the palladium precursor (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%), the phosphine ligand (e.g., Xantphos, 0.06 mmol, 6 mol%), and a stronger base such as potassium tert-butoxide (3.0 mmol, 3.0 eq).

  • Increase the reaction temperature to 120 °C and continue heating for another 12-24 hours, again monitoring for the formation of the carbazole product.

Work-up and Purification:

  • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-methoxy-9-phenyl-9H-carbazole.

Characterization:

The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Process: Reaction Mechanism and Experimental Workflow

To better understand the underlying chemical transformations and the experimental design, the following diagrams have been generated.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Deprot Amido Complex AmineCoord->Deprot -H⁺ (Base) Deprot->Pd0 Reductive Elimination Product Carbazole Product Deprot->Product Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dry Schlenk Tube (Argon Atmosphere) add_reagents Add: - this compound - Aryl Halide - Pd Precursor - Ligand - Base - Toluene start->add_reagents heat_inter Heat to 100°C (Intermolecular Amination) add_reagents->heat_inter monitor1 Monitor by TLC/GC-MS heat_inter->monitor1 add_catalyst2 Add 2nd portion of Catalyst, Ligand, Base monitor1->add_catalyst2 heat_intra Heat to 120°C (Intramolecular Cyclization) add_catalyst2->heat_intra monitor2 Monitor by TLC/GC-MS heat_intra->monitor2 quench Quench with aq. NH₄Cl monitor2->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify characterize Characterize by: - ¹H NMR - ¹³C NMR - Mass Spec purify->characterize

Caption: Step-by-step experimental workflow for carbazole synthesis.

Interpreting the Results: A Data-Driven Comparison

The data obtained from the benchmarking experiments should be compiled into a clear, concise table for easy comparison.

Catalyst SystemPd PrecursorLigandYield (%)Time (h)Catalyst Loading (mol %)Notes
System 1 Pd(OAc)₂XPhos
System 2 Pd₂(dba)₃Xantphos
System 3 Pd(OAc)₂BINAP
System 4 [Pd(cinnamyl)Cl]₂cataCXium® A
System 5 PdCl₂(dppf)dppf

This table will allow for a direct, objective comparison of the different catalyst systems. The "Notes" column can be used to record any qualitative observations, such as color changes, solubility issues, or the formation of byproducts.

Conclusion: Selecting the Optimal Catalyst for Your Application

The synthesis of functionalized carbazoles is a critical endeavor in modern drug discovery and materials science. The choice of catalyst for the key C-N bond-forming cyclization is not trivial and requires careful consideration and empirical validation. By employing a systematic benchmarking approach as outlined in this guide, researchers can identify the most efficient, robust, and cost-effective catalytic system for their specific needs.

The data generated from this comparative study will not only inform the selection of the optimal catalyst for the synthesis of methoxy-substituted carbazoles from this compound derivatives but will also contribute to the broader understanding of palladium-catalyzed C-N coupling reactions. This knowledge is invaluable for the development of novel synthetic methodologies and the efficient production of next-generation carbazole-based therapeutics and materials.

References

  • Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Molecular Diversity. [Link]

  • A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Palladium(II)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. ScienceDirect. [Link]

A Comparative Guide to the Synthesis of 2-Bromo-3-methoxyaniline: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of substituted anilines is a cornerstone of medicinal chemistry and materials science. 2-Bromo-3-methoxyaniline, a key building block, presents a unique synthetic challenge due to the directing effects of its amino and methoxy substituents. This guide provides an in-depth cost-benefit analysis of the most viable synthetic routes to this valuable intermediate, offering a framework for selecting the optimal pathway based on cost, efficiency, scalability, and safety.

Introduction: The Synthetic Challenge of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a bromine atom ortho to the amino group and meta to the methoxy group, allows for diverse downstream functionalization. However, the synthesis of this specific isomer is not trivial. The amino (-NH₂) and methoxy (-OCH₃) groups are both strongly activating and ortho-, para-directing. This electronic congruence complicates electrophilic substitution reactions like bromination, which can lead to a mixture of isomers and over-brominated products. Therefore, a successful synthesis must address the challenge of regioselectivity.

This guide will compare three primary synthetic strategies:

  • Direct Electrophilic Bromination: A one-step approach with inherent regioselectivity challenges.

  • The Sandmeyer Reaction: A classic and reliable multi-step method for introducing a halide.

  • Directed Ortho-Metalation (DoM): A powerful but more technically demanding route for achieving high regioselectivity.

At a Glance: Comparative Analysis of Synthetic Routes

Metric Route A: Direct Bromination Route B: Sandmeyer Reaction Route C: Directed Ortho-Metalation
Starting Material 3-Methoxyaniline3-Methoxyaniline3-Methoxyaniline
Key Reagents N-Bromosuccinimide (NBS)NaNO₂, HBr, CuBrAmine protecting group, n-BuLi, Bromine source (e.g., 1,2-dibromoethane)
Number of Steps 123 (Protection, Metalation/Bromination, Deprotection)
Estimated Yield Low to Moderate (highly variable)Good to ExcellentGood to Excellent
Regioselectivity PoorExcellentExcellent
Scalability Moderate (purification is a bottleneck)HighLow to Moderate
Cost of Reagents LowLow to ModerateHigh
Safety Concerns Handling of bromine sourceDiazonium salts can be explosivePyrophoric organolithium reagents, cryogenic temperatures, inert atmosphere required
Technical Difficulty LowModerateHigh

Route A: Direct Electrophilic Bromination of 3-Methoxyaniline

Mechanistic Rationale and Causality

The most direct approach to this compound is the electrophilic bromination of the starting material, 3-methoxyaniline. Both the amino and methoxy groups are electron-donating and direct incoming electrophiles to the ortho and para positions. In the case of 3-methoxyaniline, the positions ortho and para to the amino group are 2, 4, and 6. The position ortho to the methoxy group is 2 and the para position is occupied by the amino group. Thus, the 2, 4, and 6 positions are all activated. This leads to a significant challenge in achieving regioselectivity for the desired 2-bromo isomer.

The use of a milder brominating agent, such as N-bromosuccinimide (NBS), is preferred over elemental bromine to reduce the likelihood of polybromination and oxidation of the aniline. The reaction is typically carried out in a polar solvent at low temperatures to further control reactivity. However, even under optimized conditions, the formation of a mixture of isomers (2-bromo, 4-bromo, and 6-bromo) is highly probable, necessitating challenging and often costly chromatographic purification.

Experimental Protocol: Direct Bromination

Caution: This is a generalized protocol and the yield of the desired 2-bromo isomer is expected to be low.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyaniline (1.0 eq) in dichloromethane (DCM) or acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Dissolve N-bromosuccinimide (NBS) (1.0 eq) in DCM or acetonitrile and add it dropwise to the cooled aniline solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of isomers, must be purified by column chromatography on silica gel.

Cost-Benefit Analysis of Direct Bromination
  • Benefits:

    • Simplicity: This is a one-step synthesis with a straightforward procedure.

    • Low Reagent Cost: NBS and common solvents are relatively inexpensive.

  • Drawbacks:

    • Poor Regioselectivity: The primary drawback is the formation of a mixture of isomers, leading to a low yield of the desired 2-bromo product.

    • Difficult Purification: Separation of the isomers by column chromatography is often difficult and resource-intensive, making this route inefficient for larger-scale synthesis.

    • Low Overall Yield: The effective yield of the target molecule is significantly reduced by the formation of side products.

Route B: The Sandmeyer Reaction

Mechanistic Rationale and Causality

The Sandmeyer reaction is a classic and highly reliable method for introducing a halogen to an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[1][2] This multi-step process offers excellent regioselectivity, as the position of the bromine atom is determined by the initial position of the amino group.

Starting with 3-methoxyaniline, the amino group is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid, typically hydrobromic acid (HBr), at low temperatures (0-5 °C). The resulting diazonium salt is then treated with copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group with a bromide ion, releasing nitrogen gas and forming the desired this compound.

Experimental Protocol: Sandmeyer Reaction
  • Diazotization:

    • In a flask, dissolve 3-methoxyaniline (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

    • Slowly add the cold sodium nitrite solution to the aniline solution, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr. Cool this solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography if necessary.

Cost-Benefit Analysis of the Sandmeyer Reaction
  • Benefits:

    • Excellent Regioselectivity: This method provides the desired 2-bromo isomer with high specificity.

    • Good to Excellent Yields: The Sandmeyer reaction is generally a high-yielding process.

    • Scalability: The procedure is well-established and can be scaled up for larger quantities.

    • Readily Available Reagents: The reagents are common and relatively inexpensive.

  • Drawbacks:

    • Safety of Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. They should always be prepared and used in situ at low temperatures.

    • Multi-step Process: The reaction involves two distinct steps, making it more time-consuming than direct bromination.

    • Copper Waste: The use of a stoichiometric amount of copper salt generates copper-containing waste that requires proper disposal.

Route C: Directed Ortho-Metalation (DoM)

Mechanistic Rationale and Causality

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[2] This method utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be quenched with an electrophile, in this case, a bromine source.

For 3-methoxyaniline, the amino group must first be protected to prevent it from reacting with the strong base and to potentially serve as a more effective DMG. A common protecting group for this purpose is a carbamate, such as a Boc group. The protected aniline is then treated with a strong base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C). The DMG directs the lithiation to the ortho position. The resulting aryllithium species is then quenched with a bromine source, such as 1,2-dibromoethane, to introduce the bromine atom. A final deprotection step removes the protecting group to yield the desired product.

Experimental Protocol: Directed Ortho-Metalation
  • Protection of the Amine:

    • React 3-methoxyaniline with a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) under standard conditions to form the protected aniline.

  • Directed Ortho-Metalation and Bromination:

    • Caution: This step must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

    • Dissolve the protected 3-methoxyaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask. Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (n-BuLi) (1.1 eq) to the solution and stir at -78 °C for 1-2 hours.

    • Add a solution of a bromine source, such as 1,2-dibromoethane (1.2 eq), in anhydrous THF to the reaction mixture at -78 °C.

    • Allow the reaction to warm slowly to room temperature.

  • Work-up and Deprotection:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic extracts.

    • Deprotect the amine using appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).

    • Purify the final product by column chromatography.

Cost-Benefit Analysis of Directed Ortho-Metalation
  • Benefits:

    • Excellent Regioselectivity: DoM provides precise control over the position of bromination, leading to the exclusive formation of the 2-bromo isomer.

    • High Purity of Crude Product: The high selectivity often simplifies purification.

  • Drawbacks:

    • High Technical Difficulty: This route requires stringent anhydrous and inert atmosphere techniques, as well as the handling of pyrophoric organolithium reagents.

    • High Reagent Cost: n-Butyllithium and anhydrous solvents are significantly more expensive than the reagents used in the other routes.

    • Multi-step Process: The need for protection and deprotection steps adds to the overall complexity and reduces the overall yield.

    • Cryogenic Temperatures: The reaction requires very low temperatures (-78 °C), which can be a challenge for large-scale synthesis.

Visualization of Synthetic Workflows

Logical Flow of Synthetic Routes

Synthetic_Routes cluster_A Route A: Direct Bromination cluster_B Route B: Sandmeyer Reaction cluster_C Route C: Directed Ortho-Metalation A_start 3-Methoxyaniline A_reagent + NBS A_start->A_reagent A_product Mixture of Isomers (2-Bromo, 4-Bromo, 6-Bromo) A_reagent->A_product A_purify Chromatography A_product->A_purify A_final This compound (Low Yield) A_purify->A_final B_start 3-Methoxyaniline B_diazotization Diazotization (+ NaNO₂, HBr) B_start->B_diazotization B_intermediate Diazonium Salt B_diazotization->B_intermediate B_sandmeyer Sandmeyer Reaction (+ CuBr) B_intermediate->B_sandmeyer B_final This compound (Good Yield) B_sandmeyer->B_final C_start 3-Methoxyaniline C_protect Protection C_start->C_protect C_protected Protected Aniline C_protect->C_protected C_metalation Ortho-Metalation (+ n-BuLi) C_protected->C_metalation C_lithiated Lithiated Intermediate C_metalation->C_lithiated C_bromination Bromination (+ Bromine Source) C_lithiated->C_bromination C_brominated Protected Bromoaniline C_bromination->C_brominated C_deprotect Deprotection C_brominated->C_deprotect C_final This compound (Good Yield) C_deprotect->C_final

Caption: Comparative workflow of the three synthetic routes.

Conclusion and Recommendations

The choice of synthetic route to this compound is a classic example of the trade-off between simplicity, cost, and efficiency.

  • For large-scale, cost-effective synthesis where high purity and yield are paramount, the Sandmeyer Reaction (Route B) is the most recommended approach. It offers an excellent balance of high regioselectivity, good yields, and the use of relatively inexpensive and manageable reagents. The primary consideration is the safe handling of the in situ generated diazonium salt.

  • For small-scale discovery chemistry, where speed and simplicity might be prioritized and access to advanced purification techniques is available, Direct Bromination (Route A) could be considered. However, researchers must be prepared for low yields of the desired product and a challenging purification process.

  • For syntheses where absolute regioselectivity is critical and cost is a secondary concern, or when other functionalities on the ring are incompatible with the conditions of the Sandmeyer reaction, Directed Ortho-Metalation (Route C) is a powerful option. This route is technically demanding and requires specialized equipment and expertise, making it less suitable for routine or large-scale production.

Ultimately, the optimal synthetic strategy will depend on the specific needs of the researcher, including the desired scale of the reaction, the available budget, and the technical capabilities of the laboratory.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Gilman, H., & Wittig, G. (1940). Directed ortho metalation. Journal of the American Chemical Society, 62(4), 966-967. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -sulfonates. Chemical Reviews, 90(6), 879-933. [Link]

Sources

A Guide to Spectroscopic Analysis: Characterizing 2-Bromo-3-methoxyaniline and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2-Bromo-3-methoxyaniline and its derivatives formed through N-acetylation and Sandmeyer bromination. It is designed for researchers, scientists, and professionals in drug development to illustrate how fundamental spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—are employed to monitor chemical transformations and confirm product identity. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure scientific integrity and practical applicability.

Introduction: The Utility of this compound

This compound is a valuable substituted aniline that serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of its bromo, methoxy, and amino functional groups allows for a variety of chemical modifications. Understanding the spectroscopic signature of this starting material is paramount for tracking its conversion into value-added products. This guide will focus on two common and illustrative transformations: the protection of the amine via N-acetylation and the replacement of the amine via the Sandmeyer reaction. By comparing the spectra of the products to the parent compound, we can unequivocally confirm the success of these reactions.

Part 1: Synthesis of this compound Derivatives

To perform a comparative analysis, two principal derivatives were synthesized: N-(2-bromo-3-methoxyphenyl)acetamide via N-acetylation and 1,2-dibromo-3-methoxybenzene via a Sandmeyer reaction.

Reaction I: N-Acetylation

N-acetylation is a robust method for protecting the amino group, reducing its nucleophilicity and basicity. This transformation is readily achieved using acetic anhydride. The addition of the acetyl group induces significant and predictable changes in the molecule's electronic structure and vibrational properties.

Experimental Protocol: Synthesis of N-(2-bromo-3-methoxyphenyl)acetamide

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. The addition of a mild base like pyridine (1.2 eq) is often used to neutralize the acetic acid byproduct.[1]

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove any residual pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-(2-bromo-3-methoxyphenyl)acetamide by recrystallization or column chromatography on silica gel.

N-Acetylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in DCM B Cool to 0 °C A->B C Add Acetic Anhydride & Pyridine B->C D Stir at RT for 2-4h C->D E Monitor via TLC D->E F Quench & Wash (HCl, NaHCO3, Brine) E->F G Dry & Concentrate F->G H Purify (Recrystallization/ Column Chromatography) G->H I Final Product: N-(2-bromo-3-methoxyphenyl)acetamide H->I Characterize

Figure 1. Experimental workflow for N-acetylation.
Reaction II: Sandmeyer Bromination

The Sandmeyer reaction is a powerful tool for replacing an aromatic amino group with a variety of substituents, including halides.[2][3] This is a two-step process involving the initial formation of a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[4] This reaction fundamentally alters the aromatic substitution pattern.

Experimental Protocol: Synthesis of 1,2-dibromo-3-methoxybenzene

  • Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0 eq). Cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt. This intermediate is typically unstable and used immediately.[5]

  • Catalyst Reaction: In a separate flask, add the freshly prepared, cold diazonium salt solution to a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr at 0-5 °C.

  • Decomposition: Allow the reaction mixture to warm slowly to room temperature, then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. The vigorous bubbling indicates the decomposition of the diazonium salt and formation of the aryl bromide.

  • Work-up: Cool the mixture and extract the product with a suitable organic solvent like diethyl ether or DCM.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude 1,2-dibromo-3-methoxybenzene can be purified by distillation or column chromatography.

Sandmeyer Reaction cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Substitution Aniline This compound Reagents1 NaNO2, HBr 0-5 °C Aniline->Reagents1 Diazonium Arenediazonium Salt (Intermediate) Reagents1->Diazonium Reagents2 CuBr Diazonium->Reagents2 Displacement Product 1,2-Dibromo-3-methoxybenzene Reagents2->Product N2 N2 gas Product->N2 +

Figure 2. Reaction scheme for the Sandmeyer bromination.

Part 2: Comparative Spectroscopic Analysis

Table 1: Summary of Key Spectroscopic Data
Spectroscopic Feature This compound (Parent) N-(2-bromo-3-methoxyphenyl)acetamide (Product I) 1,2-dibromo-3-methoxybenzene (Product II)
Molecular Formula C₇H₈BrNOC₉H₁₀BrNO₂C₇H₆Br₂O
Molecular Weight 202.05 g/mol 244.08 g/mol 265.93 g/mol
Key IR Bands (cm⁻¹) ~3450-3300 (N-H stretch, doublet), ~1620 (N-H bend), ~1250 (C-N stretch)~3300 (N-H stretch, single peak), ~1670 (Amide C=O stretch), ~1530 (Amide II, N-H bend)No N-H or C=O bands. Dominated by C-H and C-O aromatic stretches.
Key ¹H NMR Signals (ppm) ~7.0-6.5 (Ar-H), ~3.9 (br s, -NH₂), ~3.8 (s, -OCH₃)~8.0 (br s, -NH), ~7.5-6.8 (Ar-H), ~3.8 (s, -OCH₃), ~2.2 (s, -COCH₃)~7.5-6.9 (Ar-H), ~3.9 (s, -OCH₃). No NH₂ or NHCOCH₃ signals.
Key ¹³C NMR Signals (ppm) ~147 (C-NH₂), ~110 (C-Br), ~56 (-OCH₃)~168 (C=O), ~138 (C-NH), ~112 (C-Br), ~56 (-OCH₃), ~24 (-CH₃)~135-110 (Aromatic C), ~57 (-OCH₃). No C-N signal in the aromatic region.
Mass Spec (m/z) M⁺ at 201/203 (1:1 ratio)M⁺ at 243/245 (1:1 ratio)M⁺ at 264/266/268 (1:2:1 ratio)

Note: NMR and IR values are estimates based on typical ranges for these functional groups and data from analogous compounds.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is exceptionally useful for identifying the presence or absence of key functional groups.

  • Parent Aniline: The spectrum of this compound is characterized by a distinctive doublet in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. An N-H bending vibration is also expected around 1620 cm⁻¹.

  • Acetamide Product: Upon acetylation, the primary amine is converted to a secondary amide. This results in the disappearance of the N-H doublet and the appearance of a single, broader N-H stretching band around 3300 cm⁻¹. The most telling new feature is a strong, sharp absorption band around 1670 cm⁻¹, characteristic of the amide carbonyl (C=O) stretch (Amide I band). An associated N-H bending vibration (Amide II band) appears near 1530 cm⁻¹. Data for the analogous N-(3-methoxyphenyl)acetamide shows a strong C=O stretch at 1674 cm⁻¹ and N-H stretches at 3340 and 3331 cm⁻¹.[6]

  • Sandmeyer Product: The IR spectrum for 1,2-dibromo-3-methoxybenzene is defined by what is absent. All signals related to the amine group (N-H stretching and bending) are completely gone. The spectrum is simplified, showing primarily aromatic C-H and C=C stretching bands, and C-O stretching from the methoxy group.

¹H NMR Spectroscopy Analysis

¹H NMR provides detailed information about the chemical environment of protons in the molecule.

  • Parent Aniline: The spectrum would show three aromatic protons in the ~6.5-7.0 ppm region, a singlet for the methoxy protons (-OCH₃) around 3.8 ppm, and a broad singlet for the two amine protons (-NH₂) around 3.9 ppm which would disappear upon D₂O exchange.[7]

  • Acetamide Product: The conversion to an amide introduces two new signals: a sharp singlet around 2.2 ppm for the three methyl protons of the acetyl group (-COCH₃) and a broad singlet for the single amide proton (-NH) significantly downfield, often above 8.0 ppm. The aromatic protons are expected to shift slightly downfield due to the electron-withdrawing nature of the acetyl group compared to the amino group. For instance, in N-(2-methoxyphenyl)acetamide, the acetyl protons appear at 2.18 ppm and the amide proton at 8.34 ppm.[8]

  • Sandmeyer Product: The most significant change is the complete disappearance of the -NH₂ signal. The aromatic signals will remain, but their chemical shifts will adjust due to the replacement of the electron-donating amino group with a weakly deactivating bromo group. The methoxy singlet will remain, likely with a minor shift.

¹³C NMR Spectroscopy Analysis

¹³C NMR complements ¹H NMR by providing insight into the carbon framework.

  • Parent Aniline: Key signals include the carbon attached to the amine (C-NH₂) around 147 ppm, the carbon attached to the bromine (C-Br) around 110 ppm, and the methoxy carbon at ~56 ppm.

  • Acetamide Product: The most notable additions are the amide carbonyl carbon (C=O) signal around 168 ppm and the acetyl methyl carbon (-CH₃) signal around 24 ppm. The aromatic carbon previously attached to the amine (now C-NH) will shift, typically slightly downfield, to around 138 ppm.[9]

  • Sandmeyer Product: The C-NH₂ signal vanishes. A new signal for a bromine-substituted carbon appears in the aromatic region, typically between 110-125 ppm. The chemical shifts of all aromatic carbons are altered due to the change in the substituent pattern.

Mass Spectrometry (MS) Analysis

MS confirms the molecular weight of the compounds, providing definitive evidence of the transformation. The isotopic pattern of bromine is a key diagnostic tool.

  • Parent Aniline: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum of this compound will show two molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 201 and 203.[10]

  • Acetamide Product: The addition of an acetyl group (C₂H₂O) increases the mass by 42.04 Da. The mass spectrum will thus show the M⁺ and M+2 peaks at m/z 243 and 245, again in a 1:1 ratio.[11]

  • Sandmeyer Product: This product contains two bromine atoms. The mass spectrum will exhibit a characteristic triplet pattern for the molecular ion due to the statistical combination of the ⁷⁹Br and ⁸¹Br isotopes. The peaks will appear at m/z 264 (⁷⁹Br, ⁷⁹Br), 266 (⁷⁹Br, ⁸¹Br and ⁸¹Br, ⁷⁹Br), and 268 (⁸¹Br, ⁸¹Br) in an intensity ratio of approximately 1:2:1.[12] This distinct pattern is unambiguous proof of the successful introduction of a second bromine atom.

Conclusion

The transformation of this compound into its N-acetylated and dibrominated derivatives provides a clear and instructive example of the power of comparative spectroscopic analysis. Each technique—IR, NMR, and MS—offers unique and complementary evidence of the chemical changes occurring. IR spectroscopy confirms the modification of the amine functional group, ¹H and ¹³C NMR resolve the detailed structural changes to the carbon-hydrogen framework, and mass spectrometry provides unequivocal confirmation of the elemental composition and molecular weight. Together, these methods form a self-validating system that is fundamental to modern synthetic chemistry, enabling researchers to confidently verify reaction outcomes and characterize new chemical entities.

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride - Supporting Information. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Indian Institute of Science Education and Research Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1,3-dibromo-2-methoxy-. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iridium-Catalysed Reductive Allylic Amination of α, β-Unsaturated Aldehydes - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides procedural guidance for the disposal of 2-Bromo-3-methoxyaniline based on available safety and regulatory information. It is intended for use by trained laboratory and research professionals. All procedures must be conducted in compliance with local, state, and federal regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols.

Introduction

This compound is a halogenated aromatic amine, a class of compounds essential in synthetic chemistry but demanding of rigorous handling and disposal protocols.[1][2] Its inherent toxicity and environmental hazards necessitate a disposal plan that prioritizes safety, regulatory compliance, and environmental stewardship.[3][4][5] This guide moves beyond a simple checklist, providing the causal logic behind each procedural step to ensure that disposal is not merely a task, but a self-validating system of safety and responsibility.

Section 1: Hazard Profile and Essential Protective Measures

Understanding the "why" of a disposal protocol begins with a clear-eyed assessment of the risks. This compound is not a benign substance; its hazard profile dictates every aspect of its handling, from personal protective equipment (PPE) to the final disposal method.

The primary hazards are its acute toxicity via inhalation, skin contact, and ingestion, its capacity to cause severe skin and eye irritation, and its significant, long-lasting toxicity to aquatic ecosystems.[3][4][5][6][7][8] Absorption through the skin can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen and can cause cyanosis (a bluish discoloration of the skin).[3] Therefore, preventing environmental release is a critical directive.[3][4][9]

Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity Toxic if swallowed, in contact with skin, or inhaled.[3][7][8][10]Gloves: Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect before use.[3][9] Body: Chemical-resistant lab coat or apron.[3][11]
Irritation Causes serious skin and eye irritation.[6][7][11] May cause respiratory irritation.[6][11]Eye/Face: ANSI-approved safety goggles. A face shield is required if there is a splash hazard.[9][11][12]
Environmental Harmful or very toxic to aquatic life with long-lasting effects.[3][4][5]Engineering Controls: All handling and waste consolidation must occur in a certified chemical fume hood to prevent vapor release and inhalation.[6][11]
Chronic Effects Potential for cumulative effects with repeated exposure.[3]Respiratory: Use in a well-ventilated area is mandatory. If aerosols or dust may be generated, a NIOSH-approved respirator is required.[3]

Section 2: Pre-Disposal Planning and Waste Segregation

Effective disposal begins long before the waste container is full. A sound strategy is built on waste minimization and meticulous segregation.

Waste Minimization:

  • Source Reduction: Procure and use the minimum quantity of this compound necessary for your experimental work.

  • Process Optimization: Design experiments to minimize the generation of waste byproducts.

Chemical Incompatibility and Segregation: The causality for waste segregation lies in preventing dangerous chemical reactions within the waste container. This compound, as an amine, is basic. It is chemically incompatible with:

  • Strong oxidizing agents

  • Acids, acid chlorides, and acid anhydrides[3][11]

  • Chloroformates[3]

Core Directive: A dedicated, clearly labeled hazardous waste stream must be established for this compound and materials contaminated with it. Never mix this waste with acidic waste streams, as this can cause a violent exothermic reaction.[13] Keeping amine waste separate from other chemical wastes is a critical safety measure to prevent hazardous reactions.[13]

Section 3: Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and traceable.

Step 3.1: Waste Identification and Categorization

  • All unused this compound, solutions containing it, and materials contaminated by it (e.g., pipette tips, gloves, weigh boats, spill cleanup debris) must be categorized as Hazardous Waste .

  • Specifically, it is a halogenated organic compound , a category subject to stringent land disposal restrictions by the U.S. Environmental Protection Agency (EPA).[14][15][16]

Step 3.2: Container Selection and Management

  • Primary Container: Use only robust, chemically compatible containers with secure, leak-proof screw-top caps. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Container Integrity: Never use containers that are cracked, degraded, or cannot be sealed properly. Keep containers closed at all times except when adding waste.[3][6][13]

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion and prevent pressure buildup.

Step 3.3: Labeling

  • Proper labeling is a cornerstone of a self-validating safety system. It prevents accidental mixing and ensures proper handling by EHS personnel.

  • Immediately label the waste container using your institution's official hazardous waste tag.

  • The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • An accurate estimation of the concentration and total volume/mass.

    • The associated hazard characteristics (e.g., "Toxic," "Environmental Hazard").

Step 3.4: On-Site Collection and Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area must be under the control of the laboratory personnel, away from general traffic, and clearly marked.

  • Store the container in a secondary containment bin to mitigate leaks or spills.[6]

  • The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials.[3][6][13]

Step 3.5: Final Disposal

  • The ultimate disposal of this compound is not a task for laboratory personnel. It must be handled by a licensed professional hazardous waste disposal service.[3][9][13]

  • The standard and most effective disposal method is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like nitrogen oxides and hydrogen bromide.[3][9][12]

  • Arrange for pickup of the waste through your institution's EHS department.

Section 4: Emergency Procedures for Accidental Release (Spills)

A swift, correct response to a spill is critical to mitigating exposure and environmental contamination. The procedure varies based on the scale of the spill.

Spill_Response_Workflow start Spill Detected assess Assess Risk (Quantity, Location, Hazards) start->assess minor_spill Minor Spill (Small, Contained, No Immediate Danger) assess->minor_spill Minor major_spill Major Spill (Large, Volatile, Fire/Health Hazard) assess->major_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) minor_spill->ppe evacuate Alert Area Personnel & Evacuate Immediately major_spill->evacuate call_ehs Call EHS / Emergency Response (e.g., 911) evacuate->call_ehs contain Contain the Spill (Use absorbent dikes/pads around the perimeter) ppe->contain cleanup Clean Up Spill - Cover with inert absorbent (vermiculite, sand). - Do NOT use combustible materials. - Sweep solid into container without creating dust. contain->cleanup decontaminate Decontaminate Area (Wash with soap and water) cleanup->decontaminate package Package & Label Waste (Seal all contaminated debris in a hazardous waste container) decontaminate->package report Report Incident to Supervisor/EHS package->report

Caption: Workflow for responding to a this compound spill.

Detailed Spill Cleanup Protocol (Minor Spills):

  • Control and Alert: Alert personnel in the immediate area. Control all potential ignition sources. Ensure the area is well-ventilated, preferably within a fume hood.[17][18]

  • Protect: Don the appropriate PPE as outlined in Section 1.[17][19]

  • Contain: Prevent the spread of the material by surrounding it with an inert absorbent material like vermiculite, sand, or chemical absorbent pads.[6][18][19]

  • Absorb/Collect:

    • For liquids, cover the spill with absorbent material and allow it to be fully absorbed.[20]

    • For solids, carefully sweep or scoop the material to avoid creating dust.[3][11][12]

  • Package: Using a scoop or brush, carefully place all contaminated absorbent material and any remaining solid into a designated hazardous waste container.[17][20]

  • Decontaminate: Clean the spill surface area thoroughly with soap and water.[17] All cleaning materials (e.g., paper towels, wipes) must also be disposed of as hazardous waste.

  • Dispose: Seal, label, and store the waste container as described in Section 3. Contact EHS for pickup.

Section 5: Regulatory Framework

In the United States, the disposal of this compound is governed by the EPA under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is subject to the Land Disposal Restrictions (LDR) program (40 CFR Part 268), which often mandates treatment via incineration before any land disposal is permissible.[15][16] Depending on how the waste was generated, it may fall under specific EPA hazardous waste codes, such as the "F" or "K" lists.[21][22] Adherence to the protocols in this guide will ensure compliance with these foundational regulations.

Conclusion

The responsible management of this compound is a non-negotiable aspect of laboratory safety and environmental protection. By understanding its inherent hazards, implementing rigorous segregation and labeling practices, and adhering to a structured disposal protocol, researchers can effectively neutralize the risks associated with this compound. Always remember that the final step of disposal is a partnership with your institution's EHS department and a licensed professional waste management service, ensuring that the chemical's lifecycle ends safely and responsibly.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2-Bromo-3-methoxyaniline (CAS No: 112970-44-2). As a substituted aniline, this compound presents significant health hazards that necessitate rigorous adherence to safety procedures to minimize exposure risk. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep understanding of the required safety measures.

Hazard Profile Analysis: The "Why" Behind the PPE

Understanding the specific toxicological profile of this compound is fundamental to appreciating the necessity of the prescribed personal protective equipment. The compound's hazard classifications dictate the required barriers to prevent exposure.

According to its Safety Data Sheet (SDS) and toxicological information, this compound is classified with the following GHS Hazard Statements:

  • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled .[1][2] This is the most critical hazard, indicating that even small exposures through ingestion, dermal contact, or inhalation can cause severe toxic effects.

  • H315: Causes skin irritation .[1][2][3][4] This signifies that direct contact can lead to inflammation, redness, and discomfort.

  • H319: Causes serious eye irritation .[1][2][3][4] Direct contact with the eyes can cause significant, potentially damaging, irritation.

  • H335: May cause respiratory irritation .[3][4] Inhalation of the dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.

These classifications collectively demand a multi-layered PPE strategy that provides comprehensive protection for the skin, eyes, and respiratory system.

Core PPE Requirements: Your Barrier Against Exposure

The selection of PPE must directly address the hazards identified above. The following components are mandatory when handling this compound.

Hand Protection:

  • Primary Gloves: Chemical-resistant nitrile gloves are the minimum requirement for handling this compound. Nitrile provides a good barrier against incidental contact.

  • Double Gloving: Due to the high acute dermal toxicity, double-gloving is strongly recommended. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Glove Selection: For prolonged tasks or situations with a higher risk of immersion, consult glove manufacturer permeation data to select a more robust material, such as butyl rubber or Viton™. Always inspect gloves for tears or pinholes before use.

Eye and Face Protection:

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully sealing chemical splash goggles that conform to ANSI Z87.1 or EN166 standards to protect against dust particles and potential splashes.[5]

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as during reagent transfer of solutions or when handling larger quantities (>5g) of the solid.[6]

Body Protection:

  • Laboratory Coat: A clean, flame-resistant laboratory coat with full-length sleeves and a snap or button front is mandatory.

  • Chemical-Resistant Apron or Coveralls: For procedures involving larger quantities or a high likelihood of splashes, a chemically resistant apron or disposable coveralls should be worn over the lab coat to provide an additional barrier.[7]

  • Clothing and Footwear: Wear long pants and fully enclosed, chemical-resistant shoes. Porous shoes, such as canvas sneakers, are strictly forbidden as they can absorb and retain chemical spills.[8]

Respiratory Protection: All handling of this compound solid should be performed within a certified chemical fume hood to control exposure to dust and vapors.[9]

  • If a Fume Hood is Unavailable or Insufficient: In the rare event that engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved air-purifying respirator fitted with a combination of P100 particulate filters and organic vapor cartridges is necessary.[5][10] A proper fit test is mandatory for all users of tight-fitting respirators.

PPE Selection Matrix

This table summarizes the required PPE for different operational scenarios.

ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing <1g Solid in Fume Hood Double Nitrile GlovesChemical Splash GogglesLab CoatNot required if in a certified hood
Small Scale Reaction Setup in Hood Double Nitrile GlovesChemical Splash GogglesLab CoatNot required if in a certified hood
Transferring Solutions (>50 mL) Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical-Resistant ApronNot required if in a certified hood
Large Scale Work (>5g) or Spills Double Nitrile Gloves (consider heavier duty)Chemical Splash Goggles & Face ShieldDisposable Chemical-Resistant CoverallsAir-purifying respirator with P100/OV cartridges

Procedural Protocols: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Outer Garments: Put on your lab coat or coveralls.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don the first pair of nitrile gloves, ensuring they are tucked under the cuff of your lab coat sleeve. Don the second, outer pair of gloves over the first, pulling the cuff over the sleeve of the lab coat.

Doffing (Taking Off) Sequence - The "Contaminated to Clean" Workflow: This process is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Ball this glove into the palm of the still-gloved hand. Slide two fingers from the clean hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste container.

  • Outer Garments: Remove the chemical-resistant apron or coveralls, avoiding contact with the exterior.

  • Face and Eye Protection: Remove the face shield from the back. Then, remove the goggles from the back. Place them in a designated area for decontamination.

  • Respirator: If worn, remove the respirator from the back.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3]

PPE Decontamination and Disposal

  • Contaminated PPE: All disposable PPE, including gloves and coveralls, that has been contaminated with this compound must be considered hazardous waste.

  • Disposal: Place all contaminated disposable items into a clearly labeled, sealed hazardous waste container for collection by your institution's environmental health and safety department.[3] Do not discard them in the regular trash.

  • Reusable PPE: Reusable items like face shields and goggles must be decontaminated according to your institution's established procedures before reuse.

Emergency First Aid for Exposure

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Workflow start Start: Plan to handle This compound task_assessment Assess Task: - Scale (mass/volume) - Physical form (solid/liquid) - Potential for dust/aerosol/splash start->task_assessment engineering_controls Are you working inside a certified chemical fume hood? task_assessment->engineering_controls base_ppe Base PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles - Closed-toe shoes, long pants engineering_controls->base_ppe Yes no_hood NO: Work is prohibited. Consult EHS. engineering_controls->no_hood No splash_risk Is there a significant splash risk? (e.g., large volume transfer) base_ppe->splash_risk yes_hood YES no_splash NO splash_risk->no_splash No yes_splash YES splash_risk->yes_splash Yes spill_risk Is this a large scale task or spill cleanup? no_splash->spill_risk add_face_shield Add Face Shield & Chemical Apron yes_splash->add_face_shield add_face_shield->spill_risk no_spill NO spill_risk->no_spill No yes_spill YES spill_risk->yes_spill Yes final_ppe Final PPE Ensemble Assembled. Proceed with work. no_spill->final_ppe add_respirator Add Coveralls & Air-Purifying Respirator (P100/OV) yes_spill->add_respirator add_respirator->final_ppe

Sources

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